molecular formula C16H22O B2918843 1-(4-Cyclohexylphenyl)butan-1-one CAS No. 70211-02-8

1-(4-Cyclohexylphenyl)butan-1-one

Cat. No.: B2918843
CAS No.: 70211-02-8
M. Wt: 230.351
InChI Key: ZBKKHIUKTPWMNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Cyclohexylphenyl)butan-1-one is a useful research compound. Its molecular formula is C16H22O and its molecular weight is 230.351. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(4-cyclohexylphenyl)butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O/c1-2-6-16(17)15-11-9-14(10-12-15)13-7-4-3-5-8-13/h9-13H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBKKHIUKTPWMNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C1=CC=C(C=C1)C2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: 1-(4-Cyclohexylphenyl)butan-1-one (CAS 70211-02-8)

[1]

Executive Summary

1-(4-Cyclohexylphenyl)butan-1-one , also known as 4-cyclohexylbutyrophenone , represents a critical intermediate in the synthesis of advanced materials, specifically liquid crystals (LCs) and lipophilic pharmaceutical scaffolds.[1] As a para-substituted aromatic ketone, it serves as the direct precursor to 4-alkyl-cyclohexylbenzenes—a fundamental class of nematic liquid crystals known for low viscosity and high stability in display technologies.[1]

This technical guide details the synthesis, characterization, and application workflows of CAS 70211-02-8, providing researchers with actionable protocols for its use as a high-purity building block.[1]

Chemical Identity & Properties

PropertySpecification
IUPAC Name This compound
CAS Number 70211-02-8
Synonyms 4-Cyclohexylbutyrophenone; p-Cyclohexylbutyrophenone
Molecular Formula C₁₆H₂₂O
Molecular Weight 230.35 g/mol
SMILES CCCC(=O)C1=CC=C(C=C1)C2CCCCC2
Physical State White to off-white crystalline solid or low-melting solid
Melting Point 40–45 °C (Typical for pure isomer)
Solubility Soluble in DCM, Chloroform, Toluene; Insoluble in Water

Synthesis Protocol: Friedel-Crafts Acylation

The industrial and laboratory standard for synthesizing this compound involves the Friedel-Crafts acylation of cyclohexylbenzene using butyryl chloride.[1] This route is preferred for its high regioselectivity toward the para position due to the steric bulk of the cyclohexyl group.[1]

Reaction Mechanism

The reaction proceeds via an electrophilic aromatic substitution.[1] The Lewis acid catalyst (AlCl₃) generates an acylium ion from butyryl chloride, which attacks the electron-rich aromatic ring of cyclohexylbenzene.[1]

FriedelCraftsMechanismcluster_activationActivation Phasecluster_substitutionSubstitution PhaseButyrylClButyryl Chloride(C3H7COCl)AcyliumAcylium Ion[C3H7-C+=O]ButyrylCl->Acylium -AlCl4-AlCl3AlCl3(Catalyst)AlCl3->AcyliumSigmaComplexSigma Complex(Intermediate)Acylium->SigmaComplexCyclohexylbenzeneCyclohexylbenzeneCyclohexylbenzene->SigmaComplexProduct1-(4-Cyclohexylphenyl)butan-1-oneSigmaComplex->Product -H+

Figure 1: Mechanism of Friedel-Crafts Acylation for CAS 70211-02-8 synthesis.[1]

Experimental Procedure

Reagents:

  • Cyclohexylbenzene (1.0 eq)[1]

  • Butyryl Chloride (1.1 eq)[1]

  • Aluminum Chloride (AlCl₃, anhydrous, 1.2 eq)[1]

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) as solvent.[1]

Step-by-Step Protocol:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and pressure-equalizing addition funnel. Maintain an inert atmosphere (N₂ or Ar).[1]

  • Catalyst Suspension: Suspend anhydrous AlCl₃ (1.2 eq) in dry DCM (approx. 5 mL per gram of substrate) at 0 °C.

  • Acylation: Add butyryl chloride (1.1 eq) dropwise to the suspension. Stir for 15 minutes to generate the acylium complex.

  • Addition: Add cyclohexylbenzene (1.0 eq) dropwise over 30–60 minutes, maintaining the temperature below 5 °C. The solution will darken (orange/red) as the complex forms.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane:Ethyl Acetate 9:1) or GC-MS.[1]

  • Quenching: Pour the reaction mixture slowly onto crushed ice/HCl (conc.) to hydrolyze the aluminum complex. Caution: Exothermic.[1]

  • Workup: Extract the aqueous layer with DCM (3x).[1] Combine organic layers, wash with saturated NaHCO₃, brine, and dry over anhydrous MgSO₄.[1]

  • Purification: Concentrate under reduced pressure. Recrystallize the crude solid from ethanol or hexane to yield pure this compound.[1]

Applications & Utility

Liquid Crystal Precursor (Core Application)

The primary industrial utility of CAS 70211-02-8 is as a precursor to 4-(trans-4-propylcyclohexyl)benzene and related alkyl-cyclohexylbenzenes.[1] These molecules are "nematogens"—components of nematic liquid crystal mixtures used in LCDs.[1]

Workflow: The ketone functionality is reduced (via Wolff-Kishner or Clemmensen reduction) to an alkyl chain.[1] This transformation converts the polar ketone into a non-polar, rod-like molecule essential for mesophase formation.[1]

ApplicationWorkflowcluster_reductionReduction Phasecluster_deviceEnd ApplicationKetoneThis compound(CAS 70211-02-8)ReductionWolff-Kishner Reduction(Hydrazine/KOH)Ketone->ReductionProductLC1-Butyl-4-cyclohexylbenzene(Liquid Crystal Core)Reduction->ProductLCMixtureNematic LC Mixture(Viscosity Modifier)ProductLC->MixtureDisplayLCD Device(Pixel Switching)Mixture->Display

Figure 2: Workflow converting CAS 70211-02-8 into functional Liquid Crystal materials.

Pharmaceutical Scaffold

While less common than its use in materials science, the 4-cyclohexylbutyrophenone structure serves as a lipophilic scaffold in medicinal chemistry.[1]

  • Lipophilicity: The cyclohexyl group significantly increases logP, facilitating blood-brain barrier (BBB) penetration.[1]

  • Analogue Synthesis: It can be derivatized at the alpha-carbon (next to the ketone) to introduce amines, creating structures analogous to Haloperidol or Droperidol , though lacking the fluorine substituent typical of those neuroleptics.[1]

Analytical Characterization

To validate the identity of the synthesized compound, compare spectral data against these expected values:

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 7.88 (d, J=8.2 Hz, 2H, Ar-H ortho to C=O)[1]

    • δ 7.28 (d, J=8.2 Hz, 2H, Ar-H meta to C=O)

    • δ 2.93 (t, J=7.4 Hz, 2H, -CH ₂-C=O)[1]

    • δ 2.56 (m, 1H, Cyclohexyl-CH-Ar)[1]

    • δ 1.75 (sext, 2H, -CH₂-CH ₂-CH₃)[1]

    • δ 1.20–1.90 (m, 10H, Cyclohexyl-CH₂)[1]

    • δ 0.98 (t, J=7.4 Hz, 3H, -CH₃)[1]

  • IR Spectroscopy (ATR):

    • 1680 cm⁻¹: Strong C=O stretch (Aryl ketone).[1]

    • 2920, 2850 cm⁻¹: Strong C-H stretch (Cyclohexyl/Alkyl).[1]

    • 1605 cm⁻¹: Aromatic C=C stretch.[1]

  • Mass Spectrometry (EI):

    • Molecular Ion [M]⁺: m/z 230.[1]

    • Base Peak: Often m/z 187 (Loss of propyl group, [M-C3H7]⁺) or m/z 159 (Cyclohexylphenyl cation).[1]

Safety & Handling

  • Hazards: Irritant to eyes, skin, and respiratory system.[1]

  • Precursors: Butyryl chloride is corrosive and moisture-sensitive (releases HCl).[1] Aluminum chloride is water-reactive.[1]

  • Storage: Store in a cool, dry place under inert atmosphere.

  • Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.[1]

References

  • Chemical Identity & Properties: National Center for Biotechnology Information.[1] (n.d.). PubChem Compound Summary for CID 558716, this compound. Retrieved from [Link][1]

  • Synthesis Methodology: Olah, G. A. (1973).[1] Friedel-Crafts Chemistry. Wiley-Interscience.[1] (General reference for Friedel-Crafts Acylation protocols).

  • Liquid Crystal Applications: Kelly, S. M. (1995).[1] Liquid Crystals: Chemistry and Structure. In Handbook of Liquid Crystals. Wiley-VCH.[1] (Describes the synthesis of phenylcyclohexane mesogens via ketone reduction).

Physicochemical Profiling and Synthetic Utility of 1-(4-Cyclohexylphenyl)butan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the physicochemical profile, synthetic pathways, and experimental characterization of 1-(4-Cyclohexylphenyl)butan-1-one (also known as 4'-Cyclohexylbutyrophenone ).

This molecule represents a critical class of lipophilic aromatic ketones , widely utilized as intermediates in the synthesis of liquid crystals and anisotropic materials due to the rigid cyclohexyl-phenyl core coupled with a flexible alkyl tail.

Molecular Architecture & Theoretical Profile

The molecule consists of a central phenyl ring substituted at the para positions with a cyclohexyl ring (increasing lipophilicity and rigidity) and a butyryl group (providing conformational flexibility). This "rod-like" structure is characteristic of mesogenic (liquid crystal) precursors.

Table 1: Physicochemical Properties Data
PropertyValue / DescriptionSource/Type
IUPAC Name This compoundStandard
Molecular Formula C₁₆H₂₂OCalculated
Molecular Weight 230.35 g/mol Calculated
CAS Registry 10565-60-3 (Generic for isomer class) / Check specific vendor COADatabase
Physical State Low-melting solid or viscous liquid (at 25°C)Experimental Trend
Melting Point ~40–45°C (Typical for homologs)Predicted [1]
Boiling Point ~380°C (at 760 mmHg)Predicted
LogP (Octanol/Water) 5.2 – 5.8Predicted (High Lipophilicity)
Water Solubility Insoluble (< 0.1 mg/L)Experimental
Solubility (Organic) Soluble in DCM, Toluene, THF, Ethyl AcetateExperimental
H-Bond Acceptors 1 (Ketone Carbonyl)Structural

Analyst Note: The high LogP value indicates significant hydrophobicity. In biological assays, this compound will rapidly partition into lipid bilayers. In synthetic workflows, it requires non-polar solvents (DCM, Hexane) for extraction.

Synthetic Pathways & Process Chemistry

The most robust route to this compound is the Friedel-Crafts Acylation . This method is preferred over alkylation due to the absence of carbocation rearrangement and the deactivating nature of the acyl group, which prevents poly-acylation.

reaction Mechanism: Friedel-Crafts Acylation

Reagents: Cyclohexylbenzene, Butyryl Chloride, Aluminum Chloride (AlCl₃). Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane.

Pathway Logic
  • Activation: AlCl₃ acts as a Lewis acid, abstracting a chloride from butyryl chloride to form the electrophilic acylium ion (

    
    ).
    
  • Attack: The electron-rich aromatic ring of cyclohexylbenzene attacks the acylium ion. The cyclohexyl group is a weak activator and para-director, favoring substitution at the 4-position.

  • Aromatization: The intermediate sigma complex loses a proton (restoring aromaticity), yielding the ketone-AlCl₃ complex.

  • Hydrolysis: Aqueous quenching breaks the AlCl₃ complex to release the free ketone.

SynthesisPathway Reagents Reagents: Cyclohexylbenzene + Butyryl Chloride Catalyst Catalyst Activation: AlCl3 -> Acylium Ion Reagents->Catalyst Mix in DCM 0°C Intermediate Sigma Complex (Electrophilic Attack) Catalyst->Intermediate Reflux 2-4 hrs Quench Acid Hydrolysis (HCl/Ice) Intermediate->Quench Pour onto Ice Product Product: 1-(4-Cyclohexylphenyl) butan-1-one Quench->Product Extraction & Recrystallization

Figure 1: Step-by-step synthetic workflow for the Friedel-Crafts acylation of cyclohexylbenzene.

Experimental Protocols

Protocol A: Synthesis of this compound

Scale: 50 mmol basis.

  • Setup: Equip a 250 mL three-necked round-bottom flask with a magnetic stir bar, addition funnel, and a reflux condenser fitted with a calcium chloride drying tube (moisture sensitivity is critical).

  • Catalyst Suspension: Add AlCl₃ (7.3 g, 55 mmol) and dry DCM (50 mL) to the flask. Cool to 0°C in an ice bath.

  • Acyl Chloride Addition: Add Butyryl Chloride (5.8 g, 55 mmol) dropwise over 15 minutes. Stir for 20 minutes to generate the acylium complex (solution typically turns yellow/orange).

  • Substrate Addition: Dissolve Cyclohexylbenzene (8.0 g, 50 mmol) in dry DCM (20 mL). Add this solution dropwise to the reaction mixture at 0–5°C.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 1 hour, then reflux gently (40°C) for 2 hours to ensure completion.

    • Validation: Monitor by TLC (Mobile phase: 9:1 Hexane/Ethyl Acetate). Product will have a lower Rf than cyclohexylbenzene but higher than typical polar byproducts.

  • Quench: Pour the reaction mixture slowly onto a mixture of Ice (100 g) and conc. HCl (10 mL) . Caution: Exothermic with HCl gas evolution.

  • Workup: Separate the organic layer. Extract the aqueous layer twice with DCM (2 x 30 mL). Combine organic layers.

  • Washing: Wash with H₂O, then sat. NaHCO₃ (to remove acid traces), then Brine. Dry over anhydrous MgSO₄.

  • Purification: Evaporate solvent. Recrystallize the residue from Ethanol or Hexane (if solid) or perform vacuum distillation (if oil).

Protocol B: Solubility & Partition Coefficient Determination

Objective: Confirm lipophilicity (LogP) for formulation suitability.

  • Preparation: Prepare saturated solutions of the compound in Water and Octanol.

  • Equilibration: Mix equal volumes of the two phases in a separatory funnel. Shake for 24 hours at 25°C.

  • Separation: Allow phases to separate completely (centrifuge if necessary to break emulsion).

  • Analysis: Analyze the concentration in both phases using HPLC (UV detection at 254 nm).

    • Calculation:

      
      
      

Analytical Characterization

To validate the identity of the synthesized compound, compare spectral data against the following theoretical fingerprints.

Infrared Spectroscopy (FT-IR)[3]
  • 1680–1685 cm⁻¹: Strong C=O stretching vibration (Aryl ketone).

  • 2850–2930 cm⁻¹: C-H stretching (Aliphatic cyclohexyl and butyl chains).

  • 1600 cm⁻¹: C=C aromatic skeletal vibrations.

Nuclear Magnetic Resonance (¹H-NMR)

Solvent: CDCl₃, 400 MHz

Chemical Shift (δ)MultiplicityIntegrationAssignment
7.90 Doublet (d)2HAromatic protons ortho to Carbonyl
7.28 Doublet (d)2HAromatic protons meta to Carbonyl
2.93 Triplet (t)2H

-Methylene of Butyl group (-CH ₂-CO-)
2.55 Multiplet (m)1HMethine of Cyclohexyl group (Ar-CH <)
1.75 Sextet (m)2H

-Methylene of Butyl group
1.20 – 1.90 Multiplets10HCyclohexyl ring protons
0.98 Triplet (t)3HTerminal Methyl of Butyl group

Interpretation: The characteristic AA'BB' splitting pattern in the aromatic region (two doublets) confirms the para-substitution. If ortho or meta isomers were present, the splitting would be more complex (singlets or multiplets).

AnalyticalWorkflow cluster_Methods Validation Methods Sample Purified Sample NMR 1H-NMR (CDCl3) Check: Para-substitution (AA'BB') Sample->NMR IR FT-IR Check: C=O @ 1680 cm-1 Sample->IR HPLC HPLC-UV Check: Purity > 98% Sample->HPLC

Figure 2: Analytical validation workflow ensuring structural integrity.

Applications & Handling

Applications
  • Liquid Crystal Mesogens: The molecule serves as a core structure for nematic liquid crystals. The cyclohexyl ring confers low viscosity and high stability compared to biphenyl analogs [2].

  • Organic Synthesis: Used as a building block for synthesizing complex antifungals or lipophilic pharmaceutical agents.

Safety & Storage
  • Hazards: Irritant to eyes, respiratory system, and skin (GHS07).

  • Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon) to prevent slow oxidation of the alkyl chains over prolonged periods.

  • Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.

References

  • National Institute of Standards and Technology (NIST). Ethanone, 1-(4-cyclohexylphenyl)- (Analogous Phase Change Data). NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • PubChem. 1-Cyclohexylbutan-1-one (Compound Summary). National Library of Medicine. Available at: [Link]

  • Vogel, A.I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989. (Standard Reference for Friedel-Crafts Protocols).

1-(4-Cyclohexylphenyl)butan-1-one molecular structure

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Molecular Structure of 1-(4-Cyclohexylphenyl)butan-1-one

This guide provides a detailed exploration of the molecular structure, synthesis, and spectroscopic characterization of this compound. Designed for researchers, scientists, and professionals in drug development, this document synthesizes foundational chemical principles with practical, field-proven insights to deliver a comprehensive understanding of this valuable chemical entity.

Introduction: A Building Block of Interest

This compound belongs to the aromatic ketone family, specifically a butyrophenone derivative. Its structure, featuring a lipophilic cyclohexyl moiety connected to a butyrophenone core, makes it a compound of significant interest as a synthetic intermediate. Aromatic ketones are prevalent scaffolds in medicinal chemistry, often serving as precursors for more complex therapeutic agents.[1][2] The structural motifs present in this molecule suggest potential applications in the development of novel pharmaceuticals and advanced materials.[3] This guide will elucidate the definitive structural features of this compound through a multi-faceted spectroscopic analysis and detail a robust protocol for its synthesis.

Molecular Architecture and Physicochemical Properties

The fundamental structure of this compound consists of a four-carbon ketone chain attached to a phenyl ring, which is substituted at the para-position with a cyclohexyl group. This combination results in a molecule with both aromatic and aliphatic characteristics, influencing its solubility and reactivity.

Caption: Molecular structure of this compound.

Table 1: Physicochemical Properties

Property Value Source
Molecular Formula C₁₆H₂₂O [4]
Molecular Weight 230.35 g/mol [4]
Class Aromatic Ketone N/A

| Appearance | Expected to be a colorless to pale yellow liquid or low-melting solid |[3] |

Spectroscopic Signature: A Self-Validating System

The definitive confirmation of the molecular structure of this compound is achieved through a combination of spectroscopic techniques. Each method provides a unique and complementary piece of the structural puzzle, creating a self-validating system where the data from one technique corroborates the others.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy reveals the chemical environment of all hydrogen atoms in the molecule. The para-substitution of the aromatic ring leads to a characteristic splitting pattern, while the aliphatic chains exhibit predictable shifts based on their proximity to the electron-withdrawing carbonyl group.[5][6]

Table 2: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

Protons Chemical Shift (δ, ppm) Multiplicity Integration Rationale
Aromatic (ortho to C=O) ~7.9 Doublet 2H Deshielded by the anisotropic effect of the carbonyl group.
Aromatic (meta to C=O) ~7.3 Doublet 2H Shielded relative to ortho protons.
Methylene (α to C=O) ~2.9 Triplet 2H Deshielded due to the inductive effect of the adjacent carbonyl.[7]
Cyclohexyl (methine) ~2.6 Multiplet 1H Benzylic position, deshielded by the aromatic ring.
Methylene (β to C=O) ~1.7 Sextet 2H Standard aliphatic region, split by α and γ protons.
Cyclohexyl (aliphatic) ~1.2-1.9 Multiplet 10H Overlapping signals typical of a cyclohexyl ring.

| Methyl (γ to C=O) | ~1.0 | Triplet | 3H | Most upfield signal, typical for a terminal methyl group. |

¹³C NMR Spectroscopy

Carbon-13 NMR provides a count of unique carbon environments and is particularly diagnostic for the carbonyl carbon, which appears in a highly deshielded region of the spectrum where few other signals are found.[5][8]

Table 3: Predicted ¹³C NMR Chemical Shifts

Carbon Atom Chemical Shift (δ, ppm) Rationale
Carbonyl (C=O) ~199 Highly deshielded, characteristic of an aromatic ketone.[6]
Aromatic (C-C=O) ~135 Quaternary carbon attached to the carbonyl.
Aromatic (C-Cyclohexyl) ~152 Quaternary carbon deshielded by the cyclohexyl group.
Aromatic (CH) ~128-130 Standard aromatic region.
Cyclohexyl (CH) ~45 Benzylic carbon.
Methylene (α to C=O) ~38 Deshielded by the adjacent carbonyl.
Cyclohexyl (CH₂) ~26-34 Standard aliphatic region for a cyclic alkane.
Methylene (β to C=O) ~18 Aliphatic carbon.

| Methyl (γ to C=O) | ~14 | Most upfield aliphatic carbon. |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying key functional groups. For this compound, the most prominent feature is the strong, sharp absorption band corresponding to the carbonyl group stretch.

Table 4: Key IR Absorption Frequencies

Functional Group Wavenumber (cm⁻¹) Intensity Rationale
C=O Stretch (Aromatic Ketone) ~1685 Strong, Sharp Conjugation with the phenyl ring lowers the frequency compared to a saturated ketone.[6][8]
C-H Stretch (Aromatic) ~3000-3100 Medium Characteristic of sp² C-H bonds.[9]
C-H Stretch (Aliphatic) ~2850-2960 Strong Characteristic of sp³ C-H bonds in the butanoyl and cyclohexyl groups.

| C=C Stretch (Aromatic) | ~1600, ~1450 | Medium-Weak | In-ring vibrations of the phenyl group.[9] |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural clues through its fragmentation patterns. Aromatic ketones undergo characteristic cleavages that help confirm the connectivity of the molecule.[5]

  • Molecular Ion (M⁺): The parent peak would be observed at m/z = 230, corresponding to the molecular weight of C₁₆H₂₂O.

  • α-Cleavage: The most favorable cleavage occurs at the bond between the carbonyl carbon and the adjacent carbon of the butyl chain. This results in the loss of a propyl radical (•C₃H₇) and the formation of a highly stable, resonance-stabilized 4-cyclohexylbenzoyl acylium ion at m/z = 187.

  • McLafferty Rearrangement: The presence of a γ-hydrogen on the butyl chain allows for a McLafferty rearrangement, a characteristic fragmentation for ketones of this type.[8] This involves the transfer of a γ-hydrogen to the carbonyl oxygen, followed by the cleavage of the α-β bond, resulting in the loss of a neutral propene molecule and the formation of a radical cation at m/z = 188.

Mass_Spec_Fragmentation M Molecular Ion (M⁺) m/z = 230 Alpha 4-Cyclohexylbenzoyl Acylium Ion m/z = 187 M->Alpha α-Cleavage (- C₃H₇•) McLafferty McLafferty Rearrangement Product m/z = 188 M->McLafferty McLafferty Rearrangement (- C₃H₆)

Caption: Key fragmentation pathways in mass spectrometry.

Synthesis Protocol via Friedel-Crafts Acylation

The most direct and industrially scalable method for preparing this compound is the Friedel-Crafts acylation of cyclohexylbenzene.[10] This electrophilic aromatic substitution reaction utilizes a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to generate a potent acylium ion electrophile from butanoyl chloride.[11][12]

Causality Behind Experimental Choices:
  • Anhydrous Conditions: Friedel-Crafts reactions are highly sensitive to moisture. Water reacts with and deactivates the AlCl₃ catalyst, quenching the reaction. All glassware must be thoroughly dried, and anhydrous reagents must be used.

  • Lewis Acid Catalyst (AlCl₃): The role of AlCl₃ is to abstract the chloride from butanoyl chloride, generating the highly electrophilic acylium ion (CH₃CH₂CH₂CO⁺). This electrophile is necessary to overcome the aromatic stability of the benzene ring.[13]

  • Controlled Temperature: The initial addition is performed at a low temperature (0-5 °C) to moderate the exothermic reaction between the acyl chloride and the catalyst. The reaction is then allowed to proceed at room temperature to ensure completion.

  • Aqueous Workup: The reaction is quenched by carefully pouring it onto ice and hydrochloric acid. This serves two purposes: it hydrolyzes and deactivates the AlCl₃ catalyst, and it protonates the aluminum salts, making them soluble in the aqueous layer for easy separation.

Step-by-Step Experimental Workflow

Synthesis_Workflow cluster_0 Reaction Setup cluster_1 Reaction & Quench cluster_2 Workup & Purification A 1. Charge reactor with cyclohexylbenzene and dichloromethane (anhydrous). B 2. Cool mixture to 0-5 °C in an ice bath. A->B C 3. Add anhydrous AlCl₃ in portions. B->C D 4. Add butanoyl chloride dropwise via addition funnel. C->D E 5. Stir at room temperature for 4-6 hours (Monitor by TLC). D->E F 6. Quench by slowly pouring reaction mixture onto ice and conc. HCl. E->F G 7. Separate organic layer. Extract aqueous layer with DCM. F->G H 8. Combine organic layers. Wash with NaHCO₃(aq) and brine. G->H I 9. Dry over anhydrous MgSO₄, filter, and concentrate. H->I J 10. Purify by vacuum distillation or flash chromatography. I->J

Caption: Experimental workflow for Friedel-Crafts acylation synthesis.

Protocol:

  • Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a pressure-equalizing dropping funnel under a nitrogen atmosphere is charged with cyclohexylbenzene (1.0 eq) and anhydrous dichloromethane (DCM).

  • Catalyst Addition: The solution is cooled to 0-5 °C using an ice-water bath. Anhydrous aluminum chloride (AlCl₃, 1.2 eq) is added portion-wise, ensuring the temperature remains below 10 °C.

  • Reagent Addition: Butanoyl chloride (1.1 eq) is dissolved in anhydrous DCM and added dropwise via the dropping funnel over 30 minutes.

  • Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is stirred at room temperature for 4-6 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Quenching: The reaction mixture is carefully and slowly poured into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.

  • Workup: The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted twice with DCM.

  • Washing: The combined organic layers are washed sequentially with saturated sodium bicarbonate (NaHCO₃) solution and brine.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by vacuum distillation to yield this compound as a clear oil.

Potential Applications in Drug Discovery and Materials Science

The this compound scaffold is a valuable platform for chemical exploration. In drug discovery, the modification of "privileged" structures is a common strategy for developing new therapeutic agents.[14]

  • Medicinal Chemistry: The butyrophenone core is a known pharmacophore in various biologically active compounds. The ketone can be readily reduced to a secondary alcohol or used as a handle for further reactions to build more complex molecules. The large, lipophilic cyclohexyl group can enhance binding to hydrophobic pockets in target proteins, potentially improving potency or selectivity. This scaffold could serve as a starting point for developing agents targeting G-protein coupled receptors (GPCRs) or nuclear receptors.

  • Materials Science: Aromatic ketones with bulky, non-polar substituents are sometimes used as precursors for liquid crystals or as additives in polymer formulations.[1] The specific properties of this compound in these areas would require further investigation.

Conclusion

This compound is a well-defined chemical entity whose molecular structure can be unambiguously confirmed through a synergistic application of NMR, IR, and MS spectroscopic techniques. Its synthesis is readily achievable via the robust and scalable Friedel-Crafts acylation. As a molecule incorporating both aromatic and bulky aliphatic features, it represents a promising and versatile starting material for researchers in medicinal chemistry and materials science, offering a foundational scaffold for the development of novel compounds with tailored properties.

References

  • Oregon State University. Spectroscopy of Aldehydes and Ketones. Available from: [Link]

  • Fiveable. Spectroscopy of Aldehydes and Ketones | Organic Chemistry Class Notes. Available from: [Link]

  • Wiley-VCH. Supporting Information. Available from: [Link]

  • NIST. Ethanone, 1-(4-cyclohexylphenyl)-. NIST Chemistry WebBook. Available from: [Link]

  • Wikipedia. Cyclohexylbenzene. Available from: [Link]

  • U.S. Environmental Protection Agency (EPA). 1-[4-(trans-4-Pentylcyclohexyl)phenyl]ethanone Env. Fate/Transport. Available from: [Link]

  • Chemistry LibreTexts. 19.14: Spectroscopy of Aldehydes and Ketones. Available from: [Link]

  • Quora. How to identify a ketone using IR spectroscopy and mass spectrometry?. Available from: [Link]

  • Chemguide. Friedel-Crafts acylation of benzene. Available from: [Link]

  • Chemistry LibreTexts. 19.14: Spectroscopy of Aldehydes and Ketones. Available from: [Link]

  • Khan Academy. Friedel-Crafts acylation (video). Available from: [Link]

  • Chemistry LibreTexts. 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. Available from: [Link]

  • YouTube. 18.2 Friedel Crafts Alkylation and Acylation | Organic Chemistry. Available from: [Link]

  • ResearchGate. 1 H-NMR Analysis spectral interpretation data | Download Table. Available from: [Link]

  • Structure Determination of Organic Compounds. Structure Identification By 1h NMR. Available from: [Link]

  • PubChem. Cyclohexyl phenyl ketone. Available from: [Link]

  • ResearchGate. Transformation of the cyclohexyl group to cyclohexenyl and phenyl groups. Available from: [Link]

  • Vollhardt & Schore. Organic Chemistry: Structure and Function. Available from: [Link]

  • Simon Fraser University. Synthesis and Chemistry of 1,4-0xathianes and 1,4-oxathian-3-ones. Available from: [Link]

  • Organic Syntheses. SYNTHESIS OF (3-CHLOROBUTYL)BENZENE BY THE COBALT-CATALYZED HYDROCHLORINATION OF 4-PHENYL-1-BUTENE. Available from: [Link]

  • Google Patents. CN102267887A - Synthesis process for 1-hydroxycyclohexyl phenyl ketone.
  • Google Patents. GB1094417A - Method of producing 1-(4 methoxy-phenyl)- butanone.
  • PMC. Applications of the Pharmacophore Concept in Natural Product inspired Drug Design. Available from: [Link]

  • PubMed. Recent applications of click chemistry in drug discovery. Available from: [Link]

  • PubChem. 1-Cyclohexylbutan-1-one. Available from: [Link]

  • PMC. Occurrence of “Natural Selection” in Successful Small Molecule Drug Discovery. Available from: [Link]

  • Cheméo. Chemical Properties of 4-Cyclohexyl-1-butanol (CAS 4441-57-0). Available from: [Link]

  • The Good Scents Company. 4-cyclohexyl-1-butanol. Available from: [Link]

Sources

Technical Characterization Guide: 1-(4-Cyclohexylphenyl)butan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Identity

1-(4-Cyclohexylphenyl)butan-1-one (CAS: 70211-02-8 ) is a significant aromatic ketone intermediate, primarily utilized in the synthesis of liquid crystalline materials and pharmaceutical pharmacophores. Its structure comprises a lipophilic cyclohexyl tail and a polar butyryl headgroup attached to a central benzene ring in a para configuration.

This guide provides a comprehensive spectral analysis, synthesizing theoretical principles with practical characterization data to assist researchers in structural validation and purity assessment.

Property Data
IUPAC Name This compound
Common Name 4'-Cyclohexylbutyrophenone
CAS Number 70211-02-8
Molecular Formula

Molecular Weight 230.35 g/mol
Physical State White to off-white crystalline solid or low-melting mass

Synthesis & Impurity Profile

Understanding the synthesis is critical for interpreting spectral "noise" (impurities). The industrial standard route is Friedel-Crafts Acylation .

Reaction Pathway

The reaction involves the acylation of cyclohexylbenzene with butyryl chloride using a Lewis acid catalyst (


). The cyclohexyl group is a weak activator and an ortho/para director. Due to the steric bulk of the cyclohexyl ring, the para isomer is formed with high regioselectivity (>95%).

Synthesis Reactants Cyclohexylbenzene + Butyryl Chloride Intermediate Acylium Ion Complex [Intermediate] Reactants->Intermediate Electrophilic Attack Catalyst AlCl3 (Lewis Acid) Catalyst->Intermediate Product 1-(4-Cyclohexylphenyl) butan-1-one (Para) Intermediate->Product Major (>95%) Impurity Ortho-Isomer (Steric Impurity) Intermediate->Impurity Minor (<5%)

Figure 1: Friedel-Crafts Acylation pathway showing the origin of the primary product and potential regio-isomeric impurities.

Critical Impurities to Monitor
  • Cyclohexylbenzene: Unreacted starting material. Look for a multiplet at 7.1-7.3 ppm in

    
     NMR (lacking the deshielded doublet of the ketone).
    
  • Ortho-Isomer: Distinguishable by steric compression effects in

    
     NMR.
    
  • Butyric Acid: Hydrolysis byproduct. Broad singlet at 10-12 ppm (

    
    ) in 
    
    
    
    NMR.

Spectral Analysis: The Core Data

The following data represents the expected spectral signature for high-purity (>98%) material, derived from standard spectroscopic principles for para-disubstituted aromatic ketones.

Nuclear Magnetic Resonance ( NMR)

Solvent:


 | Frequency:  400 MHz

The spectrum is defined by three distinct regions: the aromatic AA'BB' system, the aliphatic butyryl chain, and the cyclohexyl ring.

Shift (

, ppm)
Mult. Int. Assignment Structural Justification (Expertise)
7.89 Doublet (d)2HAr-H (Ortho to C=O)Strongly deshielded by the magnetic anisotropy of the carbonyl group.
7.28 Doublet (d)2HAr-H (Ortho to Cy)Shielded relative to the carbonyl-ortho protons; typical of alkyl-substituted benzenes.
2.91 Triplet (t)2H


-protons. Deshielded by the adjacent carbonyl.
2.56 Multiplet (tt)1HAr-C

(Cyclohexyl)
Benzylic proton. The 'tt' splitting arises from axial/equatorial coupling within the ring.
1.76 Sextet2H


-protons of the propyl chain.
1.85 - 1.20 Multiplets10HCyclohexyl

Overlapping envelope of signals characteristic of the cyclohexyl chair conformation.
0.99 Triplet (t)3H

Terminal methyl group.
Mass Spectrometry (EI-MS)

Ionization: Electron Impact (70 eV)

The fragmentation pattern is dominated by Alpha-Cleavage and the McLafferty Rearrangement , providing a self-validating structural fingerprint.

  • Molecular Ion (

    
    ): m/z 230  (Visible, moderate intensity).
    
  • Base Peak (

    
    ): m/z 187 .
    
    • Mechanism:[1][2][3]

      
      -cleavage adjacent to the carbonyl.
      
    • Loss: Propyl radical (

      
      , mass 43).
      
    • Fragment:

      
      . This acylium ion is resonance-stabilized.
      
  • McLafferty Rearrangement: m/z 202 .

    • Mechanism:[1][2][3] Transfer of a

      
      -hydrogen from the propyl chain to the carbonyl oxygen, followed by cleavage.
      
    • Loss: Ethylene (

      
      , mass 28).
      
    • Fragment: Enol radical cation of 4-cyclohexylacetophenone.

MassSpec M_Ion Molecular Ion (M+) m/z 230 Base_Peak Base Peak (Acylium) m/z 187 M_Ion->Base_Peak - Propyl (43) McLafferty McLafferty Fragment m/z 202 M_Ion->McLafferty - Ethylene (28) Phenyl Phenyl Cation m/z 77 Base_Peak->Phenyl Fragmentation

Figure 2: Primary fragmentation pathways in Electron Impact Mass Spectrometry.

Infrared Spectroscopy (FT-IR)

Method: ATR or KBr Pellet

Wavenumber (

)
Assignment Notes
1680 - 1685

Stretch
Characteristic of aryl ketones. Lower than aliphatic ketones (1715) due to conjugation.
2850 - 2930

Stretch
Strong absorptions from the cyclohexyl and propyl aliphatic chains.
1605, 1570

Aromatic
Ring breathing modes.
810 - 830

OOP
Out-of-plane bending strong band; diagnostic for para-substitution .

Quality Control Protocol

To ensure the integrity of the material for drug development or advanced synthesis:

  • Regio-isomer Check: Examine the 7.0 - 8.0 ppm region in

    
     NMR. If you see a complex multiplet pattern rather than two clean doublets, significant ortho-isomer or starting material is present.
    
  • Water Content: As a ketone, the material is not hygroscopic, but wet solvents from synthesis can persist. Check for a broad singlet at ~1.56 ppm (in

    
    ).
    
  • TLC Visualization: Use UV light (254 nm). The extensive conjugation makes the spot UV-active. Stain with Anisaldehyde to visualize the cyclohexyl moiety (often appears purple/blue).

References

  • National Institute of Standards and Technology (NIST). Mass Spectrum of Phenyl cyclohexyl ketone (Analogous fragmentation). NIST Chemistry WebBook, SRD 69.[4] [Link]

  • PubChem. Compound Summary for CID 21045511: 1-[1-(4-Methylphenyl)cyclohexyl]butan-1-one (Structural Analog). National Library of Medicine. [Link]

  • Olah, G. A.Friedel-Crafts and Related Reactions. Wiley-Interscience, 1964.

Sources

An In-depth Technical Guide to the Discovery and Synthesis of Novel Butyrophenone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Beyond the Dopamine Hypothesis

The discovery of butyrophenones marked a significant milestone in psychopharmacology, offering a new chemical scaffold for the treatment of psychosis that was distinct from the earlier phenothiazines.[1] Initially conceptualized through serendipitous observations and systematic chemical modifications, this class of compounds, spearheaded by the archetypal haloperidol, has become a cornerstone in the management of schizophrenia and other psychotic disorders.[2] Their mechanism of action, primarily attributed to the blockade of dopamine D2 receptors in the mesolimbic pathway, has profoundly shaped our understanding of the neurobiology of psychosis.[3] However, the landscape of medicinal chemistry is ever-evolving. The limitations of first-generation antipsychotics, particularly their propensity to induce extrapyramidal side effects, have catalyzed the exploration of novel butyrophenone derivatives with more nuanced pharmacological profiles. This guide delves into the core principles of discovering and synthesizing these novel agents, moving beyond simple D2 antagonism to explore multi-target approaches and innovative synthetic strategies. We will journey from the foundational structure-activity relationships to the cutting-edge applications of modern synthetic methodologies, providing researchers, scientists, and drug development professionals with a comprehensive roadmap to navigate this exciting and challenging field.

I. The Butyrophenone Pharmacophore: A Foundation for Innovation

The classical butyrophenone pharmacophore consists of a fluorinated phenyl ring attached to a four-carbon chain with a carbonyl group at the one position, and a tertiary amine, typically incorporated into a piperidine ring, at the four position. Understanding the structure-activity relationships (SAR) of this scaffold is paramount for the rational design of novel derivatives with improved efficacy and safety profiles.

Key Structural-Activity Relationship (SAR) Insights:
  • The Aromatic Ring (Ar): A para-substituted fluoro group on the phenyl ring is a hallmark of many potent butyrophenones and is generally considered to enhance antipsychotic activity.[4]

  • The Carbonyl Group (C=O): The ketone functionality is optimal for activity.[4][5] Replacing the keto oxygen with sulfur, carbon, or a hydroxyl group typically leads to a decrease in potency.[3]

  • The Propyl Chain (n=3): A three-carbon chain separating the carbonyl group from the nitrogen atom is crucial for optimal activity. Both shortening and lengthening this chain diminishes the antipsychotic effect.[4][6]

  • The Aliphatic Amino Nitrogen: A tertiary amine is essential for activity, and its incorporation into a cyclic structure, such as a piperidine ring, generally confers the highest potency.[4][6]

  • The 4-Piperidinyl Substituent (Ar1): An aromatic group attached to the fourth position of the piperidine ring is a critical feature. This moiety is thought to mimic the 2-phenylethylamine portion of dopamine, thereby promoting affinity for D2 receptors.[4]

The following diagram illustrates the core butyrophenone scaffold and highlights the key sites for chemical modification based on SAR studies.

A diagram of the core butyrophenone scaffold and key modification sites.

II. Synthetic Strategies: From Classical to Contemporary

The synthesis of novel butyrophenone derivatives hinges on a few key transformations. While classical methods remain relevant, modern synthetic approaches offer greater efficiency, diversity, and control.

A. Classical Synthetic Routes

The traditional synthesis of butyrophenones generally involves two key steps: the formation of the butyrophenone core via Friedel-Crafts acylation, followed by the introduction of the amine moiety through nucleophilic substitution.

1. Friedel-Crafts Acylation to Forge the Core:

This electrophilic aromatic substitution reaction is the cornerstone for constructing the butyrophenone skeleton. Typically, a substituted benzene is reacted with butyryl chloride or butyric anhydride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Experimental Protocol: Synthesis of 4-Chloro-4'-fluorobutyrophenone

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and an addition funnel is charged with anhydrous aluminum chloride (1.1 eq) and a dry solvent such as dichloromethane (DCM). The flask is cooled in an ice bath.

  • Reagent Addition: A solution of 4-chlorobutyryl chloride (1.0 eq) in dry DCM is added dropwise to the stirred suspension of AlCl₃. Following this, fluorobenzene (1.0 eq) is added dropwise via the addition funnel, maintaining the temperature below 10°C.

  • Reaction and Workup: The reaction mixture is stirred at room temperature for several hours until completion (monitored by TLC). The reaction is then quenched by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. The organic layer is separated, washed with water, saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or recrystallization to yield 4-chloro-4'-fluorobutyrophenone.[7][8]

2. N-Alkylation to Introduce the Amine Functionality:

The second critical step is the N-alkylation of a suitable piperidine derivative with the pre-formed 4-chloro-4'-fluorobutyrophenone. This is a nucleophilic substitution reaction where the nitrogen of the piperidine displaces the chloride.

Experimental Protocol: Synthesis of Haloperidol

  • Reaction Setup: A mixture of 4-(4-chlorophenyl)-4-hydroxypiperidine (1.0 eq), 4-chloro-4'-fluorobutyrophenone (1.1 eq), and a base such as potassium carbonate or sodium bicarbonate in a suitable solvent like acetonitrile or DMF is prepared in a round-bottom flask.[9][10][11]

  • Reaction Conditions: The reaction mixture is heated to reflux and stirred for several hours until the starting materials are consumed (monitored by TLC).

  • Workup and Purification: Upon completion, the reaction mixture is cooled, and the inorganic salts are filtered off. The filtrate is concentrated under reduced pressure. The residue is then dissolved in an organic solvent like ethyl acetate and washed with water to remove any remaining inorganic impurities. The organic layer is dried, and the solvent is evaporated. The crude haloperidol is then purified by recrystallization from a suitable solvent system.[5][12]

The following diagram illustrates the classical synthetic workflow for butyrophenone derivatives.

Classical_Synthesis_Workflow Start Substituted Benzene + 4-Chlorobutyryl Chloride FC_Acylation Friedel-Crafts Acylation (AlCl3, DCM) Start->FC_Acylation Intermediate 4-Chloro-4'-substituted butyrophenone FC_Acylation->Intermediate N_Alkylation N-Alkylation (Base, Solvent, Heat) Intermediate->N_Alkylation Piperidine Substituted Piperidine Piperidine->N_Alkylation Product Novel Butyrophenone Derivative N_Alkylation->Product Purification Purification (Recrystallization/ Chromatography) Product->Purification Final_Product Pure Butyrophenone Derivative Purification->Final_Product

A workflow diagram of the classical synthesis of butyrophenones.

B. Modern Synthetic Methodologies

Modern organic synthesis offers a powerful toolkit to overcome the limitations of classical methods and to access a wider diversity of butyrophenone analogs.

1. Palladium-Catalyzed Cross-Coupling Reactions:

Palladium-catalyzed reactions, such as the Suzuki, Heck, and Buchwald-Hartwig amination, have revolutionized drug discovery.[13] These methods allow for the construction of carbon-carbon and carbon-nitrogen bonds under mild conditions with high functional group tolerance. For instance, a palladium catalyst can be used to couple a boronic acid derivative with an aryl halide to introduce novel aromatic substituents on the piperidine ring or the phenyl ring of the butyrophenone core.[14][15]

2. Diversity-Oriented Synthesis (DOS):

DOS is a strategy aimed at the efficient synthesis of structurally diverse small molecules. Starting from a common scaffold, a series of reactions can be employed to generate a library of compounds with varied stereochemistry and functional groups. This approach is particularly useful for exploring the chemical space around the butyrophenone core to identify novel ligands with unique pharmacological properties.

III. Characterization and Analysis: Ensuring Purity and Identity

The unambiguous characterization of newly synthesized butyrophenone derivatives is crucial for establishing their identity, purity, and for subsequent biological evaluation. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Technique Application in Butyrophenone Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the molecular structure, including the connectivity of atoms and the stereochemistry. Both ¹H and ¹³C NMR are essential for confirming the successful synthesis of the target molecule.[16][17]
Mass Spectrometry (MS) Determines the molecular weight of the compound and can provide information about its elemental composition through high-resolution mass spectrometry (HRMS). Fragmentation patterns can further aid in structure elucidation.[18]
High-Performance Liquid Chromatography (HPLC) Used to assess the purity of the synthesized compound. A single, sharp peak in the chromatogram is indicative of a pure sample. HPLC can also be used for purification on a preparative scale.
Infrared (IR) Spectroscopy Identifies the presence of key functional groups, such as the carbonyl (C=O) stretch of the ketone, which is a characteristic feature of butyrophenones.
Elemental Analysis Determines the percentage composition of elements (carbon, hydrogen, nitrogen) in the compound, which should correspond to the calculated values for the proposed molecular formula.

IV. Expanding Therapeutic Horizons: Beyond Antipsychotic Activity

While butyrophenones are primarily known for their antipsychotic effects, recent research has unveiled their potential in other therapeutic areas.

A. Anticancer Potential

Certain butyrophenone derivatives have been investigated for their potential as anticancer agents. Some studies have explored their use as carriers for alkylating groups, which can induce cytotoxicity in cancer cells.[19] The rationale is to leverage the butyrophenone scaffold to deliver a cytotoxic payload to tumor cells. The antitumor activity of these derivatives has been correlated with the position and nature of substituents on the butyrophenone core.[19]

B. Neuroprotective Applications in Neurodegenerative Diseases

The modulation of neurotransmitter systems by butyrophenones has led to investigations into their potential role in neurodegenerative diseases. For instance, some butyrophenone derivatives have been shown to interact with NMDA receptors, which are implicated in the pathophysiology of conditions like Alzheimer's disease.[20] Further preclinical studies are warranted to explore the therapeutic potential of novel butyrophenones in these complex disorders.[21][22][23]

V. The Central Role of Receptor Signaling Pathways

The therapeutic and adverse effects of butyrophenone derivatives are mediated by their interaction with specific G-protein coupled receptors (GPCRs), primarily dopamine D2 and serotonin 5-HT2A receptors. A deeper understanding of these signaling cascades is essential for designing next-generation drugs with improved selectivity and fewer side effects.

A. Dopamine D2 Receptor Signaling

Butyrophenones act as antagonists at D2 receptors, which are coupled to Gi/o proteins.[24] This antagonism blocks the downstream signaling cascade that normally leads to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels. By blocking this pathway, butyrophenones modulate the activity of protein kinase A (PKA) and its effectors, which are involved in neuronal excitability and gene expression.[4][25]

D2_Signaling cluster_membrane Cell Membrane D2R Dopamine D2 Receptor Gi Gi/o Protein D2R->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gi->AC Inhibits Dopamine Dopamine Dopamine->D2R Activates Butyrophenone Butyrophenone (Antagonist) Butyrophenone->D2R Blocks ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Effects (Altered Gene Expression, Reduced Neuronal Excitability) PKA->Downstream

Dopamine D2 receptor signaling pathway and the antagonistic action of butyrophenones.

B. Serotonin 5-HT2A Receptor Signaling

Many atypical antipsychotics, including some newer butyrophenone derivatives, also exhibit significant antagonism at serotonin 5-HT2A receptors.[2] These receptors are coupled to Gq/11 proteins and, upon activation, stimulate phospholipase C (PLC).[26][27] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[26] IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[26] The blockade of this pathway by certain butyrophenones is thought to contribute to their improved side-effect profile, particularly with respect to extrapyramidal symptoms.

Serotonin 5-HT2A receptor signaling pathway and the antagonistic action of atypical butyrophenones.

VI. Future Perspectives and Conclusion

The journey of butyrophenone discovery and development is a testament to the power of medicinal chemistry to transform our ability to treat complex neurological disorders. The future of this field lies in the rational design of multi-target ligands that can address the multifaceted nature of diseases like schizophrenia, while minimizing debilitating side effects. The integration of modern synthetic methodologies, computational modeling, and a deeper understanding of receptor signaling will be instrumental in unlocking the full therapeutic potential of the butyrophenone scaffold. As we continue to unravel the complexities of the central nervous system, the principles and techniques outlined in this guide will serve as a vital resource for the next generation of scientists dedicated to the discovery and synthesis of novel and improved therapeutics.

References

  • Detailed signal transduction pathways of serotonin-2A receptors. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • The D2-like DA Receptors Intracellular Signal Pathways. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Schematic diagram of D1-like dopamine receptor and D2-like dopamine receptor activation signaling cascade. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • The Serotonin G-Protein Coupled Receptor 5HT2A: Molecular and Multiple Sequence Analysis. (n.d.). MSU Denver. Retrieved February 15, 2026, from [Link]

  • Design, Synthesis, and Pharmacological Evaluation of Haloperidol Derivatives as Novel Potent Calcium Channel Blockers with Vasodilator Activity. (2011). PMC. [Link]

  • HALOPERIDOL Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. (2020). Pharmapproach. [Link]

  • Synthesis method of haloperidol drug intermediate 4-chlorobutyronitrile. (n.d.). Google Patents.
  • Experiment 1: Friedel-Crafts Acylation. (n.d.). St. Norbert College. Retrieved February 15, 2026, from [Link]

  • Schizophrenia: synthetic strategies and recent advances in drug design. (n.d.). PMC. Retrieved February 15, 2026, from [Link]

  • 5-HT2A receptor. (n.d.). Wikipedia. Retrieved February 15, 2026, from [Link]

  • Synthesis of haloperidol. (n.d.). Google Patents.
  • Identification of A Butyrophenone Analog as a Potential Atypical Antipsychotic Agent: 4-[4-(4-Chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one. (n.d.). PMC. Retrieved February 15, 2026, from [Link]

  • New alkylating agents: butyrophenone derivatives. (1986). PubMed. [Link]

  • The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network. (n.d.). PMC. Retrieved February 15, 2026, from [Link]

  • Serotonin 5HT 2A receptors and their major signaling pathways. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Schizophrenia: synthetic strategies and recent advances in drug design. (n.d.). RSC Publishing. Retrieved February 15, 2026, from [Link]

  • Method for synthesis of haloperidol drug intermediate 4-chlorobutyronitrile. (n.d.). Google Patents.
  • Schematic representation of mechanism of dopamine D2-like receptor–mediated signal transduction events. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Modern Synthetic Approaches to Drug Discovery. (n.d.). Wipf Group. Retrieved February 15, 2026, from [Link]

  • Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. (n.d.). Organic Syntheses. Retrieved February 15, 2026, from [Link]

  • Dopamine D1-D2 receptor heteromer signaling pathway in the brain: emerging physiological relevance. (2011). PMC. [Link]

  • Multi-Target Approach for Drug Discovery against Schizophrenia. (n.d.). PMC. Retrieved February 15, 2026, from [Link]

  • The development of antipsychotic drugs. (n.d.). PMC. Retrieved February 15, 2026, from [Link]

  • (PDF) Friedel-Crafts Acylation. (2019). ResearchGate. [Link]

  • NMR And Mass Spectrometry In Pharmaceutical Development. (n.d.). Catalent. Retrieved February 15, 2026, from [Link]

  • Procedure for N-alkylation of Piperidine? (2017). ResearchGate. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • N-alkylation of 4-piperidone. (2013). Sciencemadness Discussion Board. [Link]

  • Catalytic Asymmetric Synthesis of Butenolides and Butyrolactones. (n.d.). PMC. Retrieved February 15, 2026, from [Link]

  • Butyrophenone. (n.d.). Wikipedia. Retrieved February 15, 2026, from [Link]

  • A Pd-Catalyzed [4 + 2] Annulation Approach to Fluorinated N-Heterocycles. (n.d.). PMC. Retrieved February 15, 2026, from [Link]

  • Experience with a new butyrophenone derivative (Buronil). (1968). PubMed. [Link]

  • SAR of Butyrophenone. (2023). YouTube. [Link]

  • Introduction to NMR and Its Application in Metabolite Structure Determination. (n.d.). UNL. Retrieved February 15, 2026, from [Link]

  • Preclinical Models of Neurodegenerative Diseases. (n.d.). School of Biomedical Sciences. Retrieved February 15, 2026, from [Link]

  • Palladium-Catalysed Synthesis and Transformation of Quinolones. (n.d.). MDPI. Retrieved February 15, 2026, from [Link]

  • Actions of butyrophenones and other antipsychotic agents at NMDA receptors: relationship with clinical effects and structural considerations. (n.d.). PubMed. Retrieved February 15, 2026, from [Link]

  • Old Drugs as New Treatments for Neurodegenerative Diseases. (2018). ScienceOpen. [Link]

  • Impact of Natural Compounds on Neurodegenerative Disorders: From Preclinical to Pharmacotherapeutics. (n.d.). MDPI. Retrieved February 15, 2026, from [Link]

  • Palladium(0)-Catalyzed Spirocyclization and Carbonylation Reactions. (2023). Diva-portal.org. [Link]

  • (PDF) Quantitative NMR spectroscopy - Applications in drug analysis. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • PRECLINICAL MODELS OF PARKINSON'S DISEASE: TOOLS FOR UNDERSTANDING AND ADVANCING NEUROPROTECTIVE STRATEGIES. (2025). WJPMR. [Link]

  • The Application of NMR for Drug Development and Manufacturing in a Good Manufacturing Practice Setting. (n.d.). Bruker. Retrieved February 15, 2026, from [Link]

  • Butyrophenone. (n.d.). Britannica. Retrieved February 15, 2026, from [Link]

Sources

In Silico Prediction of Biological Targets for 1-(4-Cyclohexylphenyl)butan-1-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The identification of molecular targets is a critical and often rate-limiting step in drug discovery and chemical biology. For many small molecules, including 1-(4-Cyclohexylphenyl)butan-1-one, experimental data on biological activity is scarce. This guide provides a comprehensive, in-depth technical framework for the in silico prediction of protein targets for this compound. We will navigate through a multi-pronged computational workflow, beginning with ligand-based methodologies that leverage the principle of chemical similarity and pharmacophoric features, and progressing to structure-based approaches centered on reverse docking. This document is intended for researchers, scientists, and drug development professionals, offering not only step-by-step protocols for the application of various bioinformatics tools but also the strategic rationale behind the selection and integration of these methods. The overarching goal is to construct a robust, data-driven hypothesis regarding the polypharmacology of this compound, thereby guiding subsequent experimental validation efforts.

Part 1: The Challenge and the Strategy: Unveiling the Targets of a Novel Compound

This compound is a synthetic organic compound with a molecular formula of C16H22O.[1] While its chemical structure is defined, its biological activities and molecular targets remain largely uncharacterized, with most available information originating from chemical suppliers.[1][2][3][4][5] This lack of data presents a significant challenge to understanding its potential therapeutic applications or toxicological profile.

In silico target prediction offers a powerful and cost-effective paradigm to bridge this knowledge gap.[6][7] By harnessing computational algorithms and vast biological databases, we can generate initial hypotheses about a compound's mechanism of action. This guide will detail a systematic and logical workflow to predict the biological targets of this compound, as illustrated in the workflow diagram below.

In_Silico_Target_Prediction_Workflow cluster_ligand cluster_structure Input_Molecule This compound Ligand_Based Ligand-Based Approaches Input_Molecule->Ligand_Based 2D/3D Structure Structure_Based Structure-Based Approaches Input_Molecule->Structure_Based 3D Conformation Similarity_Searching Chemical Similarity Searching Ligand_Based->Similarity_Searching Pharmacophore_Modeling Pharmacophore Modeling Ligand_Based->Pharmacophore_Modeling ML_Prediction Machine Learning Prediction Ligand_Based->ML_Prediction Reverse_Docking Reverse Docking Structure_Based->Reverse_Docking Data_Integration Data Integration & Hypothesis Generation Prioritized_Targets Prioritized Target List for Experimental Validation Data_Integration->Prioritized_Targets Consensus Scoring Similarity_Searching->Data_Integration Pharmacophore_Modeling->Data_Integration ML_Prediction->Data_Integration Reverse_Docking->Data_Integration

Caption: Overall workflow for in silico target prediction.

Part 2: Ligand-Based Target Prediction: Learning from Known Bioactive Molecules

Ligand-based methods operate on the principle that structurally similar molecules are likely to have similar biological activities.[8] These approaches do not require the three-dimensional structure of a target protein and are therefore broadly applicable.

Chemical Similarity Searching: Guilt by Association

The most direct method for inferring the function of an unknown molecule is to identify known compounds with high structural similarity and assume they share common targets.

  • Obtain the SMILES String for this compound: A simplified molecular-input line-entry system (SMILES) string is a textual representation of the molecule's structure. For our compound, a possible SMILES string is CCCC(=O)C1=CC=C(C=C1)C2CCCCC2.

  • Perform Similarity Searches in Chemical Databases:

    • PubChem: Navigate to the PubChem homepage and use the "Draw Structure" tool to input the structure of this compound. Then, perform a similarity search.[9]

    • ChEMBL: ChEMBL is a manually curated database of bioactive molecules with drug-like properties.[9][10] Utilize the search function to find compounds with high Tanimoto similarity to the query structure.

    • ChemMine Tools: This web-based service provides tools for chemical similarity searching against large databases like PubChem and ChEMBL.[11]

  • Analyze the Results: The output will be a list of molecules ranked by a similarity score (e.g., Tanimoto coefficient). Examine the top hits for known biological activities and targets. Pay close attention to compounds with high similarity scores that have well-annotated target information.

Pharmacophore Modeling: Identifying Key Molecular Features

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) that are crucial for a molecule's biological activity.[12]

  • Generate a 3D Conformation of this compound: Use a molecular modeling software to generate a low-energy 3D conformation of the molecule.

  • Create a Pharmacophore Model: Based on the 3D structure, define the key pharmacophoric features. For our compound, these would likely include a hydrophobic region (cyclohexyl group), an aromatic ring (phenyl group), and a hydrogen bond acceptor (the carbonyl oxygen). Several software packages can automate this process.[13][14]

  • Screen Pharmacophore Databases: Use the generated pharmacophore model to screen databases of known bioactive compounds or protein structures. A successful hit will be a molecule or protein active site that matches the defined pharmacophoric features. Online tools like Pharmit can be used for this purpose.[15]

Pharmacophore_Model cluster_legend Pharmacophore Features HBA Hydrogen Bond Acceptor HY Hydrophobic AR Aromatic Ring Molecule HBA_feature HY_feature AR_feature

Caption: Hypothesized pharmacophore for this compound.

Machine Learning-Based Target Prediction

Several online platforms utilize machine learning models trained on large datasets of compound-protein interactions to predict targets for novel molecules.[16][17]

  • Select a Web Server: A number of servers are available, such as SwissTargetPrediction, Way2Drug, and TargetNet.[18]

  • Input the Molecular Structure: Most of these servers accept the SMILES string or allow you to draw the structure of the query molecule.

  • Run the Prediction: Initiate the target prediction process. The server will compare the input molecule to its internal database and use its trained models to predict a ranked list of potential targets.

  • Interpret the Results: The output will typically be a list of protein targets with associated probabilities or scores. It is important to consider the confidence of these predictions and to look for consensus among different prediction methods.

Part 3: Structure-Based Target Prediction: Docking the Ligand to Protein Structures

Structure-based approaches require the 3D structure of potential protein targets and are used to predict the binding affinity of a ligand to these targets.[19][20]

Principles of Reverse Docking

Reverse docking, also known as inverse docking, involves docking a single ligand of interest against a large library of 3D protein structures to identify potential binding partners.[21][22] This method can provide insights into the binding mode and affinity of the ligand for various targets.

Protocol for Reverse Docking
  • Prepare the Ligand: Generate a 3D, energy-minimized structure of this compound. This can be done using molecular modeling software.

  • Prepare the Protein Target Database: A crucial step is to have a well-curated database of protein structures. This can be a custom-built library or a pre-existing one. For each protein, it is necessary to define the binding site for the docking simulation.

  • Perform the Docking Simulation: Use a molecular docking program like AutoDock Vina to systematically dock the prepared ligand into the binding site of each protein in the database.[23] The program will generate multiple possible binding poses for the ligand and calculate a binding energy score for each pose.

  • Analyze and Rank the Results: The primary output of a reverse docking screen is a list of proteins ranked by their predicted binding affinities for the ligand. Proteins with the lowest (most favorable) binding energy scores are considered the most likely targets. It is important to visually inspect the top-ranked docking poses to ensure that the predicted interactions are chemically reasonable.

Reverse_Docking_Workflow Ligand 3D Structure of This compound Docking Molecular Docking (e.g., AutoDock Vina) Ligand->Docking Protein_DB Protein Structure Database Protein_DB->Docking Results Ranked list of Protein-Ligand Complexes Docking->Results Analysis Binding Energy Analysis & Pose Inspection Results->Analysis Targets Predicted Protein Targets Analysis->Targets

Caption: Workflow for reverse docking.

Part 4: Data Integration and Hypothesis Generation

The true power of this in silico workflow lies in the integration of data from multiple, orthogonal methods. A single prediction from one method may be a false positive, but a consensus prediction across several different approaches lends much greater confidence to the hypothesis.

Strategy for Data Integration
  • Consolidate the Predicted Targets: Create a master list of all protein targets predicted by chemical similarity searching, pharmacophore screening, machine learning models, and reverse docking.

  • Score and Rank the Targets: Develop a scoring system to rank the consolidated list of targets. This can be a simple system where each method that predicts a target contributes one point to that target's score. More sophisticated weighting schemes can also be employed, giving more weight to methods with higher predictive accuracy.

  • Pathway and Network Analysis: Use bioinformatics tools like STRING or Cytoscape to analyze the top-ranked targets in the context of known biological pathways and protein-protein interaction networks.[24] This can help to identify potential signaling pathways that may be modulated by this compound. For instance, the structurally related butyrophenones are known to act as dopamine receptor antagonists, suggesting an interaction with neuronal signaling pathways.[25]

Table 1: Hypothetical Integrated Target Prediction Results

Protein TargetSimilarity SearchPharmacophore HitML PredictionReverse Docking Score (kcal/mol)Consensus Score
Dopamine D2 Receptor-8.53
MAPK1-7.93
NF-κB p65-7.22
Cytochrome P450 3A4-9.12
..................

Part 5: Conclusion and Future Directions

This in-depth technical guide has outlined a comprehensive in silico workflow for predicting the biological targets of this compound. By systematically applying a suite of ligand-based and structure-based computational methods, it is possible to generate a prioritized list of putative protein targets. The hypothetical results suggest that this compound may interact with targets in neuronal signaling pathways (Dopamine D2 Receptor) and inflammatory pathways (MAPK1, NF-κB), which is plausible given the known activities of structurally related compounds.

The ultimate validation of these in silico predictions must come from experimental studies. The prioritized target list generated through this workflow provides a strong foundation for designing focused biochemical and cellular assays to confirm the predicted interactions and elucidate the true biological function of this compound.

Part 6: References

  • In Silico Target Prediction for Small Molecules. [Link]

  • A precise comparison of molecular target prediction methods. [Link]

  • Pharmacophore Modelling and Molecular Docking Simulation Tutorial. [Link]

  • A precise comparison of molecular target prediction methods. [Link]

  • The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions. [Link]

  • Schrödinger Notes—Ligand-based Pharmacophore Modeling. [Link]

  • Pharmacophore modeling. [Link]

  • Ligand-based Target Prediction Tutorial. [Link]

  • Pharmacophore Guided Docking Using MOE | Molecular Docking Tutorial. [Link]

  • Protein target prediction of a bioactive ligand with Align-it and ePharmaLib. [Link]

  • Structure Prediction & Target Enablement. [Link]

  • A Curated List of Cheminformatics Software and Libraries. [Link]

  • In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets. [Link]

  • TTD: Therapeutic Target Database. [Link]

  • Learn the Art of Pharmacophore Modeling in Drug Designing. [Link]

  • Ligand-based drug targets & activity prediction tools/online servers. [Link]

  • Structure-Based Drug Design. [Link]

  • How to find a drug target of a protein using bioinformatics tools and database? [Link]

  • Similarity Search Toolkit. [Link]

  • Introducing A Cheminformatics Similarity Structure Search Solution. [Link]

  • List of useful databases. [Link]

  • Structure-Based Drug Design Workflow. [Link]

  • Ligand-based target prediction. [Link]

  • MultiDock Screening Tool - Reverse docking demonstration. [Link]

  • Structural Similarity Search. [Link]

  • Ligand-Based Virtual Screening. [Link]

  • Target Identification Services. [Link]

  • Target-based Screening and Structure-based Design Approaches to Develop Modulators of Protein–Protein Interactions. [Link]

  • UniProt. [Link]

  • Leveraging structure-based and ligand-based techniques in drug discovery. [Link]

  • Explore all Targets - ChEMBL. [Link]

  • Tutorial redocking – ADFR. [Link]

  • ReverseDock: a web server for blind docking of a single ligand to multiple protein targets using AutoDock Vina. [Link]

  • Reverse docking: Significance and symbolism. [Link]

  • Docking-based inverse virtual screening: methods, applications, and challenges. [Link]

  • 1-[1-(4-Methylphenyl)cyclohexyl]butan-1-one. [Link]

  • 1-Cyclohexylbutan-1-one. [Link]

  • 1-(4-Methylcyclohexyl)butan-1-one. [Link]

  • 4-cyclohexyl-1-butanol, 4441-57-0. [Link]

  • Substance Information - ECHA. [Link]

Sources

Preliminary Toxicological Screening of Aryl Ketones: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous, self-validating framework for the toxicological screening of aryl ketones. It deviates from standard generic templates to address the specific physicochemical and photochemical liabilities inherent to this chemical class (e.g., UV absorption, triplet state formation, and carbonyl reduction).

Executive Summary & Strategic Rationale

Aryl ketones (Ar-C=O-R) are ubiquitous pharmacophores in drug discovery (e.g., NSAIDs, antidepressants) but carry distinct toxicological liabilities. Unlike aliphatic ketones, the conjugation of the carbonyl group with an aromatic ring creates a chromophore capable of absorbing UV-A/B radiation, leading to excited triplet states. Consequently, phototoxicity is the primary "killer" endpoint for this structural class. Furthermore, metabolic clearance is often dominated by stereoselective reduction via cytosolic aldo-keto reductases (AKRs) rather than CYP450 oxidation, altering the standard clearance-toxicity relationship.

This guide prioritizes photochemical stability and reductive metabolism alongside standard cytotoxicity, ensuring high-risk candidates are attritioned before expensive in vivo studies.

In Silico Profiling & Structural Alerts

Before wet-lab screening, candidates must undergo computational filtration to predict light absorption and reactive metabolite formation.

  • UV-Vis Spectrum Prediction: Calculate

    
     and molar extinction coefficient (
    
    
    
    ).
    • Rule of Thumb: If

      
       in the 290–700 nm range, the compound is a high-risk phototoxin.
      
  • Metabolic Alert Screening:

    • Quinone Methide Formation: Screen for ortho-methyl or para-hydroxy substituents on the aryl ring, which can be bioactivated to electrophilic quinone methides.

    • Michael Acceptors: If the ketone is

      
      -unsaturated (e.g., chalcones), flag for potential covalent binding to cysteine residues.
      

Physicochemical Characterization (The Pre-Screen)

Assay validity depends entirely on compound solubility. Aryl ketones are often lipophilic and prone to precipitation in aqueous media, leading to false negatives in toxicity assays.

Protocol:

  • Thermodynamic Solubility: Measure in PBS (pH 7.4) and Cell Culture Media (DMEM + 10% FBS).

  • Stability Check: Incubate at 37°C for 24h. Analyze by HPLC-UV/MS.

    • Acceptance Criterion: >90% parent remaining. If degradation occurs, identify if it is hydrolytic or oxidative.

Core Module: In Vitro Phototoxicity (OECD 432 Adapted)

This is the most critical assay for aryl ketones. The mechanism involves the generation of Reactive Oxygen Species (ROS) via Type I (radical) or Type II (singlet oxygen) mechanisms upon UV exposure.

Experimental Protocol: 3T3 Neutral Red Uptake (NRU) Phototoxicity Test

Objective: Determine the Photo-Irritation Factor (PIF).

  • Cell Line: BALB/c 3T3 mouse fibroblasts (clone 31).

  • Seeding: 1x10^4 cells/well in two 96-well plates. Incubate 24h.

  • Treatment:

    • Treat both plates with 8 serial dilutions of the aryl ketone.

    • Vehicle Control: DMSO (final concentration

      
       1%).
      
    • Positive Control: Chlorpromazine (known phototoxin).[1]

  • Irradiation:

    • Plate A (+UV): Expose to 5 J/cm² UVA (320–400 nm). Crucial: Use a solar simulator filter to cut off UVB/UVC.

    • Plate B (-UV): Keep in dark at room temperature for the same duration.

  • Post-Incubation: Wash and incubate both plates overnight.

  • Viability Readout: Add Neutral Red dye.[2][3] Incubate 3h. Lyse cells and read OD540.

Data Analysis & Decision Logic

Calculate


 for both plates.


PIF ValueClassificationAction
< 2 Non-PhototoxicProceed to Metabolic Screen
2 – 5 Probable PhototoxinFlag. Assess tissue distribution (skin exposure?)[1][3]
> 5 Phototoxic Stop. Structural modification required (e.g., remove conjugation).

Metabolic Stability & Reactive Metabolite Trapping

Aryl ketones undergo extensive reduction to secondary alcohols. Toxicity may arise from the parent ketone (accumulation) or a reactive intermediate.

Workflow A: Metabolic Stability (Microsomes vs. Cytosol)

Standard microsomal assays (HLM) often miss aryl ketone clearance because AKRs are cytosolic.

  • Protocol: Incubate compound (1 µM) with:

    • Human Liver Microsomes (HLM) + NADPH (CYP activity).

    • Human Liver Cytosol + NADPH (AKR activity).

  • Readout: LC-MS/MS monitoring of parent depletion.

  • Insight: If Cytosol

    
     HLM 
    
    
    
    , the compound is cleared by ketone reduction. This is generally a detoxification pathway, but the alcohol product must be monitored for phase II conjugation (glucuronidation).
Workflow B: Glutathione (GSH) Trapping

Detects bioactivation to soft electrophiles (e.g., epoxides, quinones).

  • System: HLM + NADPH + GSH (5 mM) + Test Compound (10 µM).

  • Analysis: Scan for Neutral Loss of 129 Da (pyroglutamic acid) or Precursor Ion of m/z 308 (GSH fragment) using LC-MS/MS.

  • Interpretation: Presence of GSH adducts indicates the formation of reactive metabolites.

Genotoxicity Screening

While simple aryl ketones are rarely mutagenic, specific substituents (nitro, amino) can trigger genotoxicity.

  • Ames Test (OECD 471): Salmonella typhimurium strains (TA98, TA100).

    • Note: Must be performed +/- S9 fraction to detect metabolic activation.

  • In Vitro Micronucleus Assay (OECD 487): TK6 or CHO cells. Measures chromosomal damage (clastogenicity/aneugenicity).

Visualization of Screening Logic

Figure 1: Aryl Ketone Screening Workflow

This decision tree illustrates the autonomous routing of compounds based on specific toxicity triggers.

ArylKetoneScreening Start Candidate Aryl Ketone InSilico In Silico Profiling (UV Spectrum & Alerts) Start->InSilico PhysChem PhysChem Check (Solubility > 50 µM?) InSilico->PhysChem PhotoTox OECD 432: 3T3 NRU Phototoxicity (+/- UVA) PhysChem->PhotoTox Soluble Stop STOP: High Risk (Redesign) PhysChem->Stop Insoluble/Precipitates DecisionPhoto PIF > 5? PhotoTox->DecisionPhoto MetabScreen Metabolic Stability (Microsomes vs Cytosol) DecisionPhoto->MetabScreen No DecisionPhoto->Stop Yes (Phototoxic) GSH_Trap GSH Trapping (Reactive Metabolites) MetabScreen->GSH_Trap GenoTox Genotoxicity (Ames & Micronucleus) GSH_Trap->GenoTox No Adducts GSH_Trap->Stop GSH Adducts Found GenoTox->Stop Positive Proceed PROCEED: Low Risk (In Vivo Tox) GenoTox->Proceed Negative

Caption: Hierarchical screening workflow prioritizing phototoxicity and solubility before metabolic assessment.

Figure 2: Mechanism of Phototoxicity in Aryl Ketones

Understanding the "why" allows for rational redesign (e.g., quenching the triplet state).

PhototoxMechanism S0 Ground State (S0) S1 Singlet Excited (S1) S0->S1 UV Absorption T1 Triplet Excited (T1) (Long-lived) S1->T1 Intersystem Crossing (ISC) Type1 Type I Reaction (H-abstraction / Radical) T1->Type1 Type2 Type II Reaction (Energy Transfer to O2) T1->Type2 ROS ROS Generation (Singlet Oxygen / Superoxide) Type1->ROS Type2->ROS Damage Cellular Damage (Lipid Peroxidation / DNA) ROS->Damage

Caption: The Jablonski diagram applied to toxicology. Aryl ketones efficiently undergo Intersystem Crossing (ISC) to the reactive Triplet State.

References

  • OECD Guidelines for the Testing of Chemicals, Section 4. Test No. 432: In Vitro 3T3 NRU Phototoxicity Test.[1] OECD Publishing, Paris. [Link]

  • National Toxicology Program (NTP). Phototoxicity: In Vitro 3T3 Neutral Red Uptake (NRU). U.S. Department of Health and Human Services. [Link]

  • European Medicines Agency (EMA). ICH S10 Photosafety evaluation of pharmaceuticals - Scientific guideline. [Link]

  • Gentronix. Genetic Toxicology Screening: Early Stage De-risking. [Link]

  • Beilstein Journal of Organic Chemistry. Aldehydes and ketones as photoinitiators. (Mechanistic insight into triplet states). [Link]

Sources

Unlocking the Research Potential of 1-(4-Cyclohexylphenyl)butan-1-one: A Technical Guide for Novel Therapeutic Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Untapped Therapeutic Promise of a Unique Chemical Scaffold

In the landscape of medicinal chemistry and drug discovery, the exploration of novel chemical entities with the potential for therapeutic intervention is a paramount endeavor. 1-(4-Cyclohexylphenyl)butan-1-one, a molecule featuring a distinct cyclohexylphenyl moiety linked to a butanone chain, represents a promising, yet largely unexplored, chemical scaffold. While direct biological data for this specific compound is limited, the structural motifs it possesses are prevalent in a variety of pharmacologically active agents. This technical guide serves as a foundational resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of potential research applications, detailed experimental protocols for in vitro evaluation, and an exploration of plausible mechanisms of action. By synthesizing information from structurally related compounds, this document aims to illuminate the path for investigating the therapeutic promise of this compound.

Aryl ketones, as a broad class of compounds, are versatile intermediates in organic synthesis and are present in numerous biologically active molecules.[1][2] The introduction of a cyclohexyl group to the phenyl ring can significantly influence the lipophilicity and conformational flexibility of the molecule, potentially enhancing its interaction with biological targets. This unique combination of a bulky alicyclic ring and an aromatic system presents a compelling structural framework for the development of novel therapeutics.[3]

Hypothesized Biological Activities and Therapeutic Targets

Based on the known pharmacological activities of structurally analogous compounds, this compound is hypothesized to possess potential in several key therapeutic areas. The following sections will delve into these potential applications, outlining the scientific rationale and suggesting initial avenues for investigation.

Antimicrobial and Antifungal Activity

Derivatives of cyclohexyl-phenyl-methanone have demonstrated notable antimicrobial and antifungal properties.[3][4] The mechanism of action for some related compounds involves the inhibition of essential microbial enzymes.[3] For instance, certain oxime derivatives of similar ketones have been shown to inhibit β-ketoacyl-(acyl-carrier-protein) synthase III (FabH), a critical enzyme in bacterial fatty acid biosynthesis.[3] Disruption of this pathway compromises the integrity of the bacterial cell membrane, ultimately leading to cell death.

Key Research Questions:

  • Does this compound exhibit inhibitory activity against a panel of clinically relevant bacterial and fungal strains?

  • What is the minimum inhibitory concentration (MIC) against these pathogens?

  • Could the mechanism of action involve the disruption of microbial cell membranes or the inhibition of key metabolic enzymes?

Anticancer and Cytotoxic Potential

The sigma-2 receptor is a promising target in cancer therapy, and ligands for this receptor have shown cytotoxic effects in various cancer cell lines.[5] Structurally, compounds containing a cyclohexylpiperazine moiety have been investigated as sigma-2 receptor agonists, inducing cytotoxicity through mechanisms that may involve the generation of reactive oxygen species (ROS) and caspase-3 independent pathways.[5] The cyclohexylphenyl group in this compound could potentially interact with this or other oncologically relevant targets. Furthermore, some 1-indanone derivatives, which share the aryl ketone motif, have shown potent anticancer activity.[6]

Key Research Questions:

  • Does this compound exhibit cytotoxic effects against various cancer cell lines (e.g., pancreatic, breast, lung)?

  • What is the half-maximal inhibitory concentration (IC50) in these cell lines?

  • Does the cytotoxic mechanism involve the induction of apoptosis or necrosis?

  • Is the generation of reactive oxygen species (ROS) implicated in its mode of action?

Analgesic and Anti-inflammatory Properties

Phencyclidine (PCP) and its derivatives, which contain a phenylcyclohexyl core, are known to possess analgesic effects.[7] Modifications to this core structure have been explored to develop new analgesic agents.[7] Additionally, N-acylhydrazone derivatives containing a cyclohexyl moiety have been identified as orally active analgesic and anti-inflammatory agents.[8] These compounds often act by modulating inflammatory pathways.

Key Research Questions:

  • Does this compound exhibit analgesic properties in preclinical models of pain (e.g., acute thermal pain, inflammatory pain)?

  • Does the compound demonstrate anti-inflammatory activity in cellular or animal models of inflammation?

  • Could the mechanism involve the inhibition of pro-inflammatory mediators or modulation of pain-sensing pathways?

Experimental Workflows for Preliminary Investigation

To systematically evaluate the therapeutic potential of this compound, a tiered screening approach is recommended. The following workflow outlines a logical progression from initial in vitro screening to more detailed mechanistic studies.

experimental_workflow cluster_screening Tier 1: In Vitro Screening cluster_mechanistic Tier 2: Mechanistic Studies cluster_validation Tier 3: In Vivo Validation antimicrobial Antimicrobial Screening (MIC Determination) enzyme_inhibition Enzyme Inhibition Assays (e.g., FabH) antimicrobial->enzyme_inhibition If active cytotoxicity Cytotoxicity Screening (MTT/MTS Assay) ros_detection ROS Detection Assay cytotoxicity->ros_detection If active apoptosis_assay Apoptosis vs. Necrosis Assay (Annexin V/PI Staining) cytotoxicity->apoptosis_assay If active anti_inflammatory Anti-inflammatory Screening (e.g., NO Inhibition Assay) pathway_analysis Signaling Pathway Analysis (Western Blot, qPCR) anti_inflammatory->pathway_analysis If active ros_detection->pathway_analysis apoptosis_assay->pathway_analysis animal_models Animal Models of Disease (e.g., Infection, Tumor Xenograft, Pain) enzyme_inhibition->animal_models Promising results pathway_analysis->animal_models Promising results

Caption: A tiered experimental workflow for investigating this compound.

Detailed Experimental Protocols

The following protocols provide a starting point for the in vitro evaluation of this compound. These are based on established methodologies for assessing the biological activities of novel compounds.[4][5]

Protocol 1: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the compound against various bacterial and fungal strains.[4]

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • 96-well microtiter plates

  • Bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Positive and negative controls (e.g., standard antibiotic/antifungal, vehicle control)

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO.

  • Serial Dilutions: Perform two-fold serial dilutions of the stock solution in the appropriate broth in a 96-well plate.

  • Inoculum Preparation: Culture the microbial strains overnight and adjust the inoculum to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Inoculation: Add the prepared inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at the optimal temperature and duration for each microbial strain (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Protocol 2: Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[4]

Materials:

  • This compound

  • DMSO

  • Cancer cell lines (e.g., HeLa, Panc-1)

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT reagent

  • Solubilization solution (e.g., acidified isopropanol)

  • Plate reader

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a suitable density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound (dissolved in DMSO and diluted in culture medium) for a specified duration (e.g., 48 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.

Hypothesized Signaling Pathway Modulation

Should this compound demonstrate significant cytotoxic activity, it is plausible that it modulates key signaling pathways involved in cell survival and apoptosis. Based on the activities of related compounds, the MAPK and NF-κB signaling pathways are potential candidates for investigation.[4]

signaling_pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway compound This compound receptor Cell Surface Receptor (e.g., Sigma-2) compound->receptor ros Increased ROS receptor->ros ras Ras ros->ras modulates ikk IKK ros->ikk modulates raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk apoptosis Apoptosis erk->apoptosis regulates ikb IκB ikk->ikb inhibits nfkb NF-κB ikb->nfkb sequesters nfkb->apoptosis regulates

Caption: Hypothesized modulation of MAPK and NF-κB signaling pathways by this compound.

Conclusion and Future Directions

This compound presents a compelling starting point for novel drug discovery programs. Its unique chemical architecture, combining features of known bioactive molecules, suggests a high potential for therapeutic relevance. The in-depth technical guide provided here offers a structured approach for initiating research into its antimicrobial, anticancer, and anti-inflammatory properties. Future investigations should focus on a comprehensive screening cascade, followed by detailed mechanistic studies to elucidate its mode of action and identify specific molecular targets. Structure-activity relationship (SAR) studies, involving the synthesis and evaluation of analogs, will be crucial for optimizing the potency and selectivity of this promising chemical scaffold. The systematic exploration of this compound and its derivatives could ultimately lead to the development of a new class of therapeutic agents.

References

  • Benchchem. (n.d.). Potential Biological Activities of Cyclohexyl-phenyl-methanone Oxime Derivatives: A Technical Guide.
  • Mateos, J., Cuadros, S., Vega-Peñaloza, A., & Dell'Amico, L. (n.d.). Unlocking the Synthetic Potential of Light-Excited Aryl Ketones: Applications in Direct Photochemistry and Photoredox Catalysis.
  • Benchchem. (2025, December). A Comparative Analysis of the Biological Activity of Cyclohexyl-phenyl-methanone Oxime and Its Analogs.
  • Sujitha K, J., & Kamala, G. R. (2025, August 5). Synthesis and Applications of α, β-Unsaturated Aryl Ketones. Journal of Pharma Insights and Research.
  • (2025, August 26). Synthesis and Applications of α, β-Unsaturated Aryl Ketones: Review Article. ResearchGate.
  • Waseda University. (2024, August 20). A New Reaction to Enhance Aromatic Ketone Use in Chemical Synthesis.
  • (n.d.). Synthesis and study on analgesic effects of 1-[1-(4-methylphenyl) (cyclohexyl)] 4-piperidinol and 1-[1-(4-methoxyphenyl) (cyclohexyl)] 4-piperidinol as two new phencyclidine derivatives. PubMed.
  • (2023, August 24). Efficient Approach for the Synthesis of Aryl Vinyl Ketones and Its Synthetic Application to Mimosifoliol with DFT and Autodocking Studies. MDPI.
  • (2015, February 12). Novel Orally Active Analgesic and Anti-Inflammatory Cyclohexyl-N-Acylhydrazone Derivatives. MDPI.
  • (n.d.). Sigma-2 receptor agonist derivatives of 1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28). Digital Commons@Becker.
  • (2017, March 9). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journals.

Sources

Methodological & Application

synthesis of 1-(4-Cyclohexylphenyl)butan-1-one via Friedel-Crafts acylation

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Synthesis of 1-(4-Cyclohexylphenyl)butan-1-one

Part 1: Strategic Analysis & Chemical Logic

Introduction and Significance

The synthesis of This compound (CAS: 1009-11-6 analog/derivative) represents a classic yet critical application of the Friedel-Crafts acylation. This molecule frequently serves as a scaffold in the synthesis of liquid crystals and pharmaceutical intermediates (e.g., precursors for dopamine agonists or NSAID derivatives).

The core challenge in this synthesis is not bond formation, but regiocontrol . The cyclohexyl group is a weak activator and an ortho/para director. However, the steric bulk of the cyclohexyl moiety effectively blocks the ortho positions, driving the reaction toward the para isomer with high selectivity (>95%). This protocol leverages these steric properties to minimize downstream purification burdens.

Retrosynthetic & Mechanistic Logic

The synthesis disconnects at the acyl-aromatic bond. We utilize butyryl chloride as the electrophile source and aluminum chloride (


)  as the Lewis acid catalyst.
  • Electrophile Generation:

    
     abstracts a chloride from butyryl chloride, generating a resonance-stabilized acylium ion (
    
    
    
    ).
  • Nucleophilic Attack: The

    
    -electrons of cyclohexylbenzene attack the acylium ion.
    
  • The "Red Oil" Phase: A critical operational observation is the formation of a dense, red/brown viscous oil during the reaction. This is the Lewis Acid-Product Complex (Ketone-

    
    ). Unlike alkylation, acylation requires 
    
    
    
    equivalent of catalyst because the product traps the catalyst, deactivating it.

ReactionMechanism sub Cyclohexylbenzene (Nucleophile) sigma Sigma Complex (Arenium Ion) sub->sigma Para-attack reagent Butyryl Chloride (Electrophile Precursor) acylium Acylium Ion (Active Electrophile) reagent->acylium AlCl3 abstraction cat AlCl3 (Lewis Acid) cat->acylium acylium->sigma complex Product-AlCl3 Complex (Red Oil) sigma->complex -HCl (Aromatization) final 1-(4-Cyclohexylphenyl) butan-1-one complex->final Acidic Hydrolysis (Ice/HCl)

Figure 1: Mechanistic flow of the Friedel-Crafts acylation, highlighting the critical intermediate complex formation.

Part 2: Detailed Experimental Protocol

Reagents & Stoichiometry

Note: Acylation is strictly stoichiometric regarding the catalyst. Moisture kills the catalyst.

ComponentRoleMW ( g/mol )Equiv.[1][2]Mass/Vol (Scale: 50 mmol)
Cyclohexylbenzene Substrate160.261.08.01 g (approx 8.5 mL)
Butyryl Chloride Acylating Agent106.551.15.86 g (approx 5.7 mL)
Aluminum Chloride Catalyst133.341.28.00 g
Dichloromethane (DCM) Solvent84.93N/A60 mL (Anhydrous)
HCl (conc.) / Ice Quench-Excess~100g Ice / 20mL HCl
Step-by-Step Methodology

Phase A: Electrophile Generation (The "Setup")

  • Apparatus: Flame-dry a 250 mL three-neck round-bottom flask (RBF). Equip with a magnetic stir bar, pressure-equalizing addition funnel, nitrogen inlet, and a gas outlet connected to a NaOH trap (to neutralize evolved HCl gas).

  • Catalyst Suspension: Under nitrogen flow, charge the RBF with

    
     (8.00 g) and anhydrous DCM (30 mL). Cool the suspension to 0°C  using an ice bath.
    
    • Expert Insight:

      
       does not fully dissolve in DCM; it forms a suspension. Ensure vigorous stirring to prevent clumping.
      

Phase B: Acylation (The "Reaction") [3][4][5] 3. Acyl Chloride Addition: Mix Butyryl Chloride (5.7 mL) with DCM (10 mL). Add this solution dropwise to the


 suspension over 15 minutes.
  • Observation: The suspension may clear slightly or change color as the acylium complex forms.
  • Substrate Addition: Mix Cyclohexylbenzene (8.01 g) with DCM (20 mL) in the addition funnel. Add dropwise to the reaction mixture at 0°C over 30–45 minutes.
  • Critical Control: Monitor HCl evolution (bubbling). If bubbling becomes violent, stop addition and let the system equilibrate.
  • Color Change: The mixture will turn from yellow/orange to a deep red or brown. This confirms the formation of the Friedel-Crafts complex.
  • Completion: Allow the mixture to warm to room temperature (RT) and stir for 2–3 hours.
  • Self-Validation: TLC (Hexane:Ethyl Acetate 9:1) should show the disappearance of the non-polar cyclohexylbenzene spot (
    
    
    ) and appearance of the ketone (
    
    
    ).

Phase C: Hydrolysis & Workup (The "Quench") 6. Quench: Pour the reaction mixture slowly onto a slurry of 100 g crushed ice and 20 mL conc. HCl .

  • Safety: This is highly exothermic.[1] The "Red Oil" complex will decompose, releasing the organic product and aluminum salts.
  • Separation: Transfer to a separatory funnel. Collect the organic (lower) DCM layer.
  • Extraction: Extract the aqueous layer once with DCM (30 mL). Combine organic layers.
  • Washing: Wash the combined organics sequentially with:
  • 
    
    (50 mL)
  • Sat.
    
    
    (50 mL) – Caution: CO2 evolution.
  • Brine (50 mL)
  • Drying: Dry over anhydrous
    
    
    , filter, and concentrate via rotary evaporation to yield a crude yellow oil/solid.
Purification[6]
  • Method: Recrystallization is preferred for high purity.

  • Solvent System: Hexane or Ethanol/Water.

  • Protocol: Dissolve crude solid in minimum hot Ethanol. Add water dropwise until turbidity persists. Cool to RT, then 4°C. Filter white crystals.

Part 3: Visualization of Workflow

Workflow setup Setup: Dry RBF, N2 atm AlCl3 + DCM at 0°C add1 Add Butyryl Chloride (Generate Acylium) setup->add1 add2 Add Cyclohexylbenzene (Slow addition, 0°C) add1->add2 react Reaction: Warm to RT Monitor HCl evolution (Red Complex Forms) add2->react quench Quench: Pour onto Ice/HCl (Exothermic!) react->quench extract Workup: Extract DCM Wash NaHCO3 -> Brine quench->extract purify Purification: Recrystallize (EtOH/H2O) extract->purify

Figure 2: Operational workflow for the synthesis, emphasizing safety checkpoints at the quench stage.

Part 4: Characterization & Data

TechniqueExpected Signal / ValueStructural Assignment
Appearance White crystalline solidPure Ketone
Melting Point 68–72 °C-
IR Spectroscopy ~1680

(Strong)
C=O Stretch (Aryl Ketone)
1H NMR (CDCl3)

7.90 (d, 2H)
Aromatic (Ortho to C=O)

7.30 (d, 2H)
Aromatic (Meta to C=O)

2.90 (t, 2H)

-methylene (-C(=O)-CH2 -)

2.55 (m, 1H)
Cyclohexyl methine (Ar-CH )

1.75 (sextet, 2H)

-methylene

1.00 (t, 3H)
Terminal Methyl
MS (EI/ESI) m/z ~230

Molecular Ion

Interpretation: The presence of the AA'BB' doublet pattern in the aromatic region (7.90/7.30 ppm) confirms para-substitution. A complex multiplet pattern would indicate significant ortho or meta impurities, which are unlikely due to the steric bulk of the cyclohexyl group.

Part 5: Troubleshooting & Optimization

  • Low Yield:

    • Cause: Moisture in the system deactivating

      
      .
      
    • Fix: Ensure glassware is flame-dried and DCM is distilled over

      
      .
      
  • Incomplete Reaction:

    • Cause: "Stalling" due to catalyst complexation.

    • Fix: Add an additional 0.2 eq of

      
       and gently reflux (40°C) for 1 hour.
      
  • Polyacylation:

    • Risk:[6][7] Extremely low. The acyl group is strongly deactivating, preventing a second Friedel-Crafts attack on the same ring.[6][7]

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989. (Standard Reference for Friedel-Crafts Protocols).

  • Olah, G. A.Friedel-Crafts and Related Reactions; Wiley-Interscience: New York, 1963. (The definitive source on F-C mechanism and Lewis Acid stoichiometry).
  • PubChem Database. Entry for this compound (Compound CID: 569654).

  • Clayden, J.; Greeves, N.; Warren, S. Organic Chemistry, 2nd Ed.; Oxford University Press, 2012. (Mechanistic grounding for regioselectivity in EAS).

Sources

Application Note: High-Yield Regioselective Synthesis of 4-Acetylcyclohexylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocol for the Friedel-Crafts acylation of cyclohexylbenzene to synthesize 4-acetylcyclohexylbenzene . This compound is a critical intermediate in the synthesis of liquid crystals and pharmaceutical scaffolds.

While Friedel-Crafts chemistry is foundational, this protocol addresses specific challenges regarding regioselectivity and catalyst handling .[1] The bulky cyclohexyl group acts as a steric director, heavily favoring the para-isomer. However, improper temperature control or stoichiometry can lead to isomerization or incomplete conversion. This guide provides a self-validating workflow to ensure >95% para-selectivity and high isolated yields (>80%).

Strategic Analysis: Mechanism & Regiocontrol[2]

The Steric Advantage

Cyclohexylbenzene contains a saturated cyclohexyl ring fused to a benzene ring. The cyclohexyl group is an alkyl substituent, making it an ortho-/para-director. However, unlike a methyl group (toluene), the cyclohexyl ring is sterically demanding.

  • Ortho-attack: Highly disfavored due to steric clash with the cyclohexyl ring protons.

  • Para-attack: Sterically accessible and electronically activated.

  • Meta-attack: Disfavored electronically (alkyl groups are activators).

Therefore, by maintaining mild conditions (


 to RT), we maximize the kinetic preference for the para-position.
Mechanistic Pathway

The reaction proceeds via the generation of an acylium ion electrophile from acetyl chloride and aluminum chloride (


).

FC_Mechanism R1 Acetyl Chloride + AlCl3 R2 Acylium Ion [CH3-C+=O AlCl4-] R1->R2 Lewis Acid Activation Sigma Sigma Complex (Arenium Ion) R2->Sigma + Substrate (Electrophilic Attack) Sub Cyclohexylbenzene Sub->Sigma ProdComplex Product-AlCl3 Complex Sigma->ProdComplex - HCl (Aromatization) Final 4-Acetylcyclohexylbenzene ProdComplex->Final + H2O (Hydrolysis/Quench)

Figure 1: Mechanistic pathway highlighting the formation of the acylium ion and the critical hydrolysis step required to liberate the ketone from the aluminum complex.

Experimental Configuration

Critical Parameters & Stoichiometry

The stoichiometry is non-trivial. The product ketone acts as a Lewis base, complexing with


. Therefore, more than 1 equivalent of catalyst  is required to drive the reaction to completion.
ComponentRoleEquiv.Mass/Vol (Example)Notes
Cyclohexylbenzene Substrate1.016.0 g (100 mmol)Liquid, d=0.98 g/mL.
Acetyl Chloride Acylating Agent1.29.4 g (120 mmol)Excess ensures conversion.
Aluminum Chloride Catalyst1.317.3 g (130 mmol)Must be anhydrous. Hygroscopic.
Dichloromethane (DCM) SolventN/A~150 mLDry (anhydrous).
HCl (aq) QuenchN/AExcessFor hydrolysis of complex.
Safety Directives
  • 
    :  Reacts violently with water/moisture, releasing HCl gas. Handle rapidly or in a glovebox.
    
  • Acetyl Chloride: Lachrymator. Corrosive.

  • HCl Gas: The reaction generates stoichiometric HCl gas. A scrubber or trap (NaOH solution) connected to the exhaust line is mandatory.

Detailed Protocol

Phase 1: Catalyst Activation
  • Setup: Oven-dry a 500 mL 3-neck round-bottom flask (RBF). Equip with a magnetic stir bar, pressure-equalizing addition funnel, and a reflux condenser connected to an HCl gas trap.

  • Inerting: Flush the system with Nitrogen (

    
    ) or Argon for 15 minutes. Maintain a positive pressure of inert gas throughout.
    
  • Charging: Add 150 mL of anhydrous DCM to the flask.

  • Catalyst Addition: Quickly weigh 17.3 g (130 mmol) of anhydrous

    
      and add it to the DCM. The suspension may turn slightly yellow.
    
  • Cooling: Submerge the flask in an ice/water bath (

    
    ).
    
Phase 2: Acylium Ion Formation & Reaction
  • Acyl Chloride Addition: Add 9.4 g (120 mmol) of Acetyl Chloride dropwise to the cold

    
     suspension over 10 minutes.
    
    • Observation: The solid

      
       will largely dissolve/react, forming the acylium complex. The solution often turns clear or slightly colored.
      
  • Substrate Addition: Mix 16.0 g (100 mmol) of Cyclohexylbenzene with 20 mL of dry DCM in the addition funnel.

  • Controlled Addition: Dropwise add the substrate solution to the reaction mixture at

    
     over 30–45 minutes.
    
    • Control: Do not allow the temperature to exceed

      
      . This ensures regioselectivity.[1][2]
      
    • Observation: Evolution of HCl gas (bubbling) will occur. The solution will darken (orange/red) due to the formation of the charge-transfer complex.

  • Completion: Once addition is complete, remove the ice bath and allow the reaction to warm to Room Temperature (RT). Stir for 2–3 hours.

    • Validation: Check reaction progress via TLC (Solvent: 10% EtOAc/Hexanes). The starting material spot (

      
      ) should disappear, replaced by the ketone (
      
      
      
      ).
Phase 3: Workup & Isolation
  • Quench: Pour the reaction mixture slowly onto 200 g of crushed ice mixed with 50 mL of conc. HCl .

    • Note: This step is exothermic. Stir vigorously to break the Aluminum-Ketone complex. The organic layer will separate.[3]

  • Extraction: Transfer to a separatory funnel. Collect the organic (lower) layer.[3] Extract the aqueous layer twice with 50 mL DCM .

  • Washing: Wash the combined organics sequentially with:

    • 
       (1 x 100 mL)
      
    • 10% NaOH or Sat.

      
       (2 x 100 mL) — Caution: Gas evolution.
      
    • Brine (1 x 100 mL)

  • Drying: Dry over anhydrous

    
     or 
    
    
    
    . Filter and concentrate via rotary evaporation to yield a crude solid (off-white/yellow).

Purification & Validation Workflow

The crude material often contains trace ortho-isomer or unreacted starting material. Recrystallization is the preferred method for obtaining high-purity crystalline product.

Purification_Workflow Crude Crude Solid (Yellow/Orange) Solvent Dissolution Solvent: Hot MeOH or EtOH Crude->Solvent Heat to reflux Cooling Cooling (RT then 0°C) Solvent->Cooling Slow cool Filter Vacuum Filtration (Wash with cold MeOH) Cooling->Filter Crystallization Product Pure 4-Acetylcyclohexylbenzene (White Crystals) Filter->Product Dry Liquor Mother Liquor (Contains ortho-isomer) Filter->Liquor Filtrate

Figure 2: Purification workflow. Recrystallization from alcohol effectively removes trace impurities and the more soluble ortho-isomer.

Recrystallization Protocol
  • Dissolve the crude solid in the minimum amount of boiling Methanol (MeOH) or Ethanol (EtOH) .

  • Allow the solution to cool slowly to room temperature, then place in an ice bath for 1 hour.

  • Filter the white crystals and wash with cold methanol.

  • Yield: Expected isolated yield is 75–85%.[4]

  • Physical Property: Melting Point should be 66–68 °C [1].

Analytical Validation (NMR)

The structure is confirmed by the distinct shift of the aromatic protons and the acetyl group.

  • 1H NMR (CDCl3, 300 MHz):

    • 
       7.89 (d, J=8.4 Hz, 2H, Ar-H ortho to carbonyl).
      
    • 
       7.28 (d, J=8.4 Hz, 2H, Ar-H meta to carbonyl).
      
    • 
       2.58 (s, 3H, C
      
      
      
      -CO-
      ).
    • 
       2.55 (m, 1H, Cyclohexyl benzylic-H).
      
    • 
       1.20–1.90 (m, 10H, Cyclohexyl-H).
      
  • Interpretation: The symmetric doublet pattern in the aromatic region (AA'BB' system) confirms the para-substitution. The presence of complex multiplets in the aromatic region would indicate ortho-contamination.

References

  • Organic Syntheses Procedure (Analogous): Petrillo, D. E. "Preparation of 4-Bromoacetophenone." Organic Syntheses, Coll.[5] Vol. 10, p. 118 (2004). (Demonstrates standard workup and recrystallization for para-substituted acetophenones).

  • General Mechanism: "Friedel-Crafts Acylation." Chemistry LibreTexts.

  • Physical Data: "4'-Cyclohexylacetophenone." Tokyo Chemical Industry (TCI) Product Data. (Verifies Melting Point and Physical State).[1][5]

  • Industrial Context: "Synthesis of Liquid Crystal Intermediates." Merck Patents/Literature.
  • PrepChem Protocol: "Synthesis of 4-Cyclohexylacetophenone." PrepChem. (Specific stoichiometry reference).

Sources

analytical methods for 1-(4-Cyclohexylphenyl)butan-1-one quantification

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-CHX High-Precision Quantification of 1-(4-Cyclohexylphenyl)butan-1-one in Pharmaceutical Intermediates and Biological Matrices

Executive Summary

This guide provides a validated analytical framework for the quantification of This compound (CAS: 70211-02-8), a critical intermediate in the synthesis of liquid crystals and specific pharmaceutical agents (e.g., muscle relaxant precursors). Due to its high lipophilicity (LogP > 4.5) and lack of ionizable functional groups, standard polar extraction methods fail. This protocol introduces a Dual-Stream Analytical Workflow : a robust HPLC-UV method for process control (purity >98%) and a high-sensitivity GC-MS method for trace impurity analysis (<1 ppm).

Analyte Profile & Physicochemical Logic

Understanding the molecule is the first step to successful quantification.

PropertyValue / CharacteristicAnalytical Implication
Structure Phenyl ring substituted with a cyclohexyl group (C4) and a butyryl chain (C1).[1]High hydrophobicity; requires non-polar solvents for extraction.
Molecular Weight 230.35 g/mol Suitable for both LC and GC analysis.
Chromophore Aromatic Ketone (Conjugated)Strong UV absorption at 254 nm (primary) and 280 nm .
Solubility Insoluble in water; Soluble in ACN, MeOH, Hexane, DCM.Strictly avoid aqueous diluents in sample prep to prevent precipitation.
Volatility ModerateExcellent candidate for GC-MS without derivatization.

Method A: HPLC-UV (Process Control & Potency)

Recommended for: Raw material assay, reaction monitoring, and stability testing.

Chromatographic Conditions
  • System: Agilent 1260 Infinity II or Waters Alliance (or equivalent).

  • Column: C18 End-capped (e.g., ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm).

    • Why? The "end-capped" phase prevents peak tailing caused by the interaction of the ketone with free silanols.

  • Mobile Phase: Isocratic elution is preferred for reproducibility.

    • A: Water (0.1% Formic Acid) - Acid improves peak shape.

    • B: Acetonitrile (HPLC Grade).

    • Ratio: 15:85 (A:B). High organic content is mandatory to elute the cyclohexyl moiety.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 40°C (Reduces backpressure and improves mass transfer).

  • Detection: DAD/UV @ 254 nm (Reference: 360 nm).

  • Injection Volume: 10 µL.

Standard Preparation
  • Stock Solution (1.0 mg/mL): Dissolve 10 mg of reference standard in 10 mL of 100% Acetonitrile . Do not use water.

  • Working Standards: Dilute Stock with Mobile Phase B to concentrations of 10, 50, 100, 250, and 500 µg/mL.

Method B: GC-MS (Trace Impurity & Metabolite Analysis)

Recommended for: Complex matrices (biologicals), trace quantification, and structural confirmation.

Instrument Parameters
  • System: GC-MS (Single Quadrupole), e.g., Agilent 7890/5977.

  • Column: HP-5ms UI (30 m x 0.25 mm x 0.25 µm).

    • Why? The 5% phenyl polysiloxane phase selectivity matches the aromatic analyte.

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Inlet: Splitless (for trace) or Split 1:50 (for assay) @ 280°C.

  • Oven Program:

    • Initial: 100°C (Hold 1 min).

    • Ramp 1: 20°C/min to 250°C.

    • Ramp 2: 5°C/min to 300°C (Hold 3 min).

    • Total Run Time: ~18.5 mins.

Mass Spectrometry (EI Source)
  • Source Temp: 230°C.

  • Quad Temp: 150°C.

  • Scan Mode: SIM (Selected Ion Monitoring) for quantification.

  • Target Ions:

    • Quant Ion (m/z): 187 (Loss of propyl group, alpha-cleavage).

    • Qual Ions (m/z): 230 (Molecular Ion), 131 (Cyclohexyl-phenyl fragment).

Sample Preparation Protocols

Protocol A: Liquid-Liquid Extraction (LLE) for Biological Matrices

Use this for plasma, serum, or reaction mixtures containing salts.

  • Aliquot: Transfer 200 µL of sample into a 2 mL glass vial.

  • IS Addition: Add 20 µL of Internal Standard (e.g., Valerophenone , 100 µg/mL).

  • Extraction: Add 1.0 mL of MTBE (Methyl tert-butyl ether) or Hexane .

  • Agitation: Vortex vigorously for 2 minutes.

  • Separation: Centrifuge at 4000 rpm for 5 minutes.

  • Recovery: Transfer the upper organic layer to a fresh vial.

  • Concentration: Evaporate to dryness under Nitrogen stream @ 40°C.

  • Reconstitution: Dissolve residue in 200 µL Acetonitrile.

Protocol B: "Dilute-and-Shoot" for Process Intermediates
  • Weigh 20 mg of sample.

  • Dissolve in 20 mL Acetonitrile (Class A Volumetric Flask).

  • Filter through 0.22 µm PTFE syringe filter (Nylon filters may bind the lipophilic analyte).

  • Inject directly into HPLC.

Workflow Visualization

AnalyticalWorkflow Sample Sample Source (API / Plasma) Selection Matrix Assessment Sample->Selection Direct Direct Dilution (Acetonitrile) Selection->Direct High Conc. LLE LLE Extraction (MTBE/Hexane) Selection->LLE Biological/Complex Filter Filtration (0.22 µm PTFE) Direct->Filter LLE->Filter Split Method Selection Filter->Split HPLC HPLC-UV (254 nm) Process/Purity Split->HPLC > 0.1% w/w GCMS GC-MS (SIM) Trace/Bioanalysis Split->GCMS < 100 ppm

Figure 1: Decision tree for selecting the appropriate sample preparation and analytical technique based on sample matrix and sensitivity requirements.

Validation Parameters (ICH Q2 Compliant)

To ensure "Trustworthiness," the method must meet these acceptance criteria:

ParameterAcceptance Criteria (HPLC)Acceptance Criteria (GC-MS)
Linearity (R²) > 0.999 (10 - 500 µg/mL)> 0.995 (10 - 1000 ng/mL)
Precision (RSD) < 1.0% (n=6 injections)< 5.0% (n=6 injections)
Accuracy (Recovery) 98.0% - 102.0%85.0% - 115.0%
LOD (Limit of Detection) ~0.5 µg/mL~1 ng/mL
Tailing Factor < 1.5N/A

Troubleshooting & Expert Tips

  • Issue: Peak broadening in HPLC.

    • Cause: Sample solvent is stronger than mobile phase or incompatible (e.g., pure Hexane injection into RP-HPLC).

    • Fix: Dissolve sample in Mobile Phase B (Acetonitrile) or a 50:50 mix of A:B.

  • Issue: Low recovery in LLE.

    • Cause: Emulsion formation or analyte sticking to plasticware.

    • Fix: Use glass vials only (analyte is lipophilic and binds to PP). Add NaCl to aqueous phase to drive analyte into organic layer (Salting out).

  • Issue: GC-MS Carryover.

    • Cause: High boiling point of the cyclohexyl group causes inlet condensation.

    • Fix: Increase final oven hold time or run a solvent blank (Acetonitrile) between high-concentration samples.

References

  • National Institute of Standards and Technology (NIST). (2025). Ethanone, 1-(4-cyclohexylphenyl)- Mass Spectrum & Properties. NIST Chemistry WebBook, SRD 69. Link

  • Key Organics. (2026). This compound Product Specification and Safety Data Sheet. Key Organics Ltd.[2][3] Link

  • Santa Cruz Biotechnology. (2025).[4] this compound: Research Use Only Certificate of Analysis. SCBT. Link

  • PubChem. (2025).[4] Compound Summary: this compound (CAS 70211-02-8). National Center for Biotechnology Information. Link

  • PrepChem. (2024). Synthesis of 4-(4-Cyclohexyl-phenyl)-2-hexanone and related butyrophenone intermediates. PrepChem.com. Link

Sources

Application Note: High-Resolution GC-MS Profiling of 1-(4-Cyclohexylphenyl)butan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the identification and quantification of 1-(4-cyclohexylphenyl)butan-1-one (CAS: 70211-02-8). As a structural homolog in the butyrophenone class, this compound serves as a critical intermediate in the synthesis of liquid crystals and potentially bioactive pharmaceutical ingredients (APIs), including synthetic cannabinoid precursors. This guide addresses the specific challenges of analyzing alkyl-aryl ketones, focusing on distinguishing isomeric fragmentation patterns (McLafferty rearrangement vs.


-cleavage) to ensure high-confidence identification in complex matrices.

Introduction & Chemical Context

This compound is a para-substituted butyrophenone. Its analysis is critical in two primary contexts:

  • Pharmaceutical Impurity Profiling: As a raw material in organic synthesis, unreacted traces must be quantified to meet ICH Q3A/B guidelines.

  • Forensic Toxicology: The butyrophenone core is structurally related to antipsychotics (e.g., Haloperidol) and synthetic designer drugs. Accurate spectral characterization is required to distinguish it from isobaric contaminants.

The molecule possesses a butyl chain adjacent to a carbonyl group, making it a textbook candidate for two competing mass spectral fragmentation pathways: McLafferty Rearrangement and


-Cleavage . Understanding these pathways is the "fingerprint" verification mechanism for this assay.

Chemical Properties & Safety

  • IUPAC Name: this compound[1][2]

  • Molecular Formula:

    
    [2]
    
  • Molecular Weight: 230.35 g/mol [3]

  • Solubility: Soluble in Dichloromethane (DCM), Methanol, Ethyl Acetate.

  • Handling: Standard laboratory PPE (gloves, goggles). Treat as a potential irritant.

Instrumentation & Conditions

This method utilizes a single-quadrupole GC-MS system. The conditions are optimized for separation of aromatic ketones from potential aliphatic impurities.

Gas Chromatograph (GC) Parameters
ParameterSettingRationale
Inlet Temperature 280°CEnsures rapid volatilization of the high-boiling cyclohexyl moiety without thermal degradation.
Injection Mode Splitless (1 min)Maximizes sensitivity for trace impurity analysis.
Carrier Gas Helium (99.999%)Constant flow at 1.2 mL/min for optimal van Deemter efficiency.
Column DB-5ms UI (30m

0.25mm

0.25µm)
5% Phenyl polysiloxane phase provides necessary selectivity for aromatic isomers.
Oven Program 80°C (1 min)

20°C/min

300°C (5 min)
Rapid ramp prevents peak broadening; high final temp elutes the heavy cyclohexyl core.
Mass Spectrometer (MS) Parameters
ParameterSettingRationale
Source Temp 230°CStandard temp to prevent condensation of the analyte in the source.
Transfer Line 280°CPrevents cold-spot condensation between GC and MS.
Ionization EI (70 eV)Standard energy for reproducible library-matchable spectra.
Scan Range m/z 40 – 450Covers low mass fragments (propyl) and molecular ion (

).
Solvent Delay 3.5 minProtects filament from solvent burn-out.

Experimental Protocol

Standard Preparation
  • Stock Solution (1 mg/mL): Weigh 10 mg of this compound reference standard into a 10 mL volumetric flask. Dilute to volume with HPLC-grade Methanol.

  • Internal Standard Spike: Add Fluoranthene-d10 or Benzophenone-d10 to a final concentration of 10 µg/mL. Note: Deuterated benzophenone is structurally similar and tracks retention time shifts effectively.

  • Working Standard (10 µg/mL): Dilute 100 µL of Stock Solution into 9.9 mL of Methanol.

Sample Extraction (Solid Matrix/Powder)
  • Weigh 50 mg of sample.

  • Add 5 mL Methanol and sonicate for 15 minutes.

  • Centrifuge at 4000 RPM for 5 minutes.

  • Filter supernatant through a 0.22 µm PTFE syringe filter into a GC vial.

Results & Discussion: Mass Spectral Interpretation

The identification of this compound relies on detecting specific ions derived from the instability of the ketone bond.

Fragmentation Pathway Analysis

The Electron Ionization (EI) spectrum is dominated by two mechanisms driven by the carbonyl group and the alkyl chain length.

  • 
    -Cleavage (Dominant):  The bond between the carbonyl carbon and the alpha-carbon of the butyl chain breaks. This ejects a propyl radical (
    
    
    
    , mass 43) and leaves a resonance-stabilized acylium ion.
    • Calculation:

      
      .
      
    • Observation: This is typically the Base Peak (100% abundance).

  • McLafferty Rearrangement: The butyl chain possesses a

    
    -hydrogen.[4] The carbonyl oxygen abstracts this hydrogen, leading to a six-membered transition state.[5] The bond between the 
    
    
    
    and
    
    
    carbons breaks, ejecting neutral ethylene (
    
    
    , mass 28).
    • Calculation:

      
      .
      
    • Observation: A significant peak, diagnostic of an alkyl chain

      
       carbons.
      
Diagnostic Ion Table
m/z (Ion)IdentityOrigin/MechanismRelative Abundance (Est.)
230

Molecular Ion (Parent)10 - 20%
202

McLafferty Rearrangement (Loss of ethylene)20 - 40%
187


-Cleavage
(Loss of propyl group)
100% (Base Peak)
159

Loss of CO (28) from m/z 18715 - 30%
55

Cyclohexyl ring fragmentationVariable
Mechanistic Visualization (Graphviz)

The following diagram illustrates the competing fragmentation pathways that confirm the structure.

FragmentationPathway M_Ion Molecular Ion (M+) m/z 230 [Ph(Cy)-CO-Bu]+ Alpha_Step α-Cleavage (Loss of Propyl Radical -43) M_Ion->Alpha_Step McL_Step McLafferty Rearrangement (Loss of Ethylene -28) M_Ion->McL_Step Base_Peak Acylium Ion (Base Peak) m/z 187 [Ph(Cy)-C≡O]+ Alpha_Step->Base_Peak Major Pathway Phenyl_Ion Aryl Cation m/z 159 [Ph(Cy)]+ Base_Peak->Phenyl_Ion -CO (28) McL_Ion Enol Radical Cation m/z 202 [Ph(Cy)-C(OH)=CH2]+ McL_Step->McL_Ion Diagnostic for Butyl Chain

Caption: Fragmentation logic flow for this compound showing the competition between Alpha-cleavage (generating the base peak) and McLafferty rearrangement.

Quality Assurance & Validation

To ensure data trustworthiness (Trustworthiness in E-E-A-T), the following criteria must be met:

  • Retention Time Window: The analyte must elute within

    
     min of the reference standard.
    
  • Ion Ratio Confirmation: The ratio of m/z 202 to m/z 187 must be consistent with the standard (

    
    ) to rule out co-eluting interferences.
    
  • Blank Analysis: Run a solvent blank (Methanol) immediately after high-concentration samples to monitor for carryover, as the cyclohexyl group can be "sticky" on active sites in the liner.

References

  • NIST Mass Spectrometry Data Center. Butyrophenone derivatives fragmentation data. National Institute of Standards and Technology.[6] Available at: [Link]

  • McLafferty, F. W. (1959).[7] "Mass Spectrometric Analysis. Molecular Rearrangements." Analytical Chemistry, 31(1), 82–87.[7] (Foundational text on the rearrangement mechanism). Available at: [Link]

  • Sparkman, O. D., Penton, Z., & Kitson, F. G. (2011). Gas Chromatography and Mass Spectrometry: A Practical Guide. Academic Press. (General protocol grounding).

Sources

1H NMR and 13C NMR characterization of 1-(4-Cyclohexylphenyl)butan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Resolution NMR Characterization of 1-(4-Cyclohexylphenyl)butan-1-one

Abstract & Scope

This application note details the structural validation of This compound (CAS: N/A for specific isomer, analogue to 1-(4-cyclohexylphenyl)ethanone). This molecule represents a critical intermediate in the synthesis of liquid crystals and bioactive phenyl-ketone derivatives.

The characterization protocol focuses on distinguishing the para-substituted aromatic system (AA'BB' pattern) and resolving the overlap between the butyryl alkyl chain and the cyclohexyl aliphatic protons. This guide provides optimized acquisition parameters for quantitative accuracy and detailed signal assignment logic.

Experimental Protocol

To ensure reproducibility and high-resolution data, the following acquisition parameters are recommended. These settings prioritize relaxation recovery for accurate integration, particularly for the quaternary carbons and the carbonyl signal.

Sample Preparation
  • Solvent: Chloroform-d (

    
    ) with 0.03% v/v TMS (Tetramethylsilane) as an internal reference (
    
    
    
    ppm).
  • Concentration:

    • 1H NMR: 10–15 mg in 600

      
      L solvent.
      
    • 13C NMR: 40–50 mg in 600

      
      L solvent (to improve S/N ratio for quaternary carbons).
      
  • Tube: 5 mm High-Precision NMR tube (Grade 500 or better recommended for >400 MHz fields).

Acquisition Parameters (Standard 400/500 MHz Instrument)
Parameter1H NMR (Proton)13C NMR (Carbon)Rationale
Pulse Sequence zg30 (30° pulse)zgpg30 (Power-gated decoupling)30° pulse ensures linear response; decoupling removes heteronuclear splitting.
Relaxation Delay (D1) 1.0 – 2.0 s2.0 – 5.0 sLonger D1 in 13C allows quaternary carbons (C=O, C-q) to relax fully.
Acquisition Time (AQ) ~3.0 s~1.0 sSufficient to resolve fine coupling (J-coupling).
Spectral Width (SW) 12–14 ppm240 ppmCovers full range including Carbonyl (~200 ppm).
Scans (NS) 161024+High scan count required for 13C due to low natural abundance (1.1%).
Temperature 298 K (25°C)298 K (25°C)Standard ambient temperature.

Workflow Visualization

The following diagram outlines the logical flow from sample preparation to data processing, highlighting critical decision points for quality control.

NMR_Workflow Sample Sample Preparation (15mg / 0.6mL CDCl3) Shim Shimming & Locking (Target: TMS Line Shape) Sample->Shim Insert Tube Acq_1H 1H Acquisition (NS=16, D1=1s) Shim->Acq_1H Auto-Shim Acq_13C 13C Acquisition (NS=1024, D1=3s) Acq_1H->Acq_13C Switch Probe/Param Process Processing (FT, Phasing, Baseline) Acq_1H->Process Acq_13C->Process Analysis Structural Assignment (Integration & Coupling) Process->Analysis Spectra Ready

Figure 1: Operational workflow for high-fidelity NMR acquisition.

Structural Assignment & Analysis

1H NMR Characterization (400 MHz, CDCl3)

The proton spectrum is defined by three distinct regions: the deshielded aromatic zone, the alpha-carbonyl region, and the shielded aliphatic zone.

A. Aromatic Region (AA'BB' System): The para-substitution creates a symmetric AA'BB' splitting pattern, often appearing as two distinct doublets ("roofing" effect may be visible).

  • 
     7.89 ppm (d, J=8.2 Hz, 2H):  Protons ortho to the carbonyl group. The electron-withdrawing nature of the ketone deshields these protons significantly.[1]
    
  • 
     7.28 ppm (d, J=8.2 Hz, 2H):  Protons ortho to the cyclohexyl ring. These are shielded relative to the carbonyl side due to the weak electron-donating alkyl group.
    

B. Butyryl Chain (Ketone Side):

  • 
     2.93 ppm (t, J=7.4 Hz, 2H): 
    
    
    
    -Methylene (-C(=O)-CH2 -). Significantly deshielded by the adjacent carbonyl.
  • 
     1.76 ppm (sextet, J=7.4 Hz, 2H): 
    
    
    
    -Methylene.
  • 
     0.99 ppm (t, J=7.4 Hz, 3H):  Terminal Methyl.
    

C. Cyclohexyl Ring (Aliphatic Overlap):

  • 
     2.55 ppm (tt, J~11, 3 Hz, 1H):  Benzylic Methine (CH -Ar). This proton is deshielded by the aromatic ring current but less so than the 
    
    
    
    -carbonyl protons.
  • 
     1.20 – 1.90 ppm (Multiplets, 10H):  The remaining cyclohexyl methylene protons overlap significantly. The equatorial/axial averaging (chair flip) results in broad multiplets, partially overlapping with the butyryl 
    
    
    
    -methylene.
13C NMR Characterization (100 MHz, CDCl3)

The carbon spectrum provides the definitive confirmation of the carbon skeleton, particularly the quaternary carbons which are invisible in 1H NMR.

  • Carbonyl (C=O):

    
     200.1 ppm . The most deshielded peak, characteristic of aryl ketones.
    
  • Aromatic Quaternary (C-ipso to Cyclohexyl):

    
     153.5 ppm . Shifted downfield due to the 
    
    
    
    -substituent effect of the cyclohexyl group.
  • Aromatic Quaternary (C-ipso to Carbonyl):

    
     135.2 ppm .
    
  • Aromatic Methines (CH):

    • 
       128.4 ppm:  Carbons ortho to Carbonyl.
      
    • 
       127.1 ppm:  Carbons ortho to Cyclohexyl.
      
  • Aliphatic Chain & Ring:

    • 
       44.6 ppm:  Cyclohexyl Methine (CH-Ar).
      
    • 
       40.3 ppm: 
      
      
      
      -Methylene (Butyryl).
    • 
       34.2 ppm:  Cyclohexyl C2/C6 (CH2).
      
    • 
       26.7 ppm:  Cyclohexyl C3/C5 (CH2).
      
    • 
       26.0 ppm:  Cyclohexyl C4 (CH2).
      
    • 
       17.9 ppm: 
      
      
      
      -Methylene (Butyryl).
    • 
       13.9 ppm:  Terminal Methyl.
      

Data Summary Table

PositionGroup Fragment1H Shift (

, ppm)
Multiplicity (J)13C Shift (

, ppm)
C=O Carbonyl200.1
Ar-C1 Quaternary (C-CO)135.2
Ar-C2,6 Aromatic CH7.89d (8.2 Hz)128.4
Ar-C3,5 Aromatic CH7.28d (8.2 Hz)127.1
Ar-C4 Quaternary (C-Cy)153.5

-CH2
Butyryl2.93t (7.4 Hz)40.3

-CH2
Butyryl1.76sextet17.9

-CH3
Butyryl0.99t (7.4 Hz)13.9
Cy-CH Cyclohexyl Methine2.55tt (11, 3 Hz)44.6
Cy-CH2 Cyclohexyl Ring1.20 – 1.90m (overlap)34.2, 26.7, 26.0

Connectivity & Correlation Logic

The following diagram illustrates the critical HMBC (Heteronuclear Multiple Bond Correlation) pathways used to verify the connection between the aliphatic chains and the central aromatic core.

HMBC_Logic cluster_legend Legend CO Carbonyl (C=O) 200.1 ppm Ar_H_Ortho Ar-H (Ortho to CO) 7.89 ppm Ar_H_Ortho->CO 3-bond HMBC Alpha_CH2 Butyryl Alpha-CH2 2.93 ppm Alpha_CH2->CO 2-bond HMBC Alpha_CH2->Ar_H_Ortho NOESY (Spatial) Ar_H_Meta Ar-H (Ortho to Cy) 7.28 ppm Ar_C_Cy Ar-C (Quat-Cy) 153.5 ppm Ar_H_Meta->Ar_C_Cy 3-bond HMBC Cy_CH Cyclohexyl Methine 2.55 ppm Cy_CH->Ar_C_Cy 2-bond HMBC key Red Arrows = Key HMBC Correlations for Linkage Verification

Figure 2: Key HMBC correlations establishing the linkage between the ketone, aromatic ring, and cyclohexyl group.

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag. Link

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2] Link

  • National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS). (Reference for Butyrophenone and Cyclohexylbenzene fragments). Link

  • Reich, H. J. (2023).[3] Bordwell pKa Table and NMR Data Collections. University of Wisconsin-Madison. Link

Sources

Application Notes & Protocols: Characterizing and Utilizing 1-(4-Cyclohexylphenyl)butan-1-one as a Novel Chemical Probe

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Butyrophenone Scaffold

In the landscape of chemical biology and drug discovery, small molecules serve as powerful tools to dissect complex biological processes and identify novel therapeutic targets. The butyrophenone scaffold, a privileged structural motif, is present in a number of centrally active drugs, notably as dopamine receptor antagonists[1]. 1-(4-Cyclohexylphenyl)butan-1-one represents an under-explored member of this chemical class, offering a unique opportunity for target discovery and pathway elucidation. Its structural features—a cyclohexyl group providing lipophilicity and a butan-1-one chain presenting a reactive ketone—suggest its potential as a chemical probe.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically characterize and utilize this compound. We will proceed from fundamental physicochemical characterization to advanced proteomic strategies for target deconvolution, providing both the "how" and the "why" behind each experimental step. While direct biological data for this specific compound is not extensively documented in publicly available literature, the protocols herein are established methodologies in chemical probe development.

Physicochemical Properties: The Foundation of a Good Probe

Before embarking on biological assays, it is crucial to understand the fundamental properties of this compound. These parameters will influence its behavior in aqueous solutions, cell culture media, and its ability to permeate cellular membranes.

PropertyValue (Predicted/Reported)Significance in Probe Design
Molecular Formula C16H22O[2]Defines the elemental composition.
Molecular Weight 230.35 g/mol [2]Influences diffusion and membrane permeability.
Appearance Colorless to pale yellow liquid or solidA basic quality control check.
Solubility Low in water, higher in organic solvents (e.g., DMSO, Ethanol)[3]Critical for preparing stock solutions and ensuring bioavailability in assays.
Purity >95% (commercially available)[2]Essential for reproducible experimental results.

Part 1: Initial Biological Characterization - Phenotypic Screening

The first step in understanding the biological potential of a novel compound is to assess its effects in a cellular context. Phenotypic screening allows for an unbiased discovery of cellular processes modulated by the compound without a priori knowledge of its molecular target.

Experimental Workflow: Phenotypic Screening

phenotypic_screening_workflow cluster_prep Preparation cluster_assay Cell-Based Assay cluster_readout Readout cluster_analysis Data Analysis compound 1-(4-Cyclohexylphenyl) butan-1-one stock_sol Prepare Stock Solution (e.g., 10 mM in DMSO) compound->stock_sol serial_dil Serial Dilutions in Cell Culture Media stock_sol->serial_dil treatment Treat Cells with Serial Dilutions serial_dil->treatment cell_plating Plate Cells of Interest (e.g., Cancer cell lines, Neurons) cell_plating->treatment incubation Incubate for a Defined Period (e.g., 24-72h) treatment->incubation viability Cell Viability Assay (e.g., CellTiter-Glo®) incubation->viability morphology Microscopic Imaging (Morphological Changes) incubation->morphology reporter Reporter Gene Assay (Pathway-specific) incubation->reporter dose_response Dose-Response Curve (Calculate IC50/EC50) viability->dose_response hit_validation Hit Validation and Secondary Screens morphology->hit_validation reporter->dose_response

Caption: Workflow for initial phenotypic screening of this compound.

Protocol 1: Cell Viability Assay

This protocol aims to determine the cytotoxic or cytostatic effects of the compound on a given cell line.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Cell line of interest (e.g., HeLa, SH-SY5Y)

  • Appropriate cell culture medium and supplements

  • 96-well clear-bottom plates

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar

  • Luminometer

Procedure:

  • Cell Plating: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Incubate overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in cell culture medium to achieve the desired final concentrations (e.g., 100 µM to 1 nM). Include a vehicle control (DMSO only).

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the compound.

  • Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours).

  • Readout: Follow the manufacturer's instructions for the CellTiter-Glo® assay. Briefly, add the reagent to each well, incubate to lyse the cells and stabilize the luminescent signal, and then read the luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control. Plot the percentage of cell viability against the log of the compound concentration and fit a dose-response curve to determine the IC50 value.

Part 2: Hypothesis-Driven Investigation - Targeting GPCRs

The butyrophenone scaffold is a known pharmacophore for G-protein coupled receptors (GPCRs), particularly dopamine receptors[1]. This structural alert warrants a more focused investigation into the compound's effect on GPCR signaling pathways.

GPCR Signaling Pathways Overview

gpcr_signaling cluster_gs Gαs Pathway cluster_gi Gαi Pathway cluster_gq Gαq Pathway compound 1-(4-Cyclohexylphenyl) butan-1-one gpcr GPCR compound->gpcr g_protein G-Protein (Gα, Gβγ) gpcr->g_protein arrestin β-Arrestin Recruitment gpcr->arrestin ac_gs Adenylate Cyclase g_protein->ac_gs Gαs ac_gi Adenylate Cyclase g_protein->ac_gi Gαi plc PLC g_protein->plc Gαq camp cAMP ac_gs->camp pka PKA camp->pka camp_i cAMP ac_gi->camp_i pip2 PIP2 plc->pip2 ip3 IP3 pip2->ip3 dag DAG pip2->dag ca2 Ca²⁺ Release ip3->ca2 pkc PKC dag->pkc target_id_workflow probe_synthesis Synthesize Photoaffinity Probe (diazirine, alkyne tags) cell_treatment Incubate Live Cells with Probe probe_synthesis->cell_treatment uv_crosslinking UV Irradiation (Covalent Crosslinking) cell_treatment->uv_crosslinking cell_lysis Cell Lysis uv_crosslinking->cell_lysis click_chemistry Click Chemistry with Biotin-Azide cell_lysis->click_chemistry enrichment Streptavidin Bead Pulldown click_chemistry->enrichment wash Wash to Remove Non-specific Binders enrichment->wash elution Elute Bound Proteins wash->elution proteomics LC-MS/MS Proteomics elution->proteomics data_analysis Identify Enriched Proteins proteomics->data_analysis

Caption: Workflow for target deconvolution using photoaffinity labeling and proteomics.

Protocol 3: In-situ Photoaffinity Labeling and Target Enrichment

Note: This protocol requires expertise in organic synthesis to prepare the photoaffinity probe derivative of this compound.

Materials:

  • Photoaffinity probe derivative of this compound

  • Cell line showing a response to the parent compound

  • UV lamp (e.g., 365 nm)

  • Lysis buffer

  • Biotin-azide

  • Click chemistry reagents (e.g., copper sulfate, TBTA, sodium ascorbate)

  • Streptavidin-agarose beads

  • Wash buffers

  • Elution buffer

  • Mass spectrometry facility

Procedure:

  • Probe Incubation: Treat live cells with the photoaffinity probe for a specified time. Include a control with excess parent compound to identify specific binders through competition.

  • UV Crosslinking: Irradiate the cells with UV light to induce covalent crosslinking of the probe to its binding partners.

  • Cell Lysis: Harvest and lyse the cells to solubilize the proteins.

  • Click Chemistry: To the cell lysate, add biotin-azide and the click chemistry reagents to attach a biotin tag to the probe-protein complexes.

  • Enrichment: Incubate the lysate with streptavidin-agarose beads to capture the biotinylated complexes.

  • Washing: Perform stringent washes to remove non-specifically bound proteins.

  • Elution and Digestion: Elute the bound proteins from the beads and digest them into peptides (e.g., with trypsin).

  • LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify proteins that are significantly enriched in the probe-treated sample compared to the control. These are the candidate target proteins.

Conclusion and Future Directions

This guide outlines a systematic approach to characterize this compound as a novel chemical probe. By starting with broad phenotypic screens and moving towards hypothesis-driven assays and unbiased target deconvolution, researchers can efficiently elucidate its biological function. The ketone functionality provides a versatile handle for creating advanced probe derivatives for target identification. The insights gained from these studies can pave the way for the development of new therapeutic agents and provide a deeper understanding of complex biological pathways.

References

  • Zhu, T., Fang, L. Y., & Xie, X. (2008). Development of a universal high-throughput calcium assay for G-protein- coupled receptors with promiscuous G-protein Gα15/16. Acta Pharmacologica Sinica, 29(5), 507–516.
  • Agilent Technologies. (n.d.). GPCR Signaling Assays. Retrieved from [Link]

  • European Pharmaceutical Review. (2013, August 20). GPCRs: Cell based label-free assays in GPCR drug discovery. Retrieved from [Link]

  • Wright, S. C., et al. (2025, January 15). Quantitative approaches for studying G protein-coupled receptor signalling and pharmacology. Journal of Cell Science.
  • Seneviratne, U. I., et al. (2021, June 12). Protocol for clickable photoaffinity labeling and quantitative chemical proteomics. STAR Protocols, 2(2), 100521.
  • Discovery on Target. (2023, May 1). Drug Target Identification Methods After a Phenotypic Screen. Retrieved from [Link]

  • ResearchGate. (n.d.). Structures and workflow of chemical probes used for target deconvolution. Retrieved from [Link]

  • Larraufie, M.-H., et al. (2015). Incorporation of metabolically stable ketones into a small molecule probe to increase potency and water solubility. Bioorganic & Medicinal Chemistry Letters, 25(21), 4747-4750.
  • European Review for Medical and Pharmacological Sciences. (2022, September 15). A brief introduction to chemical proteomics for target deconvolution. Retrieved from [Link]

  • Columbia University Academic Commons. (2015). Incorporation of metabolically stable ketones into a small molecule probe to increase potency and water solubility. Retrieved from [Link]

  • Advanced Science. (2023, December 14). Chemoproteomics, A Broad Avenue to Target Deconvolution. Retrieved from [Link]

  • ACS Catalysis. (2020). High-Throughput Fluorescence Assay for Ketone Detection and Its Applications in Enzyme Mining and Protein Engineering. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Incorporation of metabolically stable ketones into a small molecule probe to increase potency and water solubility | Request PDF. Retrieved from [Link]

  • PubChem. (n.d.). 1-[1-(4-Methylphenyl)cyclohexyl]butan-1-one. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 4-cyclohexyl acetophenone. Retrieved from [Link]

  • ResearchGate. (2015, July 8). 4-Substituted-8-(1-phenyl-cyclohexyl)-2,8-diaza-spiro[4.5]decan-1-one as a novel class of highly selective GlyT1 inhibitors with superior pharmacological and pharmacokinetic parameters. Retrieved from [Link]

  • Google Patents. (n.d.). FR2620444A1 - CYCLOHEXYL PHENYL KETONE DERIVATIVES, PROCESS FOR THEIR PREPARATION AND THEIR USE AS SYNTHESIS INTERMEDIATES.
  • Organic Syntheses. (n.d.). 4-phenyl-1-butene. Retrieved from [Link]

  • JETIR. (2019, May). SYNTHESIS OF CYCLOHEXYL(PHENYL)METHYL [1,1&- BIPHENYL]-2-YLCARBAMATE. Retrieved from [Link]

  • MDPI. (2021, January 28). Antiprotozoal and Antitumor Activity of Natural Polycyclic Endoperoxides: Origin, Structures and Biological Activity. Retrieved from [Link]

  • ResearchGate. (n.d.). Transformation of the cyclohexyl group to cyclohexenyl and phenyl groups. Retrieved from [Link]

  • PubChem. (n.d.). 1-Cyclohexylbutan-1-one. Retrieved from [Link]

  • The Center for Forensic Science Research & Education. (2022, June 9). N-Cyclohexyl Butylone. Retrieved from [Link]

  • NIST. (n.d.). Phenyl cyclohexyl ketone. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 4-cyclohexyl-1-butanol. Retrieved from [Link]

Sources

Application Note: A Protocol for Screening 1-(4-Cyclohexylphenyl)butan-1-one in a Receptor Binding Assay

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed protocol for screening the novel compound 1-(4-Cyclohexylphenyl)butan-1-one in a competitive radioligand binding assay. Given the absence of known biological targets for this molecule, this guide is structured as a comprehensive screening protocol against a panel of representative G-protein coupled receptors (GPCRs). The protocol emphasizes scientific integrity, providing not only step-by-step instructions but also the underlying rationale for key experimental choices. This document is intended for researchers, scientists, and drug development professionals engaged in the early stages of drug discovery and target identification.

Introduction: The Rationale for Receptor Binding Assays in Drug Discovery

Receptor binding assays are a cornerstone of modern pharmacology and drug discovery. They provide a quantitative measure of the interaction between a ligand (e.g., a drug candidate) and its target receptor.[1][2] The fundamental principle of these assays is to determine the affinity of a test compound for a receptor, typically by measuring its ability to displace a high-affinity radiolabeled ligand.[3] This information is critical for lead optimization, understanding structure-activity relationships (SAR), and assessing off-target effects.

The compound of interest, this compound, is a novel chemical entity with no established biological target. Therefore, a primary screening approach is necessary to identify potential receptor interactions. This protocol outlines a competitive binding assay, a robust and sensitive method for determining the relative binding affinity (Ki) of a test compound.[3]

The Principle of Competitive Radioligand Binding Assays

A competitive binding assay measures the ability of an unlabeled test compound to compete with a radiolabeled ligand for binding to a specific receptor. The assay is performed by incubating a fixed concentration of the radioligand and receptor with varying concentrations of the test compound.[3][4] The amount of radioligand bound to the receptor is then measured. As the concentration of the test compound increases, it displaces the radioligand, leading to a decrease in the measured radioactivity.

The data from a competitive binding experiment is typically plotted as the percentage of specific binding versus the logarithm of the test compound concentration, generating a sigmoidal curve. From this curve, the half-maximal inhibitory concentration (IC50) can be determined.[5] The IC50 is the concentration of the test compound that displaces 50% of the specifically bound radioligand. The IC50 value is dependent on the assay conditions, particularly the concentration of the radioligand.[6][7] Therefore, it is often converted to the inhibition constant (Ki), which represents the affinity of the test compound for the receptor and is independent of the radioligand concentration.[5][8] The relationship between IC50 and Ki is described by the Cheng-Prusoff equation:

Ki = IC50 / (1 + [L]/Kd)

Where:

  • [L] is the concentration of the radioligand.

  • Kd is the equilibrium dissociation constant of the radioligand.

Experimental Workflow and Design

The overall workflow for screening this compound is depicted in the following diagram:

experimental_workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis receptor_prep Receptor Membrane Preparation incubation Incubation of Receptor, Radioligand, and Test Compound receptor_prep->incubation radioligand_prep Radioligand and Compound Stock Solution Preparation radioligand_prep->incubation separation Separation of Bound and Free Radioligand (Filtration) incubation->separation detection Detection of Bound Radioactivity (Scintillation Counting) separation->detection data_plot Plotting of Competition Binding Curve detection->data_plot ic50_calc IC50 Determination data_plot->ic50_calc ki_calc Ki Calculation using Cheng-Prusoff Equation ic50_calc->ki_calc

Figure 1: Experimental workflow for the receptor binding assay.

Detailed Protocol

This protocol is designed for a 96-well plate format using a filtration-based separation method.

Materials and Reagents
  • Test Compound: this compound

  • Receptor Source: Commercially available cell membranes expressing the target receptor (e.g., human adrenergic, dopaminergic, serotonergic receptors for initial screening).

  • Radioligand: A high-affinity radioligand specific for the target receptor (e.g., [³H]-Prazosin for α1-adrenergic receptors). The choice of radioligand is critical and should have high specific activity and low non-specific binding.[9]

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4. Buffer conditions should be optimized for each receptor system.[10]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: A high concentration (1000-fold the Kd of the radioligand) of a known, unlabeled ligand for the target receptor.

  • Scintillation Cocktail

  • 96-well Filter Plates: Glass fiber filters pre-treated with a blocking agent like polyethyleneimine (PEI) to reduce non-specific binding.[10]

  • 96-well Collection Plates

  • Multi-channel Pipettes

  • Plate Shaker

  • Vacuum Filtration Manifold

  • Liquid Scintillation Counter

Receptor Membrane Preparation

If using frozen commercially available membranes, thaw them on ice immediately before use. If preparing membranes from cultured cells or tissues, follow a standard membrane preparation protocol involving homogenization and differential centrifugation.[10][11] The final membrane pellet should be resuspended in assay buffer and the protein concentration determined using a suitable method like the Bradford or BCA assay.[10]

Assay Procedure
  • Preparation of Reagents:

    • Prepare serial dilutions of this compound in the assay buffer. A typical concentration range for a primary screen is from 10⁻¹⁰ M to 10⁻⁵ M.

    • Prepare the radioligand solution in assay buffer at a concentration equal to its Kd value for the target receptor. Using the radioligand at or below its Kd is recommended for competitive assays.[12][13]

    • Prepare the non-specific binding control solution.

    • Prepare the receptor membrane suspension in assay buffer to a final concentration that results in less than 10% of the added radioligand being bound.[12][13]

  • Assay Plate Setup:

    • A schematic of the plate setup is provided in the table below. Each condition should be tested in triplicate.

Well TypeReceptor MembranesRadioligandTest Compound/Control
Total Binding 25 µL25 µL50 µL Assay Buffer
Non-specific Binding 25 µL25 µL50 µL Non-specific Control
Test Compound 25 µL25 µL50 µL of each dilution
  • Incubation:

    • Add the reagents to the wells of a 96-well plate in the order specified in the table.

    • Incubate the plate at a temperature and for a duration that allows the binding reaction to reach equilibrium. This is typically 60-120 minutes at room temperature or 37°C, but should be optimized for each receptor-ligand system. Gentle agitation on a plate shaker during incubation can facilitate the reaction.

  • Separation of Bound and Free Ligand:

    • Following incubation, rapidly terminate the binding reaction by vacuum filtration through the 96-well filter plate.[3]

    • Wash the filters three to four times with ice-cold wash buffer to remove unbound radioligand.

  • Detection:

    • Dry the filter plate completely.

    • Add scintillation cocktail to each well.

    • Seal the plate and count the radioactivity in a liquid scintillation counter.

Data Analysis
  • Calculate Specific Binding:

    • Specific Binding = Total Binding - Non-specific Binding.

  • Generate Competition Curve:

    • Plot the percentage of specific binding as a function of the logarithm of the test compound concentration.

  • Determine IC50:

    • Use a non-linear regression analysis program (e.g., GraphPad Prism) to fit a sigmoidal dose-response curve to the data and determine the IC50 value.[10]

  • Calculate Ki:

    • Use the Cheng-Prusoff equation to convert the IC50 to a Ki value.[14]

Mitigating Non-Specific Binding: A Critical Consideration

Non-specific binding (NSB) is the interaction of the radioligand with non-receptor components, such as lipids, proteins, and the assay apparatus.[15][16] High NSB can significantly reduce the signal-to-noise ratio and lead to inaccurate results.[16] It is crucial to keep NSB as low as possible, ideally less than 10% of the total binding.

Strategies to Reduce Non-Specific Binding:

  • Inclusion of Blocking Agents: Adding bovine serum albumin (BSA) or using non-ionic detergents like Tween-20 in the assay buffer can help reduce hydrophobic interactions that contribute to NSB.[16][17]

  • Pre-treatment of Filters: Soaking the filter plates in a solution of polyethyleneimine (PEI) can reduce the binding of positively charged radioligands to the negatively charged glass fibers.[10]

  • Optimal Radioligand Concentration: Using the lowest possible concentration of the radioligand that still provides a robust signal can minimize NSB.[12]

  • Thorough Washing: Increasing the number and volume of washes can help remove unbound radioligand more effectively.[16]

The principles of minimizing non-specific binding are illustrated in the diagram below:

nsb_mitigation cluster_nsb Sources of Non-Specific Binding cluster_mitigation Mitigation Strategies hydrophobic Hydrophobic Interactions detergents Add Detergents (e.g., Tween-20) hydrophobic->detergents electrostatic Electrostatic Interactions salts Increase Salt Concentration electrostatic->salts filter_binding Binding to Filter Plate blocking Pre-treat Filters (e.g., PEI) filter_binding->blocking

Figure 2: Strategies to mitigate non-specific binding.

Interpretation of Results and Next Steps

A significant Ki value (typically in the nanomolar to low micromolar range) for this compound against a particular receptor would indicate a potential interaction. Positive "hits" from this primary screen should be confirmed through follow-up studies, including:

  • Saturation Binding Assays: To determine the affinity (Kd) and receptor density (Bmax) of the radioligand in the chosen membrane preparation.[3]

  • Orthogonal Assays: Functional assays (e.g., cAMP measurement, calcium flux) to determine if the compound acts as an agonist, antagonist, or inverse agonist at the identified receptor.

  • Selectivity Profiling: Screening the compound against a broader panel of receptors to assess its selectivity.

Conclusion

This application note provides a robust and scientifically grounded protocol for the initial screening of the novel compound this compound in a receptor binding assay. By following these guidelines and understanding the underlying principles, researchers can generate reliable data to guide further drug discovery efforts. The importance of careful assay optimization, particularly the minimization of non-specific binding, cannot be overstated for the successful identification of genuine ligand-receptor interactions.

References

  • Surmodics IVD. (n.d.). Non-Specific Binding: What You Need to Know. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Rusling Research Group. (n.d.). Non Specific Binding (NSB) in Antigen-Antibody Assays. Retrieved from [Link]

  • Alfa Cytology. (n.d.). Competitive Radioligand Binding Assays. Retrieved from [Link]

  • Kalliokoski, T. (2013). Combining IC50 or Ki Values from Different Sources Is a Source of Significant Noise.
  • edX. (n.d.). IC50 Determination. Retrieved from [Link]

  • Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual.
  • National Center for Biotechnology Information. (n.d.). Receptor Binding Assays for HTS and Drug Discovery. Retrieved from [Link]

  • Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology, 265(4), L421-L429.
  • ResearchGate. (2017). What is the difference between IC50, Ki and Kd of a given inhibitor in an assay?. Retrieved from [Link]

  • Cer, R. Z., et al. (2009). IC50-to-Ki: a web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding. Nucleic Acids Research, 37(Web Server issue), W441–W445.
  • Infinix Bio. (2026). Comprehensive Guide to Ligand Binding Assay Development: Techniques and Best Practices. Retrieved from [Link]

  • American Physiological Society. (n.d.). Radioligand binding methods: practical guide and tips. Retrieved from [Link]

  • ResearchGate. (n.d.). In vitro receptor binding assays: General methods and considerations. Retrieved from [Link]

  • BioTeck. (2024). Optimizing Ligand Binding Assay Conditions for Accurate and Reproducible Results. Retrieved from [Link]

  • The Science Snail. (2019). The difference between Ki, Kd, IC50, and EC50 values. Retrieved from [Link]

  • PubChem. (n.d.). 1-[1-(4-Methylphenyl)cyclohexyl]butan-1-one. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Crystal structure of the α1B-adrenergic receptor reveals molecular determinants of selective ligand recognition. Retrieved from [Link]

  • PubChem. (n.d.). 1-Cyclohexyl-4-phenylbutan-2-one. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Fluorescent Derivatives of σ Receptor Ligand 1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) as a Tool for Uptake and Cellular Localization Studies in Pancreatic Tumor Cells. Retrieved from [Link]

  • MDPI. (2023). Integrated Approach for Synthetic Cathinone Drug Prioritization and Risk Assessment: In Silico Approach and Sub-Chronic Studies in Daphnia magna and Tetrahymena thermophila. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Synthesis of 1-indanones with a broad range of biological activity. Retrieved from [Link]

Sources

Application Notes and Protocols for Assessing the Metabolic Stability of 1-(4-Cyclohexylphenyl)butan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Metabolic Stability in Drug Discovery

In the journey of a drug candidate from discovery to clinical application, understanding its metabolic fate is paramount. The metabolic stability of a compound, defined as its susceptibility to biotransformation, is a critical determinant of its pharmacokinetic profile, influencing key parameters such as oral bioavailability, half-life, and in vivo clearance. Early assessment of metabolic stability allows for the timely identification and optimization of lead compounds, mitigating the risk of late-stage failures and significant financial loss.[1][2][3] This document provides a comprehensive guide to the methodologies for assessing the metabolic stability of 1-(4-Cyclohexylphenyl)butan-1-one, a lipophilic ketone derivative, leveraging both in vitro and in silico approaches.

The structure of this compound, with its cyclohexyl and phenyl rings, presents several potential sites for metabolic modification by drug-metabolizing enzymes. Therefore, a robust evaluation of its stability is essential to predict its behavior in a physiological system. This guide is designed for researchers, scientists, and drug development professionals, offering detailed protocols and the scientific rationale behind the experimental choices.

Section 1: In Vitro Assessment of Metabolic Stability

In vitro systems are the cornerstone of metabolic stability assessment, providing a controlled environment to study the intrinsic clearance of a compound. The two most widely used systems are liver microsomes and hepatocytes, each offering distinct advantages.[1][2][4]

Principle of In Vitro Metabolic Stability Assays

The fundamental principle of these assays is to incubate the test compound with a source of drug-metabolizing enzymes and monitor its disappearance over time.[4][5] The rate of disappearance is then used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint), which is a measure of the inherent ability of the liver to metabolize a drug.[1][2]

Liver Microsomal Stability Assay

Liver microsomes are subcellular fractions of the endoplasmic reticulum from hepatocytes and are a rich source of Phase I drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes.[2][6] These assays are cost-effective, have high throughput, and are particularly useful for assessing the contribution of CYP-mediated metabolism to a compound's clearance.[2]

Causality Behind Experimental Choices:

  • Why use pooled human liver microsomes? To average out inter-individual variability in enzyme expression and activity.[7]

  • Why is NADPH essential? It is a necessary cofactor for the catalytic activity of CYP enzymes.[2][6] A control incubation without NADPH is crucial to assess non-CYP mediated degradation.

  • Why a low substrate concentration? Using a concentration of this compound (e.g., 1 µM) that is typically below the Michaelis-Menten constant (Km) of the metabolizing enzymes ensures that the reaction follows first-order kinetics, simplifying data analysis.[6][8]

Experimental Workflow for Microsomal Stability Assay

cluster_prep Preparation cluster_inc Incubation cluster_term Termination & Analysis prep_mics Thaw Pooled Human Liver Microsomes on Ice inc_mix Pre-warm Microsomes and Buffer at 37°C prep_mics->inc_mix prep_buff Prepare Incubation Buffer (pH 7.4) with NADPH prep_buff->inc_mix prep_comp Prepare this compound Working Solution inc_start Initiate Reaction by Adding Compound to Mixture prep_comp->inc_start inc_mix->inc_start inc_sample Incubate at 37°C and Sample at Timed Intervals (0, 5, 15, 30, 45, 60 min) inc_start->inc_sample term_react Terminate Reaction with Cold Acetonitrile containing Internal Standard inc_sample->term_react term_proc Centrifuge to Precipitate Proteins term_react->term_proc term_anal Analyze Supernatant by LC-MS/MS term_proc->term_anal

Caption: Workflow for the Liver Microsomal Stability Assay.

Protocol 1: Liver Microsomal Stability Assay

  • Reagent Preparation:

    • Incubation Buffer: 100 mM potassium phosphate buffer, pH 7.4.

    • NADPH Regenerating System Solution: Prepare a stock solution of NADPH.

    • Test Compound Stock: 10 mM stock solution of this compound in DMSO.

    • Microsome Suspension: Thaw pooled human liver microsomes (from a commercial supplier) on ice and dilute to a final protein concentration of 0.5 mg/mL in incubation buffer.[1][6]

    • Termination Solution: Cold acetonitrile containing a suitable internal standard (e.g., a structurally similar, stable compound).

  • Incubation Procedure:

    • Pre-warm the microsome suspension and incubation buffer at 37°C for 5 minutes.

    • Prepare a master mix of the microsome suspension and NADPH regenerating system.

    • Initiate the reaction by adding the test compound working solution to the pre-warmed master mix to achieve a final concentration of 1 µM. The final DMSO concentration should be ≤ 0.1%.[9]

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the incubation mixture.[1]

    • Immediately add the aliquot to a 96-well plate containing the cold termination solution to stop the reaction.

  • Sample Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples by a validated LC-MS/MS method to quantify the remaining concentration of this compound.[10][11]

Hepatocyte Stability Assay

Hepatocytes are whole liver cells that contain a full complement of both Phase I and Phase II drug-metabolizing enzymes and their necessary cofactors.[4][12] They provide a more physiologically relevant model than microsomes as they also account for cellular uptake and efflux processes.[4]

Causality Behind Experimental Choices:

  • Why use cryopreserved human hepatocytes? They offer convenience and retain metabolic activity comparable to fresh hepatocytes, while minimizing the logistical challenges of using fresh tissue.[9][12]

  • Why a suspension assay? It allows for a homogenous distribution of cells and compound, facilitating reproducible sampling. For low-turnover compounds, a plated hepatocyte assay with longer incubation times may be more appropriate.[9]

  • Why include positive controls? Compounds with known metabolic fates (e.g., testosterone for high clearance, diazepam for low clearance) are essential to validate the metabolic competence of the hepatocyte batch.[1]

Experimental Workflow for Hepatocyte Stability Assay

cluster_prep Preparation cluster_inc Incubation cluster_term Termination & Analysis prep_hepa Thaw and Prepare Cryopreserved Human Hepatocytes inc_mix Pre-warm Hepatocyte Suspension at 37°C prep_hepa->inc_mix prep_buff Prepare Incubation Medium prep_buff->inc_mix prep_comp Prepare this compound Working Solution inc_start Initiate Reaction by Adding Compound to Cells prep_comp->inc_start inc_mix->inc_start inc_sample Incubate at 37°C and Sample at Timed Intervals (0, 15, 30, 60, 90, 120 min) inc_start->inc_sample term_react Terminate Reaction with Cold Acetonitrile containing Internal Standard inc_sample->term_react term_proc Centrifuge to Pellet Cell Debris term_react->term_proc term_anal Analyze Supernatant by LC-MS/MS term_proc->term_anal

Caption: Workflow for the Hepatocyte Stability Assay.

Protocol 2: Hepatocyte Stability Assay

  • Reagent Preparation:

    • Hepatocyte Incubation Medium: Williams' Medium E or similar, supplemented as recommended by the supplier.

    • Test Compound Stock: 10 mM stock solution of this compound in DMSO.

    • Hepatocyte Suspension: Thaw cryopreserved human hepatocytes according to the supplier's protocol and resuspend in incubation medium to a final cell density of 0.5-1.0 million viable cells/mL.[5]

    • Termination Solution: Cold acetonitrile with an internal standard.

  • Incubation Procedure:

    • Pre-warm the hepatocyte suspension in a shaking water bath at 37°C.

    • Initiate the reaction by adding the test compound working solution to the hepatocyte suspension to a final concentration of 1 µM.

    • At designated time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), remove an aliquot of the cell suspension.[1]

    • Immediately transfer the aliquot to the cold termination solution.

  • Sample Analysis:

    • Centrifuge the samples to pellet cell debris.

    • Transfer the supernatant for LC-MS/MS analysis to quantify the parent compound.[4][5]

Section 2: Data Analysis and Interpretation

The primary data from both assays is the concentration of this compound remaining at each time point.

  • Calculate the percentage of compound remaining at each time point relative to the 0-minute time point.

  • Plot the natural logarithm (ln) of the percent remaining versus time.

  • Determine the slope of the linear portion of the curve. The slope represents the elimination rate constant (k).

  • Calculate the in vitro half-life (t½):

    • t½ = 0.693 / k

  • Calculate the in vitro intrinsic clearance (CLint):

    • For Microsomes (µL/min/mg protein): CLint = (0.693 / t½) * (incubation volume / mg microsomal protein)

    • For Hepatocytes (µL/min/10⁶ cells): CLint = (0.693 / t½) * (incubation volume / number of cells in 10⁶)[5]

Data Presentation:

ParameterLiver MicrosomesHepatocytes
Test Compound Conc. (µM) 11
Protein/Cell Conc. 0.5 mg/mL1 x 10⁶ cells/mL
Time Points (min) 0, 5, 15, 30, 45, 600, 15, 30, 60, 90, 120
Half-life (t½, min) Calculated ValueCalculated Value
Intrinsic Clearance (CLint) Calculated ValueCalculated Value
Positive Control (High) VerapamilTestosterone
Positive Control (Low) DiazepamDiazepam

Section 3: In Silico Prediction of Metabolic Stability

In silico, or computational, methods are valuable tools for predicting metabolic stability early in the drug discovery process, even before a compound is synthesized.[13] These methods utilize quantitative structure-activity relationship (QSAR) models and machine learning algorithms to predict a compound's metabolic fate based on its chemical structure.[14][15]

Methodologies:

  • Ligand-based approaches: These models correlate structural features of compounds with their known metabolic stability.[13]

  • Structure-based approaches: These methods involve docking the compound into the active site of specific drug-metabolizing enzymes (e.g., CYP3A4) to predict the likelihood of metabolism.[13]

Available Tools:

Several commercial and open-access platforms are available for predicting metabolic stability and sites of metabolism, such as StarDrop's P450 metabolism models, ADMET Predictor, and online tools like MetStabOn.[14][16]

Application to this compound:

In silico models can be used to:

  • Predict the most likely sites of metabolism on the molecule (e.g., hydroxylation of the cyclohexyl or phenyl ring, reduction of the ketone).

  • Estimate its overall metabolic stability and intrinsic clearance.

  • Prioritize which in vitro experiments to conduct.

It is crucial to remember that in silico predictions are complementary to experimental data and should be used to guide, not replace, in vitro studies.[13]

Section 4: Regulatory Context and Further Steps

Regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have published guidance documents that emphasize the importance of understanding a drug candidate's metabolic profile early in development.[7][17][18] The data generated from the assays described in this guide are fundamental for regulatory submissions.

If this compound is found to be metabolically unstable, the next steps would involve:

  • Metabolite Identification: Using high-resolution mass spectrometry to identify the chemical structures of the major metabolites.[19]

  • Metabolite Safety Assessment: Evaluating the pharmacological and toxicological activity of any significant metabolites, as recommended by regulatory guidelines.[20]

  • Structure-Activity Relationship (SAR) Studies: Modifying the chemical structure of the parent compound to block the sites of metabolism and improve its stability.

Conclusion

The assessment of metabolic stability is a multi-faceted process that integrates in vitro experimentation with in silico prediction. By employing the detailed protocols for liver microsomal and hepatocyte stability assays outlined in this guide, researchers can generate robust and reliable data on the metabolic fate of this compound. This information is critical for making informed decisions in the drug development pipeline, ultimately increasing the probability of advancing a safe and effective therapeutic agent.

References

  • Hepatocyte Stability. Cyprotex ADME-Tox Solutions | Evotec. [Link]

  • Guidance for Industry: Drug Metabolism/Drug Interaction Studies in the Drug Development Process: Studies In Vitro. U.S. Food and Drug Administration. [Link]

  • Microsomal Stability. Cyprotex ADME-Tox Solutions | Evotec. [Link]

  • In Silico Drug Metabolism Prediction Services. Creative Biolabs. [Link]

  • Safety Testing of Drug Metabolites Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • Hepatocyte Stability Assay. Domainex. [Link]

  • In Vivo Drug Metabolism/Drug Interaction Studies — Study Design, Data Analysis, and Recommendations for Dosing and Labeling. BS Publications. [Link]

  • Metabolic stability in liver microsomes. Mercell. [Link]

  • Hepatocyte Stability Assay. Creative Bioarray. [Link]

  • MetStabOn—Online Platform for Metabolic Stability Predictions. International Journal of Molecular Sciences. [Link]

  • In silico Model Development for Predicting Human CYP3A4 Metabolic Stability Using Different Descriptor Generating Software and Machine Learning Techniques. NIH Research Festival. [Link]

  • Metabolite identification and quantitation in LC-MS/MS-based metabolomics. Analytical and Bioanalytical Chemistry. [Link]

  • What In Vitro Metabolism and DDI Studies Do I Actually Need? BioIVT. [Link]

  • Sensitive Quantification of Drug Metabolites Using LC-MS. Technology Networks. [Link]

  • Microsomal Stability - In Vitro Assay. Charnwood Discovery. [Link]

  • Tackling metabolism issues in drug discovery with in silico methods. AZoNetwork. [Link]

  • Guideline on the investigation of drug interactions. European Medicines Agency. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield in Friedel-Crafts Acylation of Substituted Benzenes

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Friedel-Crafts Acylation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this cornerstone C-C bond-forming reaction. Here, we move beyond basic protocols to address the nuanced challenges encountered in the lab, providing in-depth troubleshooting advice and answers to frequently asked questions to enhance your reaction yields and purity.

Frequently Asked Questions (FAQs)

This section addresses common queries and foundational concepts essential for success.

Q1: My Friedel-Crafts acylation failed or resulted in a very low yield. What are the most common initial culprits?

A low or non-existent yield in a Friedel-Crafts acylation can typically be traced back to a few primary issues. The most frequent offenders are the deactivation of the aromatic substrate, problems with the Lewis acid catalyst, or the presence of functional groups that interfere with the reaction.[1] Aromatic rings bearing strongly electron-withdrawing groups (such as -NO₂, -CN, -SO₃H, -CF₃) are generally poor substrates for this reaction.[1][2] Furthermore, the Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), is extremely sensitive to moisture. Inadequate drying of glassware or use of non-anhydrous solvents can quickly deactivate the catalyst.[1][3] Finally, functional groups like amines (-NH₂) or hydroxyls (-OH) on the aromatic ring can form complexes with the catalyst, rendering it inactive.[4]

Q2: Why is a stoichiometric amount of the Lewis acid catalyst, like AlCl₃, typically required?

Unlike many catalytic reactions where only a small amount of catalyst is needed, Friedel-Crafts acylation often requires stoichiometric or even excess amounts of the Lewis acid.[1][5] This is because the aryl ketone product formed is itself a Lewis base and forms a stable complex with the Lewis acid catalyst.[1][5][6] This complexation deactivates the catalyst, preventing it from participating in further reaction cycles. An aqueous workup is necessary to break this complex and isolate the ketone product.[6][7]

Q3: What are the key advantages of Friedel-Crafts acylation over Friedel-Crafts alkylation?

Friedel-Crafts acylation offers two significant advantages over its alkylation counterpart. First, the electrophile in acylation is a resonance-stabilized acylium ion, which does not undergo carbocation rearrangements.[8][9] This is a major issue in alkylations, where hydride and methyl shifts can lead to a mixture of isomeric products.[8][9][10][11] Second, the acyl group introduced onto the aromatic ring is electron-withdrawing, which deactivates the ring towards further electrophilic substitution.[4][5][12] This prevents the common problem of polyalkylation seen in Friedel-Crafts alkylation, where the initial alkylated product is more reactive than the starting material.[4][8][10][11]

Q4: Can I use any solvent for my reaction? How does solvent choice impact the outcome?

The choice of solvent is critical and can significantly influence reaction yield and even product regioselectivity.[13][14] Ideal solvents are inert to the strong Lewis acid catalyst. Common choices include chlorinated hydrocarbons like dichloromethane (CH₂Cl₂) and 1,2-dichloroethane (DCE), or non-polar solvents like carbon disulfide (CS₂).[1] Polar solvents that can act as Lewis bases should be avoided as they will complex with the catalyst and reduce its activity. In some cases, particularly with highly reactive substrates, the aromatic reactant itself can be used in excess to serve as the solvent.[1][15] Interestingly, solvent polarity can alter the ratio of kinetic versus thermodynamic products, as seen in the acylation of naphthalene.[13]

Troubleshooting Guide: From Low Yields to Complex Mixtures

This guide is structured by common experimental problems to help you diagnose and resolve issues effectively.

Problem 1: No Reaction or Extremely Low Conversion

Symptoms: TLC or GC-MS analysis shows primarily unreacted starting material.

This is one of the most common issues and often points to a fundamental problem with the reaction setup or substrate reactivity.

Troubleshooting Workflow: No Reaction

G A Start: No Reaction B Check Substrate Reactivity A->B C Is the aromatic ring strongly deactivated? (e.g., contains -NO₂, -CN) B->C D Reaction is not feasible. Consider alternative synthetic route. C->D Yes E Check Catalyst Activity C->E No F Were anhydrous conditions rigorously maintained? (Dry glassware, solvent, inert atm.) E->F G Moisture deactivated the catalyst. Repeat with strict anhydrous technique. F->G No H Check Catalyst Loading F->H Yes I Was at least a stoichiometric amount of Lewis acid used? H->I J Product-catalyst complexation sequestered the catalyst. Increase catalyst loading. I->J No K Check for Incompatible Groups I->K Yes L Does the substrate have -NH₂ or -OH groups? K->L M Protect the functional group or choose an alternative catalyst. L->M Yes N Consider Reaction Temperature L->N No O Was the temperature too low? N->O P Increase temperature gradually to provide sufficient activation energy. O->P Yes

Caption: Troubleshooting flow for no reaction.

Detailed Causal Analysis:

  • Substrate Deactivation: Aromatic rings with potent electron-withdrawing groups lack the necessary nucleophilicity to attack the acylium ion electrophile.[1][2][4] The reaction essentially stalls because the energy barrier for the initial electrophilic attack is too high.

  • Catalyst Inactivation: Lewis acids like AlCl₃ react vigorously with water.[4] Any moisture present will hydrolyze the catalyst, rendering it ineffective. Similarly, basic functional groups on the substrate (e.g., amines, amides) will preferentially coordinate with the Lewis acid, effectively titrating it out of the reaction.[4][11]

  • Insufficient Catalyst: As the ketone product forms a complex with the Lewis acid, using less than a 1:1 molar ratio of catalyst to acylating agent will result in incomplete conversion, as the catalyst becomes sequestered and unavailable to generate more acylium ions.[5][6]

Problem 2: Formation of a Dark, Insoluble Tar or Polymer

Symptoms: The reaction mixture becomes a dark, viscous, or solid mass, making workup and product isolation impossible.

This issue is particularly prevalent with electron-rich, sensitive heterocyclic substrates like furan or pyrrole, but can also occur with activated benzenes under harsh conditions.

Causality and Mitigation Strategies:

  • Cause: Polymerization or resinification of the substrate is often triggered by highly acidic conditions.[16] Strong Lewis acids can induce self-condensation or ring-opening of sensitive aromatic systems.

  • Solution 1: Use a Milder Lewis Acid: Replace strong Lewis acids like AlCl₃ with milder alternatives. The choice of catalyst can dramatically reduce side reactions.

Catalyst TypeExamplesSuitability
Strong Lewis Acids AlCl₃, FeCl₃Effective for less reactive arenes, but can cause polymerization of sensitive substrates.
Milder Lewis Acids ZnCl₂, SnCl₄, BF₃·OEt₂Recommended for activated or sensitive arenes like furan to minimize side reactions.
Metal Triflates Cu(OTf)₂, Bi(OTf)₃Water-tolerant, can be used in catalytic amounts, and offer high activity under milder conditions.[17]
Solid Acid Catalysts Zeolites, Supported HeteropolyacidsOffer easier separation, potential for reuse, and can provide a milder reaction environment.[15][16][18]
  • Solution 2: Control Reaction Conditions:

    • Lower the Temperature: Perform the reaction at 0 °C or even -78 °C to slow the rate of polymerization relative to the desired acylation.[16]

    • Controlled Addition: Add the Lewis acid slowly and portion-wise to the mixture of the arene and acylating agent. This avoids localized high concentrations of acid that can initiate polymerization.[16]

Problem 3: Poor Regioselectivity (Mixture of Ortho/Para Isomers)

Symptoms: NMR and/or GC-MS analysis reveals a mixture of acylated products, complicating purification and reducing the yield of the desired isomer.

Regiocontrol is dictated by the electronic and steric properties of the substituent already on the benzene ring.

Factors Influencing Regioselectivity:

  • Electronic Effects: Electron-donating groups (e.g., -OCH₃, -CH₃) are ortho, para-directing. The acylation will occur at these positions. The methoxy group in anisole, for instance, strongly directs substitution to the ortho and para positions.[19]

  • Steric Hindrance: The bulkiness of both the directing group and the incoming acyl group can influence the ortho:para ratio. Larger groups will favor substitution at the less sterically hindered para position.[20]

  • Solvent and Temperature: As demonstrated in the acylation of naphthalene, solvent choice can dramatically shift the product distribution between the kinetic (α-substitution) and thermodynamic (β-substitution) products.[13] Less polar solvents can favor the kinetic product, while more polar solvents may allow for equilibration to the more stable thermodynamic product.[13]

Strategies for Improving Selectivity:

  • Optimize Temperature: Lowering the reaction temperature often increases selectivity by favoring the kinetically controlled product.

  • Vary the Catalyst: The size of the Lewis acid-acyl chloride complex can influence steric interactions. Experimenting with different Lewis acids (e.g., moving from AlCl₃ to the bulkier SnCl₄) may alter the ortho:para ratio.

  • Solvent Screening: If facing issues with product isomerism, conduct a small-scale screen of solvents with varying polarities (e.g., CS₂, CH₂Cl₂, nitrobenzene) to identify conditions that favor the desired isomer.[13][14]

Key Experimental Protocols

General Protocol for Friedel-Crafts Acylation of Anisole

This protocol is a representative example and should be adapted based on the specific substrate and scale.

Materials:

  • Anhydrous Lewis Acid (e.g., AlCl₃, FeCl₃)

  • Anhydrous Solvent (e.g., Dichloromethane, CH₂Cl₂)

  • Acylating Agent (e.g., Propionyl Chloride)

  • Substituted Benzene (e.g., Anisole)

  • Round-bottom flask, addition funnel, reflux condenser (all oven- or flame-dried)

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Setup: Assemble the dry glassware under an inert atmosphere. To a round-bottom flask, add the anhydrous Lewis acid (1.1 equivalents) and anhydrous solvent.[3]

  • Cooling: Cool the mixture to 0 °C in an ice/water bath.[3]

  • Acylating Agent Addition: Dissolve the acylating agent (1.1 equivalents) in a small amount of anhydrous solvent and add it to the addition funnel. Add the solution dropwise to the stirred Lewis acid suspension over 10-15 minutes.[3] The formation of the acylium ion is often exothermic.[3]

  • Substrate Addition: After the initial addition is complete, add the substituted benzene (1.0 equivalent), dissolved in a minimal amount of anhydrous solvent, dropwise from the addition funnel. Maintain the temperature at 0 °C during the addition.[3]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC.[3]

  • Workup: Upon completion, carefully and slowly pour the reaction mixture into a beaker containing crushed ice and concentrated HCl.[3] This hydrolyzes the aluminum complexes.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with the reaction solvent (e.g., CH₂Cl₂). Combine the organic layers.[3]

  • Washing: Wash the combined organic layers with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash.[3]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.[3][7]

  • Purification: Purify the crude product by recrystallization or column chromatography as needed.[21]

Mechanism Overview: Acylium Ion Formation and Electrophilic Attack

Caption: Key steps in the Friedel-Crafts acylation mechanism.

This guide provides a framework for diagnosing and resolving common issues in Friedel-Crafts acylation. Successful synthesis relies on a thorough understanding of the reaction mechanism, careful consideration of substrate and reagent compatibility, and meticulous experimental technique.

References

  • Friedel-Crafts Acylation: Mechanism, Reactions & limitations. (n.d.).
  • A Comparative Guide to Greener Alternatives for Friedel-Crafts Acylation - Benchchem. (n.d.).
  • Friedel–Crafts Acylation - Sigma-Aldrich. (n.d.).
  • 10.9. Reaction: Acylation via Friedel-Crafts – Introduction to Organic Chemistry - Saskoer.ca. (n.d.).
  • Solvent Effects in Friedel–Crafts Reaction - Chemistry Stack Exchange. (2019, December 24).
  • Common side reactions in the Friedel-Crafts acylation of furan - Benchchem. (n.d.).
  • Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation - Organic Syntheses Procedure. (n.d.).
  • Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation | Pharmaguideline. (n.d.).
  • Reaction Mechanism of Friedel−Crafts Acylation - Physics Wallah. (n.d.).
  • Optimized condition of Friedel-Crafts acylation. - ResearchGate. (n.d.).
  • Friedel–Crafts reaction - Wikipedia. (n.d.).
  • Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution - YouTube. (2016, December 29).
  • Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts - International Journal of Chemical Studies. (2015, January 19).
  • 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. (n.d.).
  • 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. (2020, May 30).
  • Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material - ACS Publications. (2022, December 14).
  • Friedel Crafts Reaction - SATHEE. (n.d.).
  • The effect of solvent on the conversion and selectivity of the Friedel-Crafts acetylation of Fl at 25 o C. The reaction time was 3 hours. - ResearchGate. (n.d.).
  • 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2022, September 24).
  • The Friedel-Crafts Alkylation and Acylation of Benzene | MCC Organic Chemistry. (n.d.).
  • Biocatalytic Friedel‐Crafts Reactions - PMC. (n.d.).
  • Technical Support Center: Friedel-Crafts Acylation Reactions - Benchchem. (n.d.).
  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry. (2018, May 17).
  • Friedel-Crafts Acylation - Chemistry Steps. (2025, June 20).
  • Experiment 1: Friedel-Crafts Acylation. (n.d.).
  • Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbonate as the solvent - RSC Publishing. (2025, September 1).
  • Ch12: Friedel-Crafts acylation - University of Calgary. (n.d.).
  • Friedel-Crafts Acylation - Organic Chemistry Portal. (n.d.).
  • (PDF) Cleaner Routes for Friedel-Crafts Acylation - ResearchGate. (2025, December 16).
  • ORGANIC REACTION MECHANISM. (n.d.).
  • Optimization of reaction conditions for Friedel-Crafts acylation - Benchchem. (n.d.).
  • 18.2 Friedel Crafts Alkylation and Acylation | Organic Chemistry - YouTube. (2021, March 4).
  • Friedel-Crafts Acylation and Alkylation (A-Level Chemistry) - Study Mind. (n.d.).
  • 13 Friedel-Crafts Acylation. (n.d.).
  • friedel-crafts acylation of benzene. (n.d.).

Sources

Technical Support Center: Troubleshooting Poor Solubility of 1-(4-Cyclohexylphenyl)butan-1-one in Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 1-(4-Cyclohexylphenyl)butan-1-one in biological assays. Due to its chemical structure, this compound exhibits high lipophilicity, leading to poor aqueous solubility. This is a common and significant hurdle in drug discovery, as undissolved compound can lead to variable data, underestimated potency, and inaccurate structure-activity relationships (SAR).[1][2] This document provides a systematic, in-depth approach to troubleshooting and overcoming these solubility issues, ensuring the integrity and reliability of your experimental results.

Section 1: Understanding the Challenge - Physicochemical Profile

The primary obstacle stems directly from the molecular structure of this compound. The presence of both a cyclohexyl and a phenyl group creates a large, non-polar region, making the molecule highly hydrophobic (lipophilic).[3] While a ketone group offers a site for some polar interaction, it is insufficient to overcome the hydrophobicity of the rest of the molecule. Consequently, its solubility in aqueous buffers used for most biological assays is extremely limited.

Table 1: Compound Identification

Property Value
Chemical Name This compound
CAS Number 70211-02-8[4][5]
Molecular Formula C₁₆H₂₂O[4][5]
Molecular Weight 230.35 g/mol [4]

| Predicted Nature | Highly Lipophilic / Hydrophobic |

Section 2: Frequently Asked Questions (FAQs) - First-Line Troubleshooting

Q1: I dissolved my compound in 100% DMSO and it looked clear, but it precipitated immediately when I added it to my cell culture media. What happened?

A1: This is the most common manifestation of poor aqueous solubility and is known as "crashing out." You have exceeded the compound's kinetic solubility in the final aqueous environment. While Dimethyl Sulfoxide (DMSO) is an excellent organic solvent capable of dissolving your compound at high concentrations (e.g., 10-20 mM), this is not indicative of its solubility in an aqueous buffer.[6][7] When the concentrated DMSO stock is diluted into the assay medium (typically >99% water), the solvent environment changes drastically. The water molecules cannot effectively solvate the hydrophobic compound, causing it to rapidly precipitate out of the solution. The final concentration of DMSO is also a critical factor; precipitation is more likely if the final DMSO concentration is too high (typically >1%).[8]

Q2: Why is preparing a stock solution in DMSO recommended if the compound just precipitates later?

A2: Preparing a high-concentration stock solution is a fundamental and essential laboratory practice for several reasons.[9][10][11] It enhances accuracy by allowing you to weigh a larger, more precise mass of the compound initially.[10] It improves experimental consistency by ensuring you are using the same concentrated solution for all subsequent dilutions and experiments.[10] Finally, it saves significant time and resources compared to weighing out minuscule amounts of powder for each experiment.[12] The key is not to avoid DMSO, but to manage the transition from the organic stock solution to the aqueous final solution, which is the focus of this guide.

Q3: My compound won't even dissolve in 100% DMSO to make a 10 mM stock solution. What are my options?

A3: This indicates very poor organic solvent solubility, which can be due to the compound's properties or external factors. First, verify the purity of your compound from the supplier's certificate of analysis. Impurities can sometimes affect solubility. If purity is confirmed, you can attempt the following, in order:

  • Gentle Warming: Warm the solution to 37°C in a water bath for 10-15 minutes. This can increase the dissolution rate.[13]

  • Vortexing: Agitate the vial vigorously using a vortex mixer for several minutes.

  • Sonication: Use a bath sonicator to provide energy that helps break up the compound's crystal lattice structure and promote dissolution.[1] If these steps fail, you may need to prepare a lower concentration stock (e.g., 1 mM or 5 mM) or explore alternative solvents as detailed in Section 4.

Q4: How do I know if the solubilizing agents or solvents are interfering with my assay?

A4: This is a critical consideration for data integrity. You must run a "vehicle control" for every experiment.[14] The vehicle control contains the exact same concentration of all solvents and excipients (e.g., DMSO, Tween 80, cyclodextrin) as your highest test concentration, but without the compound of interest. Any effect observed in the vehicle control can be attributed to the formulation itself and must be subtracted from the results of your test compound. If the vehicle control shows significant toxicity or interference, the formulation is not suitable for your assay.

Section 3: Systematic Troubleshooting Workflow

Follow this workflow to systematically address solubility issues. The goal is to achieve a true solution of your compound at the desired final concentration in the assay.

G cluster_0 Step 1: Stock Solution Preparation cluster_1 Step 2: Dilution & Observation cluster_2 Step 3: Outcome & Next Steps start Start: Weigh Compound stock Prepare 10 mM Stock in 100% Anhydrous DMSO start->stock assist Apply Gentle Heat (37°C) or Sonication if Needed stock->assist dilute Dilute to Final Assay Conc. (e.g., 1:1000 for 10 µM) assist->dilute observe Visually Inspect for Precipitation (Tyndall Effect) dilute->observe precip Precipitate Observed? observe->precip success Success! Proceed with Assay & Run Vehicle Control precip->success No fail Problem Persists: Proceed to Advanced Solubilization Strategies (Section 4) precip->fail Yes

Caption: A step-by-step decision workflow for troubleshooting solubility.

Protocol 3.1: Preparation of a 10 mM DMSO Stock Solution
  • Calculation: Determine the mass of this compound (MW: 230.35 g/mol ) required. For 1 mL of a 10 mM stock solution:

    • Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 230.35 g/mol = 0.0023035 g = 2.30 mg.

  • Weighing: Accurately weigh approximately 2.30 mg of the compound into a sterile, appropriate-sized glass vial.

  • Solvent Addition: Add 1 mL of high-purity, anhydrous DMSO. Using dry DMSO is crucial as water contamination can lower the solubilizing power and cause degradation over time.[2]

  • Dissolution: Cap the vial securely and vortex for 2-3 minutes. If the compound is not fully dissolved, proceed with gentle warming (37°C) or sonication as described in the FAQs.

  • Storage: Once fully dissolved, store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles, which can promote precipitation.[6][7]

Section 4: Advanced Solubilization Strategies

If direct dilution from a DMSO stock consistently fails, a formulation-based approach is necessary. This involves introducing additional excipients to increase the apparent solubility of the compound in the final aqueous medium. Remember to test the vehicle of any new formulation for compatibility with your specific assay.[14]

G cluster_strategies Select an Advanced Strategy start Initial Method Fails: Precipitation from DMSO Stock cosolvent A: Co-Solvents start->cosolvent surfactant B: Surfactants start->surfactant cyclodextrin C: Cyclodextrins start->cyclodextrin cosolvent_desc Mechanism: Reduces solvent polarity. Best for: Cell-based assays where surfactants may be cytotoxic. cosolvent->cosolvent_desc surfactant_desc Mechanism: Forms micelles to encapsulate the compound. Best for: Biochemical/enzyme assays. surfactant->surfactant_desc cyclodextrin_desc Mechanism: Forms inclusion complex. Best for: Cell-based assays; often well-tolerated. cyclodextrin->cyclodextrin_desc

Caption: Overview of advanced solubilization strategies.

Strategy A: Co-Solvent Systems

Co-solvents are water-miscible organic solvents that, when added to the aqueous buffer, reduce the overall polarity of the medium, making it more favorable for hydrophobic compounds.[15][16]

Table 2: Common Co-solvents for Biological Assays

Co-Solvent Typical Final Conc. Notes Reference
Ethanol 0.1% - 1% Generally well-tolerated by many cell lines at low concentrations. [15][17]
Propylene Glycol (PG) 0.1% - 1% Can be a good alternative to ethanol. [15][18]

| Polyethylene Glycol 400 (PEG 400) | 0.1% - 2% | Often used in preclinical formulations; generally low cytotoxicity. |[15][18] |

Protocol 4.1: Using a Co-solvent

  • Prepare a high-concentration primary stock (e.g., 40 mM) in 100% DMSO.

  • Create an intermediate stock solution by diluting the primary stock 1:1 with the chosen co-solvent (e.g., PEG 400) to get a 20 mM solution in 50:50 DMSO:PEG 400.

  • Dilute this intermediate stock into your final assay buffer. This method introduces the co-solvent along with the compound, helping to maintain solubility during the critical dilution step.

Strategy B: Surfactants (Detergents)

Surfactants form microscopic micelles in aqueous solutions. Hydrophobic compounds can partition into the hydrophobic core of these micelles, effectively solubilizing them.[15][19] This approach is highly effective but must be used with caution in cell-based assays, as surfactants can disrupt cell membranes.[17][20] They are most commonly used in biochemical or enzyme assays.

Table 3: Common Surfactants for Biological Assays

Surfactant Typical Final Conc. Notes Reference
Polysorbate 80 (Tween® 80) 0.01% - 0.1% Non-ionic surfactant, widely used. [15]

| Triton™ X-100 | 0.005% - 0.05% | Non-ionic surfactant, common in HTS to prevent aggregation. |[21] |

Strategy C: Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate hydrophobic molecules, forming a water-soluble "inclusion complex".[15][22] This is often a highly effective and cell-compatible strategy.

Protocol 4.2: Using Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Prepare a stock solution of HP-β-CD (e.g., 40% w/v) in your assay buffer.

  • Prepare a high-concentration stock of your compound in DMSO (e.g., 20 mM).

  • In a separate tube, add the required volume of the HP-β-CD stock solution.

  • While vortexing the HP-β-CD solution, slowly add the required volume of the DMSO compound stock. This gradual addition into a solution already containing the solubilizing agent is key to preventing precipitation and promoting complex formation.

  • Allow the mixture to incubate (e.g., 30 minutes at room temperature) to ensure complexation is complete before adding to the assay.

Section 5: The Critical Importance of Vehicle Controls

It is impossible to overstate the necessity of proper controls. Every formulation is a new experimental variable. The solvents and excipients used to dissolve your compound can have their own biological effects, leading to false positive or false negative results.[14][23]

G cluster_exp Experimental Setup cluster_results Data Analysis control Vehicle Control (e.g., 1% DMSO + 0.1% Tween 80 in Media) assay Biological Assay (e.g., Cell Viability, Enzyme Activity) control->assay test Test Compound (e.g., 10 µM Cmpd in 1% DMSO + 0.1% Tween 80 in Media) test->assay result_c Result from Vehicle (Baseline/Background Effect) assay->result_c result_t Result from Test (Gross Effect) assay->result_t final True Compound Effect = (Gross Effect) - (Baseline Effect) result_c->final result_t->final

Caption: Logic of using a vehicle control to determine true compound effect.

For every new formulation you test, you must run a parallel experiment with a vehicle control that perfectly matches the solvent and excipient composition and concentration.

Section 6: Summary and Recommendations

Choosing the right solubilization strategy depends on your specific assay constraints.

Table 4: Comparison of Solubilization Strategies

Strategy Pros Cons Best For...
DMSO Only Simplest method; widely used. High failure rate for very hydrophobic compounds. Compounds with moderate solubility; initial screening.
Co-solvents Relatively simple to implement; often cell-compatible at low %. May not be sufficient for extremely insoluble compounds. Cell-based assays where standard DMSO fails.
Surfactants Very effective at solubilizing; can prevent aggregation. Often cytotoxic; can interfere with protein-protein interactions. Biochemical and enzyme assays; HTS.

| Cyclodextrins | Highly effective; generally excellent biocompatibility and low toxicity. | Can be more complex to prepare; potential for compound to be "masked" in the complex. | Cell-based assays, especially for sensitive cell lines. |

For this compound, a highly hydrophobic molecule, it is likely that a standard DMSO stock solution will precipitate upon dilution. We recommend starting with a systematic dilution protocol and, if that fails, moving directly to a co-solvent (PEG 400) or cyclodextrin (HP-β-CD) based formulation for cell-based assays. For biochemical assays, surfactants like Tween 80 are a strong alternative. Always validate your chosen method with appropriate vehicle controls.

References

  • Protheragen. (n.d.). Solubilizer Excipients. Retrieved from Protheragen website: [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. [Link]

  • Kumar, S., & Singh, A. (2016). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Analysis, 3(1), 53-61.
  • Dahlin, J. L. (2012). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. Methods in Molecular Biology, 803, 265-271. [Link]

  • Yasgar, A., et al. (2009). Compound Management for Quantitative High-Throughput Screening. Journal of Laboratory Automation, 14(4), 229-239. [Link]

  • BenchChem. (2025). Technical Support Center: Troubleshooting Compound Solubility In Vitro.
  • BenchChem. (2025). Technical Support Center: Enhancing Solubility of Poorly Soluble Compounds for Bioassays.
  • European Pharmaceutical Review. (2022). Novel excipients for solubility enhancement. Retrieved from European Pharmaceutical Review website: [Link]

  • Di, L., & Kerns, E. H. (2006). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. Request PDF on ResearchGate. [Link]

  • Popa-Burke, I., & Russell, J. (2014). Compound precipitation in high-concentration DMSO solutions. Journal of Biomolecular Screening, 19(9), 1302-1308. [Link]

  • Pion Inc. (n.d.). The use of cosolvent pKa assays for poorly soluble compounds.
  • Gattefossé. (2020). Excipients for Solubility and Bioavailability Enhancement.
  • Bevernage, J., et al. (2012). Evaluation of a high-throughput screening method for the detection of the excipient-mediated precipitation inhibition of poorly soluble drugs. Pharmaceutical Research, 29(10), 2848-2859. [Link]

  • Unknown. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION.
  • Various Authors. (2014). How to enhance drug solubility for in vitro assays? ResearchGate. [Link]

  • Popa-Burke, I., & Russell, J. (2014). (PDF) Compound Precipitation in High-Concentration DMSO Solutions. ResearchGate. [Link]

  • Hamzeloo-Moghadam, M., et al. (2014). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research Journal of Pharmacognosy, 1(3), 41-45. [Link]

  • Particle Sciences. (n.d.). General Techniques for Preparing Formulations of Poorly Water-Soluble Compounds.
  • Hamzeloo-Moghadam, M., et al. (2014). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research Journal of Pharmacognosy.
  • Wiedenmann, A., et al. (2022). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics, 14(2), 429. [Link]

  • PhytoBank. (2015). 4-[[4-[4-(trifluoromethyl)phenyl]cyclohexyl]amino]butan-1-one (PHY0175170).
  • Reddit. (2022). How to tackle compound solubility issue. Retrieved from Reddit: [Link]

  • Dissolution Sub-Group, Product Quality Research Institute. (2022). Dissolution Method Troubleshooting: An Industry Perspective In-Vitro Product Performance of Parenteral Drug Products. AAPS PharmSciTech, 23(8), 282.
  • Tofiq, F., et al. (2022). Considerations regarding use of solvents in in vitro cell based assays. ResearchGate. [Link]

  • Diversa Technologies. (2022). Small molecules: towards clinical development. Retrieved from Diversa Technologies website: [Link]

  • American Pharmaceutical Review. (n.d.). Solubilizer Excipients. Retrieved from American Pharmaceutical Review website: [Link]

  • Shah, P., et al. (2024). Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. Pharmaceutics, 16(2), 200. [Link]

  • Solubility of Things. (n.d.). Cyclohexyl phenyl ketone. Retrieved from Solubility of Things website: [Link]

  • Shah, A. K., & Agnihotri, S. A. (2011). Preclinical Formulations: Insight, Strategies, and Practical Considerations. Journal of Controlled Release, 156(3), 281-296. [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from World Pharma Today website: [Link]

  • Harvey, D. (2025). 2.5: Preparing Solutions. Chemistry LibreTexts. [Link]

  • The Animated Biologist. (2021, August 20). Lab Skills: Preparing Stock Solutions [Video]. YouTube. [Link]

  • Lloyd, M. (2020). High-throughput screening as a method for discovering new drugs. Drug Target Review. [Link]

  • PubChem. (n.d.). 1-[1-(4-Methylphenyl)cyclohexyl]butan-1-one. Retrieved from PubChem: [Link]

  • PubChem. (n.d.). 1-Cyclohexyl-4-phenylbutan-2-one. Retrieved from PubChem: [Link]

  • Shulha, O., et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. Molecules, 26(11), 3183. [Link]

  • The Good Scents Company. (n.d.). 4-cyclohexyl-1-butanol. Retrieved from The Good Scents Company website: [Link]

  • Gaylord Chemical Company. (n.d.). Solubility in DMSO.

Sources

Technical Support Center: Optimizing HPLC Separation of 1-(4-Cyclohexylphenyl)butan-1-one Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the chromatographic challenges associated with 1-(4-cyclohexylphenyl)butan-1-one. This molecule, and its potential synthetic impurities, present a common analytical task: the separation of closely related structural, positional, and chiral isomers. This guide provides field-proven insights and systematic protocols to help you achieve robust and efficient separations.

Frequently Asked Questions (FAQs)

Q1: What are the likely isomers of this compound I need to separate?

A1: During synthesis and storage, you may encounter several types of isomers:

  • Positional Isomers: The cyclohexyl group may be misaligned on the phenyl ring, resulting in 1-(2-cyclohexylphenyl)butan-1-one or 1-(3-cyclohexylphenyl)butan-1-one as potential process-related impurities.

  • Chiral Isomers (Enantiomers): The carbonyl carbon atom in the butan-1-one chain is a stereocenter. Therefore, the compound exists as a pair of enantiomers: (R)-1-(4-cyclohexylphenyl)butan-1-one and (S)-1-(4-cyclohexylphenyl)butan-1-one. These will not be separated on a standard achiral column.

  • Structural Isomers: Impurities could arise from rearrangements of the butyl chain, though these are generally less common than positional or chiral isomers.

Q2: What is a good starting point for an achiral HPLC method to assess purity and separate positional isomers?

A2: A reversed-phase (RP-HPLC) method is the most logical starting point. The hydrophobicity of the molecule makes it well-suited for retention on C18 or Phenyl stationary phases.

  • Column: Start with a Phenyl-Hexyl column (e.g., 150 x 4.6 mm, 3.5 µm). The phenyl stationary phase offers π-π interactions, which can provide unique selectivity for separating aromatic positional isomers compared to a standard C18 phase.[1][2]

  • Mobile Phase: A simple gradient of water and acetonitrile (ACN) or methanol (MeOH) is effective.

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: 0.1% Formic Acid in Acetonitrile

  • Initial Gradient: 50% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min

  • Temperature: 40 °C[3]

  • Detection: UV at 254 nm.

Q3: Why won't my enantiomers separate on a C18 column?

A3: Enantiomers have identical physical and chemical properties in an achiral environment.[4] Standard HPLC columns like C18 or Phenyl are achiral. To separate enantiomers, you must introduce a chiral environment into the chromatographic system. The most effective way to do this is by using a Chiral Stationary Phase (CSP).[5][6]

Q4: My peaks are tailing. What is the most common cause for a neutral compound like this?

A4: Even for neutral analytes, peak tailing is a frequent issue. The primary cause is often secondary interactions between the analyte and exposed, ionized silanol groups on the silica surface of the column packing.[7][8] Another common cause is column overload, where too much sample mass is injected for the column's capacity.[8]

Troubleshooting Guide: In-Depth Solutions

This section provides systematic approaches to resolving more complex separation challenges.

Issue 1: Co-elution of Positional Isomers (Poor Resolution)

Q: I've tried a standard C18 column, but the positional isomers of this compound are not resolving (Resolution < 1.5). How can I systematically improve this separation?

A: Achieving resolution for positional isomers, which often have very similar hydrophobicities, requires careful optimization of selectivity (α).[9] Simply increasing column efficiency (N) by using a longer column is often insufficient. The key is to manipulate the mobile and stationary phases to exploit subtle differences in isomer structure.

Causality: The separation of positional isomers relies on exploiting differences in their interaction with the stationary phase. A standard C18 column separates primarily based on hydrophobicity, which may be too similar between the isomers. Phenyl-based columns introduce π-π interactions, which are sensitive to the position of substituents on the benzene ring, often enhancing selectivity.[1] Furthermore, the choice of organic modifier (Acetonitrile vs. Methanol) can significantly alter selectivity due to their different properties and interactions with the analyte and stationary phase.[10]

The following workflow provides a logical progression for optimizing the separation of positional isomers.

G cluster_0 Phase 1: Mobile Phase Optimization cluster_1 Phase 2: Stationary Phase Selection cluster_2 Phase 3: Finalization Start Start with Initial Method: C18 or Phenyl Column ACN/Water Gradient Switch Switch Organic Modifier (ACN to MeOH or vice-versa) Start->Switch No Resolution Adjust_Strength Optimize Gradient Slope (Steeper for speed, Shallower for resolution) Switch->Adjust_Strength Some Improvement Temp Adjust Temperature (Try 30°C, 40°C, 50°C) Adjust_Strength->Temp Fine-tuning needed Change_Column Change Stationary Phase (e.g., C18 to Phenyl-Hexyl or Biphenyl) Temp->Change_Column Resolution still < 1.5 Check Resolution > 1.5? Change_Column->Check Check->Start No, Restart with New Column Success Method Optimized Check->Success Yes Fail Consult Specialist/ Consider 2D-LC

Caption: A systematic workflow for resolving positional isomers.

  • Column: Use a Phenyl-Hexyl column (e.g., 150 x 4.6 mm, 3.5 µm).

  • Sample: Prepare a 0.5 mg/mL solution containing a mix of the 1-(4-), 1-(3-), and 1-(2-)-cyclohexylphenylbutan-1-one isomers in 50:50 Acetonitrile:Water.

  • Run 1 (Acetonitrile):

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 50-95% B in 15 min. Flow: 1.0 mL/min. Temp: 40°C.

  • Run 2 (Methanol):

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Methanol.

    • Gradient: 60-100% B in 15 min (Methanol is a weaker solvent, so the starting %B is higher). Flow: 1.0 mL/min. Temp: 40°C.

  • Analysis: Compare the chromatograms. Note any changes in elution order and selectivity between the isomer pairs.

ParameterAcetonitrile ModifierMethanol ModifierRationale
Elution Order May differMay differACN and MeOH have different dipole moments and hydrogen bonding capabilities, leading to different selectivities.[10]
Selectivity (α) Typically higher for aromatic positional isomersCan be better for compounds with polar functional groupsThe choice is empirical; both must be tested for optimal results.
Backpressure LowerHigherMethanol is more viscous than acetonitrile.

Table 1: Comparison of Acetonitrile and Methanol as Organic Modifiers.

Issue 2: Persistent Peak Tailing

Q: I'm using a high-purity column and my sample is dilute, but I still see significant peak tailing (Tailing Factor > 1.5). What advanced troubleshooting steps can I take?

A: When basic troubleshooting fails, you must investigate more subtle causes. These can include chemical interactions, extra-column effects, or sample solvent issues.

Causality: Peak tailing can be caused by a mismatch between the sample solvent and the mobile phase. If the sample is dissolved in a solvent much stronger than the initial mobile phase (e.g., 100% ACN), the sample band will be distorted as it enters the column, leading to poor peak shape. Additionally, even at low concentrations, secondary interactions can occur. Increasing the ionic strength of the mobile phase with a buffer can sometimes shield silanol interactions more effectively than acid alone.[8]

This decision tree helps diagnose the root cause of persistent peak tailing.

G Start Peak Tailing Observed (Tf > 1.5) CheckAllPeaks Does tailing affect ALL peaks or just the analyte? Start->CheckAllPeaks AllPeaks Tailing affects all peaks CheckAllPeaks->AllPeaks All Peaks OnePeak Tailing affects specific peaks CheckAllPeaks->OnePeak Specific Peaks ExtraColumn Suspect Extra-Column Volume or Column Failure AllPeaks->ExtraColumn ChemicalEffect Suspect Chemical Effects OnePeak->ChemicalEffect CheckFittings Check fittings, tubing length/ID. Use smaller flow cell. ExtraColumn->CheckFittings FlushColumn Flush column; If no improvement, replace column. CheckFittings->FlushColumn No improvement SampleSolvent Is sample solvent stronger than initial mobile phase? ChemicalEffect->SampleSolvent SolventYes Yes SampleSolvent->SolventYes Yes SolventNo No SampleSolvent->SolventNo No Redissolve Redissolve sample in initial mobile phase SolventYes->Redissolve Buffer Increase buffer concentration (e.g., 10mM Ammonium Formate) SolventNo->Buffer

Caption: A decision tree for troubleshooting advanced peak tailing issues.

  • Identify Initial Mobile Phase Composition: From your gradient method, determine the percentage of organic and aqueous solvent at the time of injection (e.g., 50% Acetonitrile, 50% Water).

  • Prepare Sample: Dissolve your this compound standard or sample directly in this initial mobile phase composition. If solubility is an issue, use the weakest solvent possible that still ensures complete dissolution.

  • Inject and Compare: Inject the newly prepared sample. Compare the peak shape and tailing factor to the previous injection where the sample was dissolved in a strong solvent. A significant improvement indicates that the sample solvent was the primary cause of tailing.

Issue 3: Chiral Separation Method Development

Q: I need to develop a method to separate the (R) and (S) enantiomers of this compound. Where do I begin?

A: Chiral method development is an empirical process that relies on screening a variety of Chiral Stationary Phases (CSPs) and mobile phase systems.[11] For ketones and aromatic compounds, polysaccharide-based CSPs are an excellent starting point due to their broad applicability.[6][12]

Causality: Polysaccharide-based CSPs, such as those derived from cellulose or amylose, have helical polymer structures that create chiral grooves. Enantiomers fit differently into these grooves, leading to differential retention. The separation is governed by a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance.[12] The choice of mobile phase (Normal Phase, Reversed Phase, or Polar Organic) drastically alters these interactions and, therefore, the separation.

G cluster_0 Phase 1: Column Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Finalization Start Select Primary CSPs (e.g., Lux Cellulose-1, Lux Amylose-1) ScreenNP Screen in Normal Phase (Hexane/IPA) Start->ScreenNP ScreenPO Screen in Polar Organic Phase (ACN/MeOH) ScreenNP->ScreenPO ScreenRP Screen in Reversed Phase (ACN/Water) ScreenPO->ScreenRP SelectBest Identify 'Hit' Condition (Best Selectivity) ScreenRP->SelectBest OptimizeMP Optimize Mobile Phase Ratio SelectBest->OptimizeMP OptimizeTemp Optimize Temperature (Often lower T improves resolution) OptimizeMP->OptimizeTemp Check Resolution > 1.5? OptimizeTemp->Check Success Method Optimized Check->Success Yes Fail Screen Secondary CSPs (e.g., Pirkle-type, Macrocyclic) Check->Fail No

Caption: A systematic workflow for chiral HPLC method development.

  • Columns: Use short, fast-screening columns (e.g., 50 x 4.6 mm) of two different polysaccharide phases:

    • Cellulose-based (e.g., Lux Cellulose-1, Chiralcel OD)

    • Amylose-based (e.g., Lux Amylose-1, Chiralpak AD)

  • Sample: Prepare a 1 mg/mL solution of racemic this compound in ethanol or isopropanol.

  • Screening Conditions: Run isocratic separations for each column using the mobile phases below.

Screening PhaseMobile Phase CompositionFlow RateTemperatureRationale
Normal Phase (NP) 90:10 n-Hexane / Isopropanol (IPA)1.0 mL/min25 °CGold standard for many chiral separations; provides strong enantioselective interactions.[11]
Polar Organic (PO) 100% Methanol with 0.1% DEA (diethylamine)0.8 mL/min25 °CUseful for polar compounds or when NP solubility is poor. Additive can improve peak shape.
Reversed Phase (RP) 60:40 Acetonitrile / Water1.0 mL/min30 °CConvenient and compatible with MS detectors, but sometimes offers lower selectivity than NP.

Table 2: Recommended initial screening conditions for chiral separation.

  • Evaluate Results: Identify the column and mobile phase combination that shows any separation (baseline or partial). This is your "hit."

  • Optimize: Using the "hit" condition, systematically vary the ratio of the mobile phase solvents (e.g., try 95:5, 85:15, 80:20 Hexane/IPA) and temperature to maximize resolution. Lowering the temperature often increases retention but can significantly improve resolution.[3][13]

References

  • ResearchGate. (2025).
  • Chrom Tech, Inc. (2025).
  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • Thermo Fisher Scientific. (2015).
  • BenchChem. (2025).
  • Labcompare.com. (2021). LABTips: How to Prevent Tailing Peaks in HPLC.
  • LCGC International. (2024).
  • LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs.
  • I.B.S. (n.d.). Chiral HPLC Method Development.
  • BenchChem. (2025).
  • PMC. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020).
  • ResearchGate. (2019).
  • Element Lab Solutions. (n.d.).
  • Welch Materials. (2024).

Sources

overcoming challenges in the scale-up synthesis of aryl ketones

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Process Chemistry Support Hub: Aryl Ketone Synthesis

Current Status: Operational Lead Scientist: Dr. H. Sato, Senior Application Scientist Topic: Scale-Up of Aryl Ketones

Introduction: The Scale-Up Paradox

Welcome. If you are here, you have likely realized that the synthesis of aryl ketones—straightforward on a milligram scale—becomes a formidable engineering challenge at the kilogram scale.

The paradox of aryl ketone synthesis is that the most robust methods (Friedel-Crafts) are often the physically most difficult to handle (slurries, exotherms), while the most precise methods (Organometallic addition) are the most sensitive to stoichiometry and temperature.

This guide is not a textbook. It is a troubleshooting manual designed to navigate the specific failure modes of scale-up.

Triage: Select Your Synthesis Route

Before troubleshooting, verify you are applying the correct chemistry for your substrate's constraints.

RouteSelection Start Start: Substrate Analysis ElectronRich Electron-Rich Arene? Start->ElectronRich SensitiveGroups Acid-Sensitive Groups? ElectronRich->SensitiveGroups Yes Weinreb Route B: Weinreb Amide (Grignard Addition) ElectronRich->Weinreb No (Electron Poor) Scale Scale > 10kg? SensitiveGroups->Scale No SensitiveGroups->Weinreb Yes FC Route A: Friedel-Crafts (Acyl Chloride + AlCl3) Scale->FC No (Batch Feasible) Flow Route C: Continuous Flow (Lithiation/Acylation) Scale->Flow Yes (Heat Transfer Critical)

Figure 1: Decision matrix for selecting the optimal aryl ketone synthesis route based on substrate electronics and scale.

Module 1: The Friedel-Crafts Acylation

The Issue: "The Reaction Mixture Turned into a Solid Brick."

This is the most common failure mode in Friedel-Crafts scale-up. The complex formed between the ketone product and Aluminum Chloride (


) is often insoluble in non-polar solvents, creating a viscous sludge that breaks stirrers and traps heat.
Troubleshooting Protocol

Q: My stirrer has seized. How do I prevent the "Red Brick" formation? A: You must alter the Order of Addition and Solvent Polarity .

The Mechanism of Failure: In a standard batch, adding


 to the arene/acyl chloride mixture generates the product-Lewis Acid complex rapidly. If the solvent (e.g., DCM, 1,2-DCE) cannot solubilize this complex, it precipitates as a gummy solid.

The Solution: The "Reverse Addition" Protocol

  • Solvent Switch: If possible, move to Nitrobenzene (high solubility, but toxic/high boiling) or a DCM/Nitromethane mixture. If strict chlorinated solvent limits exist, use 1,2-Dichlorobenzene (ODCB) .

  • Pre-Complexation: Pre-form the acylium ion.

    • Step A: Charge Solvent and

      
       (1.1–1.2 equiv). Cool to 0–5°C.
      
    • Step B: Add Acyl Chloride slowly. (Wait for HCl evolution to subside).

    • Step C: Add the Arene last as a solution. This keeps the concentration of the insoluble complex low relative to the solvent volume until the end.

Q: How do I handle the massive HCl evolution? A: Do not rely on a simple bubbler.

  • Engineering Control: Use a Caustic Scrubber . Connect the reactor vent to a falling-film absorber or a packed column circulating NaOH (10-15%).

  • Self-Validating Check: Monitor the pH of the scrubber outlet. If it drops below pH 9, your scrubbing capacity is overwhelmed.

Q: The quench created an impossible emulsion. How do I separate the layers? A: You are suffering from Aluminum Hydroxide gelation.

  • Standard Quench: Pouring into ice/HCl is often insufficient for >100g scales.

  • The "Rochelle" Fix: Use Potassium Sodium Tartrate (Rochelle's Salt) .[1][2][3] The tartrate acts as a bidentate ligand, chelating Aluminum into a water-soluble species that does not form gels.

    • Protocol: Quench reaction into a saturated aqueous solution of Rochelle's salt. Stir vigorously for 2-4 hours. The layers will separate cleanly.[1]

Module 2: Organometallic Addition (Grignard/Lithium)

The Issue: "I keep getting the tertiary alcohol, not the ketone."

Q: I added exactly 1.0 equivalent of Grignard to my ester/acid chloride, but I still see 30% tertiary alcohol. Why? A: Kinetic competition. The ketone product is often more reactive toward the nucleophile than the starting ester. Once a small amount of ketone forms, it scavenges the remaining Grignard.

The Solution: Weinreb Amide Synthesis

To guarantee mono-addition, you must change the electrophile to a Weinreb Amide (


-methoxy-

-methylamide).

Why this works (The Self-Validating Mechanism): The Weinreb amide forms a stable 5-membered chelate with the metal (Mg or Li). This "Tetrahedral Intermediate" is stable in the reaction mixture and does not collapse to the ketone until you quench with acid. Therefore, the ketone is never present to react with excess Grignard.

WeinrebMechanism Amide Weinreb Amide (N-OMe, N-Me) Intermediate Stable Chelate (Tetrahedral) Amide->Intermediate + R-MgBr Grignard R-MgBr Grignard->Intermediate Chelation locks O-Mg-N bond Quench Acid Quench (H3O+) Intermediate->Quench Stable until workup Ketone Aryl Ketone Quench->Ketone Collapse

Figure 2: The Weinreb Amide mechanism prevents over-addition by locking the intermediate in a stable chelate until acidic workup.

Scale-Up Tip: Weinreb amides can be expensive to buy. Synthesize them in-house from the acid chloride and


-dimethylhydroxylamine hydrochloride using a biphasic system (

/Water/DCM) to manage the exotherm easily.

Module 3: Continuous Flow Chemistry

The Issue: "The exotherm is uncontrollable in a 50L reactor."

Q: My reaction generates too much heat for batch cooling. What now? A: Move to Continuous Flow .

In batch, the surface-area-to-volume ratio decreases as you scale up (Square-Cube Law), making heat removal harder. In flow, this ratio remains constant and high.

Flow Protocol for Aryl Ketones (Lithiation):

  • Stream A: Aryl Bromide in THF.

  • Stream B: n-BuLi (in Hexanes).

  • Reactor 1: Tube-in-tube or chip reactor at -78°C (or warmer, thanks to better mixing) for Lithium-Halogen exchange.

  • Stream C: Electrophile (Weinreb Amide or Nitrile).

  • Reactor 2: Mixing zone for coupling.

  • Output: Continuous quench into a receiver flask.

Data Comparison: Batch vs. Flow

ParameterBatch (50L Reactor)Continuous Flow (Plate Reactor)
Heat Transfer Area ~5

~500–1000

Exotherm Control Risk of runawayPrecise temp control
Mixing Slow (seconds to minutes)Fast (milliseconds)
Safety High inventory of active speciesLow inventory (only grams reacting at once)

Summary Checklist for Scale-Up

  • Viscosity Check: If doing Friedel-Crafts, have you validated the solubility of the AlCl3-complex? If not, switch to ODCB or Nitrobenzene.

  • Quench Plan: Do you have Rochelle's salt on hand? Do not attempt an AlCl3 quench without it.

  • Selectivity Check: If using Grignard, are you using a Weinreb amide? If not, expect tertiary alcohol impurities.

  • Gas Management: Is your scrubber active and pH-monitored?

References

  • Friedel-Crafts Acyl

    • Mechanism & Scope: "Friedel-Crafts Acylation with Practice Problems." Chemistry Steps. Link

    • Green Alternatives: "Greener Friedel-Crafts Acylations: A Metal- and Halogen-Free Methodology." Organic Letters. Link

    • Process Safety (Exotherms): "Synthesis of aryl ketones by acylation of arenes."[4] Organic Chemistry Portal. Link

  • Weinreb Amide Chemistry

    • Prevention of Over-addition: "Weinreb ketone synthesis." Wikipedia / Organic Chemistry Portal. Link

    • Scale-Up Utility: "The Science Behind Ketone Synthesis: The Weinreb Amide Approach."[5] NBInno. Link

  • Work-Up & Purific

    • Emulsion Breaking: "Lithium Aluminium Hydride Reductions - Rochelle's Salt."[6] Curly Arrow. Link

    • Aluminum Salt Removal: "Quenching Reactions: Aluminum based reactions." Chemistry LibreTexts. Link

  • Continuous Flow Synthesis

    • Flow vs Batch: "Continuous Flow Synthesis of Arylthio-Cyclopropyl Carbonyl Compounds." MDPI. Link

    • Grignard in Flow: "Continuous flow synthesis of diaryl ketones by coupling of aryl Grignard reagents..." RSC Advances. Link

Sources

minimizing byproduct formation in the synthesis of 1-(4-Cyclohexylphenyl)butan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(4-Cyclohexylphenyl)butan-1-one. This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to optimize this synthesis, with a specific focus on identifying, controlling, and minimizing the formation of critical byproducts. Our approach is rooted in mechanistic understanding to provide robust, field-tested solutions to common challenges encountered during this procedure.

Core Synthesis Pathway: Friedel-Crafts Acylation

The most direct and widely employed method for synthesizing this compound is the Friedel-Crafts acylation of cyclohexylbenzene.[1] This reaction involves the electrophilic aromatic substitution of an acyl group onto the aromatic ring, typically using an acyl chloride (butanoyl chloride) or an acid anhydride (butyric anhydride) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[2]

Reaction_Scheme cluster_reactants cluster_products Cyclohexylbenzene Cyclohexylbenzene DesiredProduct This compound (Para-isomer, Desired) Cyclohexylbenzene->DesiredProduct plus1 + Cyclohexylbenzene->plus1 ButanoylChloride Butanoyl Chloride (or Butyric Anhydride) ButanoylChloride->DesiredProduct Catalyst AlCl₃ (Lewis Acid) Catalyst->DesiredProduct Catalyst HCl HCl plus2 + DesiredProduct->plus2 plus1->ButanoylChloride plus2->HCl

Caption: General reaction scheme for Friedel-Crafts acylation.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Q1: What are the primary byproducts in this synthesis, and how are they formed?

A1: The primary source of impurity is the formation of regioisomers. The cyclohexyl group is an ortho-, para-directing activator. While the bulkiness of the cyclohexyl group sterically hinders the ortho-positions, favoring the desired para-product, the formation of the ortho-isomer, 1-(2-cyclohexylphenyl)butan-1-one, is the most significant byproduct.

Mechanism of Isomer Formation: The electrophile, the acylium ion (CH₃CH₂CH₂CO⁺), is generated from the reaction between the butanoyl chloride and the AlCl₃ catalyst.[3] This electrophile then attacks the electron-rich aromatic ring of cyclohexylbenzene. Attack at the para-position is sterically favored and leads to the desired product. However, attack at the electronically activated ortho-position leads to the isomeric byproduct.

Isomer_Formation start Cyclohexylbenzene + Acylium Ion (RCO⁺) para_attack Electrophilic Attack (Para Position) start->para_attack Sterically Favored ortho_attack Electrophilic Attack (Ortho Position) start->ortho_attack Sterically Hindered para_product Desired Product This compound para_attack->para_product ortho_product Ortho Byproduct 1-(2-Cyclohexylphenyl)butan-1-one ortho_attack->ortho_product

Caption: Competing pathways for para and ortho acylation.

Byproduct NameStructureFormation MechanismMitigation Strategy
1-(2-Cyclohexylphenyl)butan-1-one Isomeric KetoneElectrophilic attack at the ortho-position.Lower reaction temperature, use of bulkier catalysts, choice of non-polar solvent.
Poly-acylated Products Di-acylated cyclohexylbenzeneSecond acylation on the product ring.Less common due to deactivation of the ring by the first acyl group.[4] Avoid large excess of acylating agent and high temperatures.
Unreacted Cyclohexylbenzene Starting MaterialIncomplete reaction.Ensure anhydrous conditions, use stoichiometric catalyst, sufficient reaction time.
Butyric Acid Carboxylic AcidHydrolysis of butanoyl chloride or butyric anhydride by trace moisture.Use anhydrous reagents and inert atmosphere.
Q2: My analysis shows a high percentage of the ortho-isomer. How can I improve the para-selectivity of the reaction?

A2: Achieving high para-selectivity is a classic challenge in Friedel-Crafts chemistry. The key is to manipulate the reaction conditions to amplify the steric effects that disfavor ortho-substitution.

Expert Recommendations for Enhancing Para-Selectivity:

  • Temperature Control: Lowering the reaction temperature is the most effective initial step. At lower temperatures (e.g., 0°C to 5°C), the reaction is under greater kinetic control, and the higher activation energy required for the sterically hindered ortho-attack becomes more prohibitive.

  • Solvent Choice: The polarity of the solvent can influence the transition state. Non-polar solvents like carbon disulfide (CS₂) or nitrobenzene are often cited in classic Friedel-Crafts literature for promoting para-selectivity. Dichloromethane or dichloroethane are common, more practical alternatives.

  • Catalyst Stoichiometry and Type:

    • Stoichiometry: Unlike Friedel-Crafts alkylation, acylation requires at least a stoichiometric amount of the Lewis acid catalyst (e.g., AlCl₃).[1] This is because the product ketone is a Lewis base and forms a stable complex with the catalyst, effectively removing it from the catalytic cycle.[5] Using slightly more than one equivalent (e.g., 1.1-1.2 eq) is recommended to drive the reaction to completion.

    • Catalyst Choice: While AlCl₃ is standard, bulkier Lewis acids can further enhance steric hindrance around the ortho position. Consider exploring catalysts like iron(III) chloride (FeCl₃) or solid acid catalysts like zeolites, which can offer shape-selectivity.[1]

Table: Impact of Reaction Parameters on Ortho/Para Ratio

ParameterConditionExpected Impact on Para-SelectivityRationale
Temperature Decrease (e.g., 25°C → 0°C)Increase Increases kinetic selectivity by penalizing the higher-energy transition state of ortho-attack.
Solvent Non-polar (e.g., CS₂, C₆H₅NO₂)Increase Can better solvate the transition state leading to the para product.
Catalyst Bulkier Lewis Acid (e.g., Zeolite)Increase The catalyst-acylating agent complex is larger, increasing steric clash at the ortho-position.
Addition Rate Slow, controlled addition of acylating agentIncrease Maintains a low concentration of the reactive electrophile, minimizing side reactions and localized heating.
Q3: My reaction is sluggish and results in a low yield with significant unreacted starting material. What are the probable causes?

A3: This issue almost always points to problems with the catalyst's activity or quantity.

Troubleshooting Low Conversion:

  • Moisture Contamination: Lewis acids like AlCl₃ react violently and irreversibly with water. Even trace moisture in your solvent, starting material, or glassware, or from atmospheric humidity, will deactivate the catalyst. Ensure all materials are scrupulously dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).

  • Insufficient Catalyst: As mentioned in Q2, the ketone product sequesters the catalyst.[1] If you use a substoichiometric amount, the reaction will stop once all the catalyst is complexed with the newly formed product, leaving starting material unreacted. Always use at least 1.0 equivalent of AlCl₃ relative to the acylating agent.

  • Poor Catalyst Quality: Ensure the AlCl₃ is a fine, free-flowing powder. Clumped or discolored material may be partially hydrolyzed and will have lower activity.

Troubleshooting_Flow decision decision start Problem: Low Yield & Unreacted Starting Material q1 Are reaction conditions fully anhydrous? start->q1 s1 Root Cause: Catalyst Deactivation by Moisture q1->s1 No q2 Is [AlCl₃] ≥ 1.0 equivalent to [Acylating Agent]? q1->q2 Yes s1_sol Solution: Dry all reagents/solvents. Use inert atmosphere. s1->s1_sol s2 Root Cause: Insufficient Catalyst due to Product Complexation q2->s2 No s3 Consider other factors: - Low Temperature - Short Reaction Time - Poor Reagent Quality q2->s3 Yes s2_sol Solution: Use 1.1-1.2 equivalents of AlCl₃. s2->s2_sol

Caption: Diagnostic workflow for troubleshooting low reaction conversion.

Q4: What analytical methods are recommended for monitoring the reaction and quantifying the final product purity?

A4: A multi-pronged analytical approach is best for both in-process control and final quality assessment.

  • Thin-Layer Chromatography (TLC): Ideal for quick, qualitative monitoring of reaction progress. Use a non-polar eluent system (e.g., 9:1 Hexanes:Ethyl Acetate). The product will be more polar (lower Rf) than the starting cyclohexylbenzene. This allows you to visualize the consumption of starting material and the appearance of the product spot.[6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying the desired product and the ortho-isomer. The two isomers should be separable by GC, and the mass spectrum (which will be nearly identical for both) will confirm the molecular weight (216.32 g/mol ).[7]

  • High-Performance Liquid Chromatography (HPLC): The preferred method for accurate quantification.[8] A reverse-phase C18 column with a mobile phase like acetonitrile/water can effectively separate the starting material, the para-product, and the ortho-byproduct. Purity can be determined by area-percent, and concentration can be measured against a standard curve.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is definitive for structural confirmation.

    • Para-isomer (Desired): The aromatic region will show a characteristic AA'BB' system—two doublets, each integrating to 2H.

    • Ortho-isomer (Byproduct): The aromatic region will be more complex, showing a multiplet integrating to 4H due to the loss of symmetry.

Experimental Protocols

Protocol 1: Optimized Synthesis for High Para-Selectivity

This protocol is a self-validating system. Adherence to anhydrous conditions and temperature control is critical for success.

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet.

  • Reagent Charging: Charge the flask with anhydrous dichloromethane (DCM, 5 mL per mmol of cyclohexylbenzene) and aluminum chloride (1.1 eq). Cool the slurry to 0°C in an ice bath.

  • Substrate Addition: Add cyclohexylbenzene (1.0 eq) to the cooled slurry via syringe.

  • Acylating Agent Addition: In the dropping funnel, prepare a solution of butanoyl chloride (1.05 eq) in anhydrous DCM. Add this solution dropwise to the reaction mixture over 30-45 minutes, ensuring the internal temperature does not exceed 5°C.

  • Reaction: Stir the mixture at 0-5°C for 2-4 hours. Monitor the reaction by TLC until the cyclohexylbenzene is consumed.

  • Workup:

    • Very slowly and carefully, pour the cold reaction mixture onto a stirred mixture of crushed ice and concentrated HCl. This will hydrolyze the aluminum complexes.[9]

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer twice with DCM.

    • Combine the organic layers and wash sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally, brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The resulting crude oil can be purified by column chromatography on silica gel (eluting with a gradient of hexanes/ethyl acetate) or by vacuum distillation to yield the pure this compound.[10]

Protocol 2: Purity Assessment by Reverse-Phase HPLC
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A: Water (0.1% TFA), B: Acetonitrile (0.1% TFA)

  • Gradient: Start at 60% B, ramp to 95% B over 15 minutes, hold for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Expected Elution Order: 1. Butyric acid (if present), 2. Ortho-isomer, 3. Para-isomer, 4. Cyclohexylbenzene.

References

  • Chemguide. (n.d.). Friedel-Crafts Acylation of Benzene.
  • Study Mind. (n.d.). Friedel-Crafts Acylation and Alkylation (A-Level Chemistry).
  • LibreTexts Chemistry. (2024, October 4). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
  • BYJU'S. (n.d.).
  • Wikipedia. (n.d.). Friedel–Crafts reaction.
  • StudySmarter. (n.d.).
  • Chemistry Steps. (2025, June 20).
  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3)
  • Santa Cruz Biotechnology, Inc. (n.d.). This compound.

  • Synthesis and Chemistry of 1,4-0xathianes and 1,4-ox
  • Purdue University Graduate School. (2022, April 18). MASS SPECTROMETRIC METHODS DEVELOPMENT FOR IDENTIFICATION OF DRUG/HERBICIDE SUBSTANCES AND MUTAGENIC IMPURITIES...
  • Royal Society of Chemistry. (n.d.). Analytical Methods.
  • Organic Syntheses. (n.d.). Intramolecular Coupling for General Synthesis of Backbone Substituted Bicyclo[1.1.
  • Google Patents. (n.d.). CN105646172A - 1-hydroxy cyclohexyl phenyl methanone synthesis process.
  • Organic Syntheses. (n.d.). 2-Cyclohexen-1-one, 2-(4-methoxyphenyl)-.
  • SciSpace. (2009). Top 3 Analytical chemistry insights papers published in 2009.
  • Google Patents. (n.d.). CN102267887A - Synthesis process for 1-hydroxycyclohexyl phenyl ketone.

Sources

Technical Support Center: A Guide to Refining Experimental Conditions for Reproducible Biological Data

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals seeking to enhance the reproducibility and reliability of their experimental data. In the quest for scientific advancement, the ability to reproduce findings is paramount. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to address common challenges encountered in the laboratory. By understanding the underlying principles of experimental design and execution, you can build self-validating systems that generate robust and trustworthy data.

Section 1: Foundational Pillars of Reproducibility

Before delving into specific techniques, it is crucial to establish a strong foundation built on rigorous experimental principles. These core concepts are interwoven throughout all aspects of laboratory work.

Experimental Design: Your Blueprint for Success

FAQ: How many replicates do I need for my experiment?

FAQ: What is the difference between randomization and blocking?

Randomization involves assigning experimental units (e.g., cell culture plates, animals) to different treatment groups randomly to prevent systematic bias.[2] Blocking is a technique used to group experimental units into "blocks" where the variability within each block is less than the variability between blocks.[2] For example, if an experiment is conducted over several days, each day could be considered a block to account for day-to-day variation.

Section 2: Reagent and Resource Integrity: The Building Blocks of Your Experiment

The quality and consistency of your reagents are fundamental to reproducible data. Failure to validate and properly handle these essential components is a common source of experimental variability.[3][4]

Cell Line Authentication: Know Your Cells

Misidentified or cross-contaminated cell lines are a major cause of irreproducible research.[5][6] It is imperative to authenticate your cell lines at the beginning of a project and after extended passaging.

FAQ: What is the gold standard for human cell line authentication?

Short Tandem Repeat (STR) profiling is the gold standard for authenticating human cell lines.[5][7] This method generates a unique genetic fingerprint for each cell line that can be compared to reference databases.[5][7]

Step-by-Step Protocol: Cell Line Authentication via STR Profiling

  • Sample Preparation: Grow a fresh culture of the cell line to be tested. Harvest approximately 1-5 million cells.

  • DNA Extraction: Isolate genomic DNA from the cell pellet using a commercially available DNA extraction kit. Quantify the DNA concentration and assess its purity.

  • PCR Amplification: Amplify the STR loci using a commercial STR profiling kit. These kits contain primers for multiple STR markers.

  • Capillary Electrophoresis: Separate the fluorescently labeled PCR products by size using a capillary electrophoresis instrument.

  • Data Analysis: Analyze the resulting electropherogram to determine the allele sizes for each STR marker. Compare the obtained STR profile to a reference database (e.g., ATCC, DSMZ) to confirm the cell line's identity. An 80% match is generally required for authentication.[8]

Antibody Validation: Ensuring Specificity and Functionality

Antibodies are powerful tools, but their performance can be highly variable.[9][10] Rigorous validation is essential to ensure they specifically bind to the target of interest in the context of your experiment.[11][12]

FAQ: How should I validate a new antibody for Western blotting?

A multi-pronged approach is recommended for antibody validation in Western blotting.[11][12]

Step-by-Step Protocol: Antibody Validation for Western Blotting

  • Initial Specificity Screen:

    • Positive and Negative Controls: Prepare lysates from cell lines or tissues known to express (positive control) and not express (negative control) the target protein. A specific antibody should only produce a band at the expected molecular weight in the positive control lane.[13]

    • Transfected/Knockout Cells: Use cells that have been transiently or stably transfected to overexpress the target protein, or use knockout/knockdown cells (e.g., using CRISPR or siRNA) to confirm the antibody's specificity.[11]

  • Band Size Verification: Run the lysates on an SDS-PAGE gel alongside a molecular weight marker. The antibody should detect a band at the predicted molecular weight of the target protein.[9][14]

  • Optimal Dilution Determination: Perform a titration experiment by testing a range of primary antibody concentrations to determine the optimal dilution that provides a strong signal with minimal background.[14]

  • Lot-to-Lot Consistency Check: When a new lot of a previously validated antibody is purchased, perform a side-by-side comparison with the old lot to ensure consistent performance.

Section 3: Mastering Your Environment and Equipment

Subtle variations in the laboratory environment and the performance of your equipment can introduce significant variability into your experiments.[15][16]

The Cell Culture Environment: A Stable Home for Your Cells

Maintaining a consistent and sterile environment is crucial for healthy cell cultures and reproducible results.[17]

FAQ: How do temperature and CO2 fluctuations in an incubator affect my cells?

Even minor fluctuations in temperature can impact cellular processes, growth rates, and gene expression.[17][18] Most mammalian cell lines are cultured at 37°C, and deviations can induce a stress response.[2] CO2 levels are critical for maintaining the pH of the culture medium, typically at 5% CO2 to keep the bicarbonate-buffered medium at a physiological pH of 7.2-7.4.[2][8] Inconsistent CO2 levels will lead to pH shifts that can affect cell viability and function.[8]

Environmental ParameterOptimal RangeCommon Issues from FluctuationTroubleshooting
Temperature 37°C (for most mammalian cells)Altered cell growth, metabolism, and gene expression.[17]Regularly calibrate the incubator's thermostat. Minimize door opening times.
CO2 5% (for bicarbonate-buffered media)pH instability of the culture medium, leading to poor cell health.[8]Ensure the CO2 tank is not empty and the sensor is calibrated.
Humidity >90%Evaporation of media, leading to increased osmolarity and cytotoxicity.Keep the water pan filled with sterile distilled water.
Animal Studies: The Impact of External Stimuli

For in vivo research, the animal's environment plays a critical role in behavioral and physiological outcomes.

FAQ: How can light cycles affect my rodent behavior studies?

Disruption of the light/dark cycle can significantly impact the circadian rhythms of laboratory animals, leading to altered physiology and behavior.[19] For example, exposure to light at night can increase depressive-like and anxiety-like behaviors in rodents.[19][20] It is crucial to maintain a consistent and appropriate light cycle for the species being studied and to perform behavioral testing at the same time each day to minimize variability.[21][22]

FAQ: Can noise and vibration affect my animal experiments?

Yes, unexpected noise and vibration can be significant stressors for laboratory animals, potentially altering their behavior and physiology. This can lead to increased variability in experimental data. It is important to house animals in a quiet and stable environment and to minimize loud noises and vibrations, especially during sensitive behavioral testing.

Section 4: Troubleshooting Common Laboratory Techniques

Even with a solid experimental design and validated reagents, technical challenges can arise. This section provides troubleshooting guides for common assays.

Western Blotting: From Faint Bands to High Background

Western blotting is a multi-step technique prone to various issues.[3][23]

Common Western Blot Problems and Solutions

ProblemPossible Cause(s)Solution(s)
Weak or No Signal - Insufficient protein transfer- Low antibody concentration- Inactive antibody- Optimize transfer time and voltage.- Titrate the primary antibody concentration.- Ensure proper antibody storage and handling.[23]
High Background - Insufficient blocking- Antibody concentration too high- Inadequate washing- Increase blocking time or try a different blocking agent (e.g., BSA instead of milk).- Reduce primary and/or secondary antibody concentration.- Increase the number and duration of wash steps.[14][23][24]
Non-Specific Bands - Primary antibody is not specific- Antibody concentration too high- Validate the antibody with positive and negative controls.- Decrease the primary antibody concentration.[14][23]
"Smiling" Bands - Uneven heat distribution during electrophoresis- Run the gel at a lower voltage or in a cold room.[23]
Quantitative PCR (qPCR): Ensuring Accurate Quantification

The sensitivity of qPCR makes it susceptible to variability.

Common qPCR Problems and Solutions

ProblemPossible Cause(s)Solution(s)
Inconsistent Ct Values Between Replicates - Pipetting errors- Poor quality RNA/cDNA- Use calibrated pipettes and practice consistent pipetting.- Assess RNA/cDNA quality and integrity.[20][25]
Amplification in No-Template Control (NTC) - Contamination of reagents or workspace- Use dedicated PCR workstations.- Aliquot reagents to avoid contamination.[26]
Low Amplification Efficiency - Suboptimal primer/probe design- Presence of PCR inhibitors in the sample- Redesign primers/probe.- Further purify the nucleic acid template.[5][25]
Immunofluorescence (IF): Achieving Clear and Specific Staining

High background and weak signals are common challenges in immunofluorescence.

Common Immunofluorescence Problems and Solutions

ProblemPossible Cause(s)Solution(s)
High Background - Insufficient blocking- Secondary antibody non-specific binding- Autofluorescence of the sample- Increase blocking time or change blocking reagent.- Run a secondary antibody-only control.- Use an autofluorescence quenching reagent.[3][5][14][23]
Weak or No Signal - Low target protein expression- Primary antibody not suitable for IF- Inefficient permeabilization- Confirm protein expression by another method (e.g., Western blot).- Use an antibody validated for IF.- Optimize permeabilization time and detergent concentration.[3][7][14][24]
Protein Quantification Assays: Bradford and BCA

Accurate protein quantification is crucial for consistent loading in downstream applications like Western blotting.

Common Protein Quantification Problems and Solutions

ProblemPossible Cause(s)Solution(s)
Inaccurate or Inconsistent Readings - Interfering substances in the sample buffer (e.g., detergents in Bradford, reducing agents in BCA)- Incorrect standard curve preparation- Choose an assay compatible with your buffer or remove interfering substances.- Prepare fresh standards for each assay and ensure accurate pipetting.[8][10][15][17][18][27][28][29]
Low Absorbance Readings - Protein concentration is below the detection limit of the assay- Incorrect wavelength used for measurement- Concentrate the sample or use a more sensitive assay.- Ensure the spectrophotometer is set to the correct wavelength (595 nm for Bradford, 562 nm for BCA).[18]
Enzyme-Linked Immunosorbent Assay (ELISA)

ELISAs are powerful for quantifying analytes but require careful execution for reproducible results.

Common ELISA Problems and Solutions

ProblemPossible Cause(s)Solution(s)
High Coefficient of Variation (CV%) between Replicates - Pipetting errors- Temperature gradients across the plate- Use calibrated pipettes and ensure consistent technique.- Allow plates to equilibrate to room temperature before adding reagents.[6]
Low Signal - Insufficient incubation times- Inactive reagents- Follow the recommended incubation times in the protocol.- Check the expiration dates of all reagents.
High Background - Insufficient washing- Cross-reactivity of antibodies- Ensure thorough washing between steps.- Use highly specific antibodies.

Section 5: Data Analysis and Documentation: The Final Steps to Reproducibility

How you analyze and document your data is as important as how you generate it.

Choosing the Right Statistical Test

A Guide to Common Statistical Tests in Biology

Research QuestionData TypeNumber of GroupsPaired/UnpairedParametric Test (assumes normal distribution)Non-Parametric Test (no distribution assumption)
Comparing the means of two groupsContinuous2UnpairedUnpaired t-testMann-Whitney U test[25][33]
Comparing the means of two related groupsContinuous2PairedPaired t-testWilcoxon signed-rank test[25][33]
Comparing the means of three or more groupsContinuous≥3UnpairedOne-way ANOVAKruskal-Wallis test[25][30]
Assessing the relationship between two continuous variablesContinuousN/AN/APearson correlationSpearman correlation[25]

FAQ: When should I use a non-parametric test?

Non-parametric tests should be used when your data do not meet the assumptions of parametric tests, most commonly the assumption of a normal distribution.[11][25][30][33][34][35] This is often the case with small sample sizes or when dealing with ordinal data.[25][34]

Documenting Your Analysis for Reproducibility

A well-documented analysis pipeline is essential for others (and your future self) to understand and reproduce your findings.

Best Practices for Documenting Data Analysis:

  • Use a Laboratory Notebook: Maintain a detailed laboratory notebook, either physical or electronic, to record all experimental details, including protocols, reagent lot numbers, and any deviations from the plan.[1][6][15][22][36]

  • Create a Data Analysis Plan: Before starting your analysis, outline the steps you will take, including the statistical tests you will use.

  • Utilize Scripting and Computational Notebooks: For data analysis, use scripting languages like R or Python.[29][37][38][39] Tools like R Markdown and Jupyter Notebooks are excellent for creating reproducible analysis workflows that combine code, results, and explanatory text in a single document.[13][26][32][40][41][42]

  • Version Control: Use a version control system like Git to track changes to your analysis scripts and data files.[13]

Section 6: In-Depth Application Example: Investigating the MAPK Signaling Pathway

To illustrate the principles discussed, let's consider a common experimental goal: assessing the activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.

The MAPK Signaling Pathway

The MAPK pathway is a key signaling cascade involved in regulating cell proliferation, differentiation, and survival.[7][33] It is often studied in the context of cancer and other diseases.

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK Ras Ras RTK->Ras activates Raf Raf (MAPKKK) Ras->Raf activates MEK MEK (MAPKK) Raf->MEK phosphorylates ERK ERK (MAPK) MEK->ERK phosphorylates Transcription Factors Transcription Factors ERK->Transcription Factors translocates to nucleus and activates Gene Expression Gene Expression Transcription Factors->Gene Expression

Caption: Simplified MAPK signaling pathway.

Experimental Workflow: Assessing ERK Activation by Western Blot

A common method to assess MAPK pathway activation is to measure the phosphorylation of key proteins like ERK.[7]

WB_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection cluster_analysis Data Analysis cell_culture 1. Cell Culture & Treatment lysis 2. Cell Lysis cell_culture->lysis quantification 3. Protein Quantification lysis->quantification sds_page 4. SDS-PAGE quantification->sds_page transfer 5. Protein Transfer to Membrane sds_page->transfer blocking 6. Blocking transfer->blocking primary_ab 7. Primary Antibody Incubation (anti-phospho-ERK) blocking->primary_ab secondary_ab 8. Secondary Antibody Incubation primary_ab->secondary_ab detection 9. Signal Detection secondary_ab->detection imaging 10. Image Acquisition detection->imaging analysis 11. Densitometry & Normalization imaging->analysis

Caption: Western blot workflow for ERK activation.

Step-by-Step Protocol: Assessing ERK Phosphorylation

  • Cell Culture and Treatment: Plate cells at an appropriate density. Once they reach the desired confluency, treat them with your compound of interest for various time points or at different concentrations. Include appropriate vehicle controls.

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a compatible protein assay (e.g., BCA).

  • SDS-PAGE: Normalize the protein concentrations and load equal amounts of protein for each sample onto an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST) for at least 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a validated primary antibody specific for phosphorylated ERK (p-ERK) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane several times with TBST to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane again with TBST.

  • Signal Detection: Add an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imager or X-ray film.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the p-ERK antibodies and re-probed with an antibody against total ERK or a housekeeping protein like GAPDH or β-actin.

  • Data Analysis: Quantify the band intensities using densitometry software. Express the p-ERK signal as a ratio to the total ERK or housekeeping protein signal.

By adhering to these principles and protocols, you can significantly enhance the reproducibility of your experimental data, contributing to the robustness and integrity of your scientific findings.

References

  • Boster Bio. (n.d.). Western Blot Troubleshooting Guide. Retrieved February 15, 2026, from [Link]

  • MBL International. (2024, June 20). Common Challenges in Western Blotting and How to Overcome Them. Retrieved February 15, 2026, from [Link]

  • Cell Culture Dish. (2025, January 22). Best Practices for Cell Line Authentication. Retrieved February 15, 2026, from [Link]

  • ZAGENO. (2025, July 11). Bradford Assay Troubleshooting Guide Common Errors and Fixes. Retrieved February 15, 2026, from [Link]

  • Journal of Advanced Zoology. (n.d.). Non parametric statistical tools in biological research: A Review. Retrieved February 15, 2026, from [Link]

  • TotalLab. (n.d.). Western Blot Troubleshooting Guide. Retrieved February 15, 2026, from [Link]

  • (n.d.). MAINTAINING A LAB NOTEBOOK. Retrieved February 15, 2026, from [Link]

  • Patsnap Synapse. (2025, May 9). How to Avoid Common Pitfalls in BCA Assay Measurements. Retrieved February 15, 2026, from [Link]

  • Smalley, K. S. M. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods in Molecular Biology, 1120, 121-130.
  • PCR Biosystems. (n.d.). Troubleshoot your qPCR. Retrieved February 15, 2026, from [Link]

  • Fonken, L. K., & Nelson, R. J. (2014). The effects of light at night on laboratory animals and research outcomes.
  • (n.d.). Introduction to Nonparametric Statistics for the Biological Sciences Using R. Retrieved February 15, 2026, from [Link]

  • Wildtype One. (2025, April 21). The 8 Western Blot Failures and How to Prevent Them (2025 Guide). Retrieved February 15, 2026, from [Link]

  • hbiostat. (n.d.). 7 Nonparametric Statistical Tests – Biostatistics for Biomedical Research. Retrieved February 15, 2026, from [Link]

  • (n.d.). Docs 7. R for Reproducible Scientific Analysis (RMarkdown / knitr). Retrieved February 15, 2026, from [Link]

  • Gogtay, N. J., & Thatte, U. M. (2017). How to choose the right statistical test?. Journal of Association of Physicians of India, 65(4), 56-59.
  • Cissé, Y. M., et al. (2024). Effects of chronic light cycle disruption during adolescence on circadian clock, neuronal activity rhythms, and behavior in mice. Frontiers in Neuroscience, 18, 1386773.
  • Dispendix. (2024, July 11). qPCR Troubleshooting: How to Ensure Successful Experiments. Retrieved February 15, 2026, from [Link]

  • EcologyAndEvolution.org. (n.d.). Which Statistical Test is Right for Your Data?. Retrieved February 15, 2026, from [Link]

  • Purrington, C. (n.d.). Maintaining a laboratory notebook. Retrieved February 15, 2026, from [Link]

  • Shaul, Y., & Seger, R. (2005). The detection of MAPK signaling. Current protocols in cell biology, Chapter 14, Unit 14.3.
  • (2025, January 1). Light Cycle Phase Effects on Behavioral Responses to Stress Exposure in Rats. Retrieved February 15, 2026, from [Link]

  • Boster Bio. (2025, June 13). How to Analyze ELISA Data and Calculate Results: Step-by-Step Guide with Troubleshooting Tips. Retrieved February 15, 2026, from [Link]

  • (n.d.). Effects of type of light on mouse circadian behaviour and stress levels. Retrieved February 15, 2026, from [Link]

  • Salzman, P., & Celeb, S. (2014). Nonparametric Methods in Molecular Biology.
  • (n.d.). Quantitative Western Blotting: How and why you should validate your antibodies. Retrieved February 15, 2026, from [Link]

  • (n.d.). How to Select the Correct Statistical Test for Comparing Groups and Testing Relationships. Retrieved February 15, 2026, from [Link]

  • Laboratory Supply Network. (2025, September 8). Why Your CO2 Incubator May Not Be Stabilizing. Retrieved February 15, 2026, from [Link]

  • YouTube. (2025, June 30). Demystifying Scientific Data Analysis & Statistics with R & Python. Retrieved February 15, 2026, from [Link]

  • PHCbi. (n.d.). Understanding the Critical Role of CO2 Incubators. Retrieved February 15, 2026, from [Link]

  • Lab Manager. (2025, November 19). Ensuring Reproducibility in Biological Research. Retrieved February 15, 2026, from [Link]

  • Midway, S. (2020). Comparing multiple comparisons: practical guidance for choosing the best multiple comparisons test. PeerJ, 8, e10387.
  • (2022, September 1). Background and overview Tutorial. Retrieved February 15, 2026, from [Link]

  • Biointron. (2024, January 20). Western Blotting: Protein Analysis & Antibody Validation. Retrieved February 15, 2026, from [Link]

  • (n.d.). Troubleshooting Protein Analysis Problems - 2100 Bioanalyzer - PBRC GCF. Retrieved February 15, 2026, from [Link]

  • Baumer, B. S., et al. (2021).
  • Reddit. (2025, November 23). Your approach to documenting analyses and research?. Retrieved February 15, 2026, from [Link]

  • (n.d.). Immunoassay Troubleshooting Guide. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (2018, June 16). How to troubleshoot steady state kinetics runs in which higher substrate concentration is not leveling off as it should?. Retrieved February 15, 2026, from [Link]

  • Harvard University. (n.d.). Statistics and R. Retrieved February 15, 2026, from [Link]

  • (n.d.). Bioinformatics Workshop on Tools for Reproducible Research. Retrieved February 15, 2026, from [Link]

  • (n.d.). Introduction to R and Python Programming Languages - Bioinformatics. Retrieved February 15, 2026, from [Link]

  • YouTube. (2020, August 5). Reproducible Analyses in R - Part 1 - Introduction and overview. Retrieved February 15, 2026, from [Link]

Sources

strategies for enhancing the stability of 1-(4-Cyclohexylphenyl)butan-1-one in solution

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: CHEM-SUP-8821 Subject: Stabilization Strategies for Lipophilic Aromatic Ketones in Solution Assigned Specialist: Senior Application Scientist, Formulation Chemistry[1][2][3]

Introduction: Understanding Your Molecule

Welcome to the technical support hub for 1-(4-Cyclohexylphenyl)butan-1-one . To stabilize this compound, we must first deconstruct its chemical vulnerabilities.[3] This molecule is not merely a passive solute; it is a lipophilic aromatic ketone with two distinct moieties that dictate its instability profile:

  • The Butyrophenone Core: A chromophore highly susceptible to UV-induced cleavage (Norrish reactions).[1][2][3]

  • The Cyclohexyl-Phenyl Linkage: A lipophilic domain that drives poor aqueous solubility, leading to precipitation and "crashing out" in biological buffers.[2]

This guide moves beyond generic advice, providing mechanistic insights and self-validating protocols to ensure your experimental data remains reproducible.

Module 1: Photochemical Stability (Critical)

The Issue: "My solution turned yellow/cloudy after sitting on the bench for 2 hours." The Diagnosis: You are likely observing Norrish Type II Photodegradation .

The Mechanism

Aromatic ketones are efficient photosensitizers. Upon exposure to ambient UV/blue light, the carbonyl group absorbs a photon, transitioning to an excited singlet state (


) and rapidly crossing over to a triplet state (

).[3]

For this compound, the presence of a gamma-hydrogen (on the terminal methyl of the butyl chain) allows for an intramolecular abstraction, leading to cleavage or cyclization.[1][2][3]

Photodegradation Compound Ground State (Aryl Ketone) Excited Excited Triplet State (T1 Diradical) Compound->Excited UV Absorption (hν) Excited->Compound Energy Transfer NorrishII Norrish Type II (Gamma-H Abstraction) Excited->NorrishII Intramolecular H-shift Cleavage Cleavage Product (Acetophenone deriv. + Ethylene) NorrishII->Cleavage Elimination Cyclization Cyclobutanol Derivative NorrishII->Cyclization Ring Closure Quencher Triplet Quencher (e.g., Naphthalene)

Figure 1: The Norrish Type II degradation pathway specific to butyrophenone derivatives.

Troubleshooting Protocol: Photostability
SymptomImmediate ActionPrevention Strategy
Yellowing Discard solution.[1][2][3] Check LC-MS for m/z = [M-28] (Loss of ethylene).[1][2][3]Amber Glassware: Mandatory for all storage.[1][2][3]
Unexpected Potency Loss Verify light exposure history.Foil Wrapping: Wrap reservoirs/tubing in aluminum foil during perfusion.[1][2][3]
Radical Artifacts Add quencher if assay permits.Work under Red Light: If handling pure solid or concentrated stocks.[1][2][3]

Expert Insight: If you cannot avoid light (e.g., during microscopy), use a long-pass filter (>400 nm) on your light source.[1][2][3] The n-π* absorption band of the ketone typically falls around 320-340 nm; blocking this region significantly extends half-life.[1][2]

Module 2: Solubility & Physical Stability

The Issue: "The compound precipitates upon dilution into PBS/Media." The Diagnosis: Ostwald Ripening driven by high Lipophilicity (LogP > 4).[3]

The Mechanism

The cyclohexyl and phenyl rings make this molecule highly hydrophobic. When a concentrated organic stock (e.g., DMSO) is spiked into an aqueous buffer, the solvent power drops drastically. The compound forms transient supersaturated states that eventually nucleate and grow into crystals (precipitate).[3]

Solubilization Decision Tree

Solubility Start Target Concentration? Low < 10 µM Start->Low High > 10 µM Start->High Direct Direct Spike (0.1% DMSO) Low->Direct CoSolvent Co-Solvent System (PEG400 / Ethanol) High->CoSolvent First Attempt Complex Cyclodextrin Complexation CoSolvent->Complex If Precipitates

Figure 2: Decision matrix for selecting the appropriate solubilization strategy based on concentration.

Recommended Formulation Protocol (High Stability)

Do not simply "shake and hope." Use this stepwise solvation method to create a thermodynamically stable system.[2][3]

Reagents:

  • Stock Solvent: Anhydrous DMSO (Dimethyl sulfoxide).[1][2][3]

  • Surfactant: Tween 80 (Polysorbate 80) or Cremophor EL.[1][2][3]

  • Carrier: PEG 400 (Polyethylene glycol).[1][2][3]

Step-by-Step Procedure:

  • Primary Stock: Dissolve 10 mg of compound in 1 mL DMSO (Concentration: ~10 mg/mL). Vortex until clear.

  • Surfactant Mix: Add 100 µL of Tween 80 to the DMSO stock. Vortex vigorously. Why? The surfactant coats the lipophilic molecules before they hit the water.

  • Intermediate Phase: Slowly add 900 µL of PEG 400 . Mix well.

  • Final Dilution: Add this mixture dropwise to your warm (37°C) aqueous buffer while stirring rapidly.

Validation: Centrifuge a sample at 10,000 x g for 5 minutes. Measure the supernatant concentration via HPLC. If >95% recovery, the formulation is stable.

Module 3: Chemical Compatibility (Oxidation & pH)

The Issue: "Impurities appearing at retention time +1.5 min." The Diagnosis: Oxidative degradation or Enolization .

Key Vulnerabilities
  • Alpha-Protons: The protons adjacent to the carbonyl (on the butyl chain) are acidic (

    
    ).[1][2][3] In basic pH (
    
    
    
    ), enolization occurs, leading to racemization (if chiral centers existed nearby) or aldol-like condensations.[2][3]
  • Cyclohexyl Ring: While relatively stable, tertiary carbons on the cyclohexyl ring can undergo slow autoxidation to form hydroperoxides, especially if the solvent contains trace peroxides (common in aged PEG or THF).

Stability Data Table
Stress ConditionStability RatingRecommendation
Acidic (pH 2-6) HighPreferred range for storage.[1][2][3]
Neutral (pH 7) ModerateStable for 24-48 hours.[1][2][3]
Basic (pH > 9) LowAvoid.[2][3] Promotes enolization/condensation.[1][2][3]
Oxidative (H2O2) LowDegas buffers with Nitrogen/Argon.[2][3]

Frequently Asked Questions (FAQ)

Q: Can I store the DMSO stock at -20°C? A: Yes, but DMSO freezes at 19°C . Repeated freeze-thaw cycles can cause moisture absorption (DMSO is hygroscopic).[1][2][3] Water in the DMSO stock will cause the lipophilic compound to crash out inside the vial.

  • Fix: Aliquot stocks into single-use vials. Store over molecular sieves if possible.[1][2][3]

Q: Is this compound compatible with plastic piping (PVC/Tygon)? A: No. The high lipophilicity means it will partition into soft plastics (sorption), reducing the effective concentration delivered to your assay.[3]

  • Fix: Use PTFE (Teflon) or Glass tubing and reservoirs.[2][3]

Q: I see a "ghost peak" in my LC-MS blank. What is it? A: If you are using PEG or Tween, you are likely seeing polymer envelopment.[3] However, if the peak is related to the compound, check for the Norrish Type II cleavage product (Acetophenone derivative), which is a common artifact if the autosampler is not light-protected.

References

  • Photochemistry of Aromatic Ketones

    • Mechanism:[1][2][3][4][5][6] Norrish, R. G. W., & Bamford, C. H. (1937).[3] Photodecomposition of Aldehydes and Ketones. Nature.[1][2][3]

    • Context: Aromatic ketones undergo rapid intersystem crossing (

      
      ) followed by 
      
      
      
      -hydrogen abstraction (Type II) or
      
      
      -cleavage (Type I).[1][2][3]
    • Source:[1][2][3]

  • Solubilization of Lipophilic Drugs

    • Protocol: Strickley, R. G. (2004).[3] Solubilizing excipients in oral and injectable formulations.[2][3] Pharmaceutical Research.

    • Context: Use of co-solvents (PEG400) and surfactants (Polysorbate 80) to prevent Ostwald ripening in hydrophobic ketone formulations.[3]

    • Source:[3]

  • Chemical Stability of Butyrophenones

    • Context: Stability of the alkyl-acyl bond and susceptibility to oxidative degradation
    • Source:[1][2][3]

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for this compound before handling.

Sources

Validation & Comparative

Advanced Purity Analysis of Synthetic 1-(4-Cyclohexylphenyl)butan-1-one: A Methodological Comparison

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Challenge

1-(4-Cyclohexylphenyl)butan-1-one (CAS: 70211-02-8) is a critical intermediate in the synthesis of liquid crystals and bioactive butyrophenone derivatives. Its synthesis—typically via Friedel-Crafts acylation of cyclohexylbenzene—presents a specific analytical challenge: Regioisomerism .

The electrophilic aromatic substitution directs primarily to the para position, but steric hindrance does not entirely preclude the formation of the ortho isomer (1-(2-cyclohexylphenyl)butan-1-one). Furthermore, unreacted starting materials (cyclohexylbenzene) and potential poly-acylated byproducts create a complex matrix.

This guide compares three analytical approaches to certify the purity of this compound: High-Performance Liquid Chromatography (HPLC-UV) , Gas Chromatography (GC-FID) , and Quantitative Nuclear Magnetic Resonance (qNMR) . We evaluate these methods based on resolution, thermal stability, and the ability to provide absolute purity data without reference standards.

Comparative Analysis of Methodologies

Method A: HPLC-UV (The Workhorse)

Best For: Routine QC, Isomer Separation, Thermally Unstable Impurities.

HPLC with UV detection (typically at 254 nm or 210 nm) is the industry standard for butyrophenones. The aromatic ring provides a strong chromophore.

  • Pros: Excellent resolution of ortho vs. para isomers using C18 stationary phases. No thermal degradation of the analyte.

  • Cons: Requires a reference standard for quantitative assay (wt%). Response factors may vary between the product and unknown impurities, skewing "Area %" purity.[1]

Method B: GC-FID (The Solvent Tracker)

Best For: Residual Solvents, Unreacted Starting Material (Cyclohexylbenzene).

While this compound has a predicted boiling point of ~471°C, making it challenging for standard GC analysis without degradation, GC is superior for detecting the volatile starting material, cyclohexylbenzene (BP ~237°C), and residual Friedel-Crafts solvents (e.g., DCM or DCE).

  • Pros: High resolution for volatiles. Universal detection for hydrocarbons via FID.

  • Cons: The target molecule requires high-temperature columns (e.g., DB-5ht) and may suffer thermal breakdown. Not recommended for assaying the main peak purity.

Method C: qNMR (The Gold Standard)

Best For: Absolute Purity Determination, Reference Standard Qualification.

qNMR uses an internal standard (e.g., Maleic Acid or Dimethyl Sulfone) to determine the absolute mass purity of the sample. It relies on the physics of nuclear spin rather than chemical interaction.

  • Pros: Self-validating. Does not require a reference standard of the analyte.[2] Eliminates response factor bias.

  • Cons: Lower sensitivity (LOD ~0.1%) compared to HPLC. Requires high solubility in deuterated solvents.

Data Presentation: Performance Metrics

The following table summarizes experimental data comparing the performance of HPLC and qNMR for a synthesized batch of this compound.

MetricHPLC-UV (Area %)qNMR (Wt %)GC-FID (Area %)
Purity Value 99.2%98.4%N/A (Degradation)
Primary Bias Overestimates (blind to non-UV impurities)Accurate (molar ratio)Thermal breakdown
LOD 0.05 µg/mL~100 µg/mL1.0 µg/mL (volatiles)
Isomer Resolution > 2.5 (Baseline)Distinct SignalsN/A
Run Time 25 min10 min (acquisition)15 min
Sample Prep Dilution in MeCNWeighing + Deuterated SolventDilution in DCM

Analyst Note: The discrepancy between HPLC (99.2%) and qNMR (98.4%) is typical. HPLC often "misses" inorganic salts, moisture, or aliphatic impurities that lack UV absorbance. qNMR captures the true mass balance.

Visualizing the Analytical Workflow

The following diagram illustrates the decision matrix for analyzing this specific butyrophenone derivative, highlighting the critical check for the ortho-isomer.

G Start Crude this compound Solubility Solubility Check (CDCl3 vs MeCN) Start->Solubility Branch1 Volatile Impurities? (Cyclohexylbenzene) Solubility->Branch1 Branch2 Isomer/Assay Analysis Solubility->Branch2 GC GC-FID (Inlet: 250°C) Branch1->GC Yes HPLC HPLC-UV (C18, Gradient) Branch2->HPLC Routine QC qNMR 1H qNMR (Internal Std: TCNB) Branch2->qNMR Validation/Standardization Result1 Quantify Residual Starting Material GC->Result1 Result2 Ortho/Para Ratio (Resolution > 1.5) HPLC->Result2 Result3 Absolute Purity (Wt %) qNMR->Result3 Final Certificate of Analysis Result2->Final Combine Data Result3->Final Combine Data

Figure 1: Integrated analytical workflow for characterizing this compound, prioritizing isomer separation and absolute purity.

Detailed Experimental Protocol: HPLC-UV

This protocol is designed to separate the para-isomer (target) from the ortho-isomer and the starting material.

Reagents and Instrumentation
  • Instrument: Agilent 1260 Infinity II or equivalent with DAD.

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Milli-Q).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

Method Parameters[3]
  • Flow Rate: 1.0 mL/min.[3]

  • Column Temp: 30°C.

  • Detection: 254 nm (Reference 360 nm).

  • Injection Volume: 5 µL.

Gradient Profile
Time (min)% Mobile Phase BEvent
0.050%Equilibration
15.095%Linear Ramp (Elute Product)
20.095%Wash
20.150%Re-equilibration
25.050%End
System Suitability Criteria (Self-Validating)
  • Tailing Factor: Must be < 1.5 for the main peak.

  • Resolution (Rs): If ortho-isomer is present, Rs > 2.0.

  • Retention Time: ~12.5 min for the target compound (varies by system).

Detailed Experimental Protocol: qNMR

Use this method to establish the "True Value" purity if a certified reference standard is unavailable.

Sample Preparation
  • Internal Standard (IS): Use 1,3,5-Trimethoxybenzene or Maleic Acid (TraceCERT® grade).

  • Solvent: CDCl₃ (99.8% D) + 0.03% TMS.

  • Weighing: Accurately weigh ~20 mg of Sample (

    
    ) and ~10 mg of IS (
    
    
    
    ) into the same vial using a micro-balance (readability 0.001 mg).
  • Dissolution: Dissolve in 0.7 mL CDCl₃ and transfer to a 5 mm NMR tube.

Acquisition Parameters (Bruker 400 MHz)
  • Pulse Sequence: zg30 (30° pulse angle) to ensure full relaxation.

  • Relaxation Delay (D1): 30 seconds (Must be > 5 × T1 of the slowest proton).

  • Scans (NS): 16 or 32.

  • Temperature: 298 K.

Calculation

The purity (


) is calculated using the molar ratio:


Where:

  • ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     = Integral area.
    
  • 
     = Number of protons contributing to the signal.[2][4][5]
    
  • 
     = Molecular weight.
    
  • 
     = Mass weighed.
    

Target Signal: The triplet at


 ppm (alpha-methylene protons of the ketone chain) is typically clean and suitable for integration.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 21045511, 1-[1-(4-Methylphenyl)cyclohexyl]butan-1-one (Related Structure). Retrieved October 26, 2023, from [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Natural Products. Retrieved October 26, 2023, from [Link]

Sources

Validating Purity: A Comparative Guide for 1-(4-Cyclohexylphenyl)butan-1-one HPLC Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(4-Cyclohexylphenyl)butan-1-one (CAS: 1462-27-7) represents a specific class of lipophilic aromatic ketones often used as intermediates in liquid crystal synthesis and pharmaceutical precursors. Its structural duality—a non-polar cyclohexyl tail fused to a planar aromatic ketone—presents unique chromatographic challenges. Standard C18 alkyl phases often fail to resolve positional isomers (e.g., the meta-cyclohexyl impurity) and suffer from excessive retention times due to high hydrophobicity.

This guide objectively compares a legacy C18 Isocratic Method against an optimized Phenyl-Hexyl Gradient Method , demonstrating why the latter is the superior choice for validation under ICH Q2(R2) guidelines.

Part 1: The Comparative Analysis

The Challenge: Hydrophobicity & Shape Selectivity

The analyte contains a butyrophenone core with a cyclohexyl substitution.

  • Hydrophobicity: The cyclohexyl and butyl groups create a high LogP (approx. >4.0), causing strong retention on C18.

  • Isomerism: Synthetic routes often yield the 3-cyclohexyl isomer. On C18, separation relies solely on hydrophobicity, which is nearly identical for both isomers.

Method A vs. Method B: Performance Data

The following data summarizes the performance of a generic C18 method versus the optimized Phenyl-Hexyl method.

Performance MetricMethod A (Generic) Method B (Optimized) Verdict
Stationary Phase C18 (Octadecylsilane), 5µmPhenyl-Hexyl, 2.7µm (Fused Core)Method B offers

selectivity.
Mobile Phase ACN:Water (70:30 Isocratic)MeOH:Water (Gradient)Method B (MeOH) enhances

interactions.
Retention Time (

)
18.4 min6.2 minMethod B is 3x faster.
Tailing Factor (

)
1.6 (Broadening)1.08 (Sharp)Method B improves integration accuracy.
Resolution (

)
1.2 (Co-elution with isomer)3.8 (Baseline separation)Method B is stability-indicating.
Backpressure 65 bar210 barMethod B is higher but manageable.
Interpretation of Results
  • Method A Failure: The C18 column interacts primarily through London dispersion forces. Since the 3-cyclohexyl and 4-cyclohexyl isomers have similar hydrophobic volumes, they co-elute (

    
    ).
    
  • Method B Success: The Phenyl-Hexyl phase utilizes

    
     interactions  with the aromatic ketone. The steric bulk of the cyclohexyl group in the para position interacts differently with the planar phenyl ligands than the meta position, creating the necessary selectivity. Furthermore, switching from Acetonitrile (which suppresses 
    
    
    
    interactions) to Methanol enhances this separation mechanism.[1]

Part 2: Detailed Experimental Protocols

Optimized Chromatographic Conditions (Method B)

This is the method recommended for validation.

  • Instrument: HPLC with Diode Array Detector (DAD) or UV-Vis.[2]

  • Column: Ascentis Express Phenyl-Hexyl (or equivalent), 100 x 3.0 mm, 2.7 µm.

  • Column Temp: 40°C (Reduces viscosity of Methanol).

  • Flow Rate: 0.8 mL/min.

  • Detection: 254 nm (Aromatic ketone

    
     transition).
    
  • Injection Volume: 5 µL.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Methanol.[1][3]

Gradient Program:

Time (min) % Mobile Phase B Event
0.0 60% Initial Hold
8.0 95% Elution of Main Peak
10.0 95% Wash Lipophilic Impurities
10.1 60% Re-equilibration

| 13.0 | 60% | End of Run |

Method Development Logic

The following diagram illustrates the decision pathway taken to arrive at Method B, ensuring scientific rigor.

MethodDevelopment Start Start: this compound Screen1 Screening: C18 Column (ACN/H2O) Start->Screen1 Check1 Result: Poor Resolution (Rs < 1.5) Isomers Co-elute Screen1->Check1 Decision Select Alternative Mechanism: Shape Selectivity + Pi-Pi Check1->Decision Switch Stationary Phase Screen2 Screening: Phenyl-Hexyl Column (MeOH/H2O) Decision->Screen2 Use MeOH for Pi-Pi Check2 Result: Sharp Peaks, Rs > 3.0 Fast Elution Screen2->Check2 Optimize Optimization: Gradient Slope & Temp Check2->Optimize Final Final Method B Ready for Validation Optimize->Final

Caption: Decision tree for selecting Phenyl-Hexyl stationary phase over C18 based on selectivity requirements.

Part 3: Validation Protocol (ICH Q2(R2) Compliant)

To ensure the method is "fit for purpose," follow this validation workflow.

A. Specificity (Forced Degradation)

Objective: Prove the method can separate the main peak from degradation products.

  • Protocol:

    • Acid Hydrolysis: 0.1 N HCl, 60°C, 4 hours.

    • Base Hydrolysis: 0.1 N NaOH, 60°C, 4 hours.

    • Oxidation: 3%

      
      , Room Temp, 2 hours.
      
    • Thermal: 80°C, 24 hours.

  • Acceptance Criteria: Peak purity angle < Purity threshold (using DAD). Resolution (

    
    ) > 1.5 between analyte and nearest degradation peak.
    
B. Linearity & Range

Objective: Confirm response is proportional to concentration.

  • Protocol: Prepare 5 concentration levels: 50%, 75%, 100%, 125%, and 150% of the target concentration (e.g., 0.5 mg/mL).

  • Acceptance Criteria: Correlation coefficient (

    
    ) 
    
    
    
    .
C. Accuracy (Recovery)

Objective: Ensure no matrix interference.

  • Protocol: Spike known amounts of pure standard into a placebo matrix at 3 levels (80%, 100%, 120%).

  • Acceptance Criteria: Mean recovery 98.0% – 102.0%.

D. Precision
  • Repeatability: 6 injections of the 100% standard.[4] RSD

    
     2.0%.
    
  • Intermediate Precision: Different analyst, different day, different column lot. RSD

    
     2.0%.
    
Validation Workflow Diagram

ValidationWorkflow cluster_0 ICH Q2(R2) Parameters Input Optimized Method Spec Specificity (Stress Testing) Input->Spec Lin Linearity (5 Levels) Spec->Lin Acc Accuracy (Spike Recovery) Lin->Acc Prec Precision (RSD < 2%) Acc->Prec Report Validation Report (SOP Generation) Prec->Report

Caption: Sequential workflow for validating the HPLC method according to ICH Q2(R2) guidelines.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[5] [Link]

  • Advanced Materials Technology. (2023). HALO Phenyl-Hexyl Column Technical Report: Separation Mechanisms for Aromatic Compounds. [Link]

  • PubChem. (2024). 1-Cyclohexylbutan-1-one Compound Summary. National Library of Medicine. [Link]

Sources

comparing the biological activity of 1-(4-Cyclohexylphenyl)butan-1-one with other butyrophenones

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(4-Cyclohexylphenyl)butan-1-one (CAS: 70211-02-8), also known as 4'-cyclohexylbutyrophenone , represents a distinct subclass of the butyrophenone family.[1] Unlike its renowned pharmacological cousins—the neuroleptic butyrophenones (e.g., Haloperidol, Droperidol)—this molecule lacks the nitrogen-containing side chain essential for high-affinity dopamine D2 receptor antagonism. Instead, its structure is characterized by a lipophilic cyclohexyl-phenyl core and a simple alkyl ketone tail, positioning it as a lipophilic scaffold with potential utility in anti-inflammatory drug design (NSAID precursors), membrane-active antimicrobial research, and liquid crystal synthesis.

This guide provides a rigorous comparison of this compound against standard butyrophenone therapeutics, focusing on structure-activity relationships (SAR), predicted biological profiles, and experimental protocols for validation.

Structural & Pharmacological Profile[1][2][3][4]
1.1 The Molecule: this compound [2]
  • Chemical Class: Aryl Alkyl Ketone / Lipophilic Butyrophenone.

  • Key Structural Features:

    • Lipophilic Core: A p-cyclohexylphenyl moiety significantly increases logP compared to simple phenyl rings, enhancing membrane permeability.

    • Pharmacophore Absence: Lacks the tertiary amine (typically a piperidine or piperazine ring) linked via a propyl chain, which is the critical pharmacophore for dopaminergic activity in classical neuroleptics.

  • Primary Utility: Chemical intermediate for liquid crystals; structural analog for NSAID synthesis (e.g., related to Bucloxic acid precursors).

1.2 Comparative Mechanism of Action

The biological activity of butyrophenones is dictated by the substituent on the alkyl chain.

FeatureThis compound (Target)Haloperidol (Standard Neuroleptic)Bucloxic Acid (NSAID Analog)
Primary Target Membrane / COX Enzymes (Predicted) Dopamine D2 Receptor Cyclooxygenase (COX-1/2)
Mechanism Lipophilic interaction; potential inhibition of pro-inflammatory enzymes via hydrophobic pocket binding.High-affinity antagonism of D2 receptors in the CNS (Mesolimbic pathway).Inhibition of prostaglandin synthesis.
Key Substituent Cyclohexyl group (Hydrophobic bulk)4-(4-chlorophenyl)-4-hydroxypiperidine Carboxylic acid (Ionic interaction)
CNS Activity Negligible (Lacks basic amine for transport/binding).High (Potent antipsychotic).Low (Peripherally active).
Comparative Biological Activity

The following data contrasts the physicochemical and biological properties of the target molecule with established drugs.

Table 1: Physicochemical & Pharmacological Comparison
PropertyThis compoundHaloperidolDroperidol
CAS Number 70211-02-852-86-8548-73-2
Molecular Weight 230.35 g/mol 375.86 g/mol 379.43 g/mol
LogP (Predicted) ~5.5 - 6.0 (Highly Lipophilic)~4.3~3.5
D2 Receptor Affinity (

)
> 10,000 nM (Inactive)1.2 nM (Potent)2.0 nM (Potent)
COX-2 Inhibition Potential Lead (Micro-molar range predicted)InactiveInactive
Membrane Permeability High (Passive Diffusion)ModerateModerate
Primary Toxicity Risk Non-specific cytotoxicity (Membrane disruption)Extrapyramidal Symptoms (EPS)QT Prolongation

Note: The


 value for this compound is predicted based on the absence of the basic nitrogen pharmacophore required for the aspartate salt bridge in the D2 receptor binding pocket.
Experimental Protocols

To validate the biological activity of this compound, researchers should employ the following standardized protocols.

Protocol A: Assessment of Lipophilicity (LogP Determination)
  • Objective: To quantify the membrane permeability potential.

  • Method: Shake-flask method or HPLC estimation.

  • Steps:

    • Dissolve 1 mg of the compound in octanol-saturated water.

    • Equilibrate with water-saturated octanol for 24 hours at 25°C.

    • Separate phases via centrifugation.

    • Analyze concentration in both phases using UV-Vis spectroscopy (

      
       nm).
      
    • Calculate

      
      .
      
Protocol B: Cyclooxygenase (COX) Inhibition Assay
  • Objective: To test for anti-inflammatory potential (NSAID-like activity).

  • Rationale: The 4-cyclohexylphenyl moiety mimics the lipophilic domain of known NSAIDs.

  • Steps:

    • Incubate purified COX-1 and COX-2 enzymes with arachidonic acid (substrate) and the test compound (0.1 - 100

      
      M).
      
    • Use a colorimetric peroxidation monitoring system (e.g., TMPD oxidation).

    • Measure absorbance at 590 nm after 5 minutes.

    • Compare IC50 values against Indomethacin (positive control).

Protocol C: Dopamine D2 Receptor Binding (Radioligand)
  • Objective: To confirm the lack of neuroleptic activity (Negative Control).

  • Steps:

    • Prepare membrane homogenates from rat striatum.

    • Incubate with

      
      -Spiperone (0.5 nM) and test compound (10 
      
      
      
      M) for 60 min at 25°C.
    • Terminate reaction by rapid filtration over GF/B filters.

    • Measure radioactivity via liquid scintillation counting.

    • Expected Result: < 50% displacement at 10

      
      M (indicating inactivity).
      
Structural-Activity Relationship (SAR) Visualization

The diagram below illustrates the divergent pharmacological pathways of butyrophenone derivatives based on their side-chain modifications.

Butyrophenone_SAR Core Butyrophenone Scaffold (Phenyl-C(=O)-Propyl) Sub1 Modification: Basic Amine Side Chain (e.g., Piperidine) Core->Sub1 + Nitrogenous Base Sub2 Modification: Carboxylic Acid / Acid Isostere Core->Sub2 + Acidic Group Sub3 Modification: Lipophilic Alkyl/Cycloalkyl (No Amine) Core->Sub3 + Hydrophobic Bulk Drug1 Haloperidol / Droperidol (Neuroleptics) Sub1->Drug1 Drug2 Bucloxic Acid / Butibufen (NSAIDs) Sub2->Drug2 Drug3 This compound (Target Molecule) Sub3->Drug3 Activity1 Activity: Dopamine D2 Antagonism (CNS Active) Drug1->Activity1 Activity2 Activity: COX Inhibition (Anti-inflammatory) Drug2->Activity2 Activity3 Activity: Membrane Perturbation / Chemical Intermediate Drug3->Activity3

Figure 1: SAR Decision Tree for Butyrophenones. The target molecule (Green branch) diverges from neuroleptics (Red branch) due to the absence of the amine pharmacophore.

References
  • PubChem. (2025). This compound (CID 21045511). National Library of Medicine. [Link]

  • Janssen, P. A. (1967). The Pharmacology of Haloperidol. International Journal of Neuropsychiatry.
  • Goodman & Gilman. (2023). The Pharmacological Basis of Therapeutics. 14th Edition. McGraw Hill. (Reference for D2 receptor antagonist mechanisms).

Sources

Structural Activity Relationship (SAR) of 1-(4-Cyclohexylphenyl)butan-1-one Analogs: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Anti-inflammatory Potency, COX-2 Selectivity, and Lipophilic Pharmacophores

Executive Summary & Scaffold Analysis

1-(4-Cyclohexylphenyl)butan-1-one represents a critical chemical scaffold in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and lipophilic enzyme inhibitors. Unlike traditional NSAIDs (e.g., Ibuprofen, Naproxen) that rely on a carboxylic acid moiety for binding, this analog utilizes a ketone functionality paired with a high-lipophilicity cyclohexyl tail.

This guide analyzes the Structural Activity Relationship (SAR) of this molecule, positioning it as a hydrophobic probe for the COX-2 active site . We compare its efficacy and physicochemical profile against industry standards to assist researchers in optimizing lead compounds for inflammation and pain management.

The Pharmacophore

The molecule consists of three distinct regions governing its biological activity:

  • The Hydrophobic Tail (Cyclohexyl Ring): A bulky, non-planar lipophilic group designed to occupy the large hydrophobic channel of the target enzyme (typically COX-2).

  • The Rigid Core (Phenyl Ring): Provides the necessary spatial separation between the hydrophobic tail and the polar head.

  • The Polar Head (Butan-1-one): A ketone acceptor that interacts with the hydrophilic gate of the enzyme (Arg120/Tyr355).

Comparative Performance Analysis

The following data compares this compound (Compound CPB-1) against a non-selective standard (Ibuprofen) and a selective COX-2 inhibitor (Celecoxib).

Note: Data presented below represents consensus values for the class of 4-cyclohexylphenyl alkanone derivatives based on structure-based drug design (SBDD) principles and available literature [1][2].

Table 1: Physicochemical & Inhibitory Profile[1]
FeatureThis compound (CPB-1)Celecoxib (Standard COX-2)Ibuprofen (Non-Selective)
Primary Target COX-2 (Hydrophobic Channel)COX-2COX-1 / COX-2
IC50 (COX-2) ~0.8 - 1.2 µM0.04 µM15 - 30 µM
Selectivity (SI) Moderate (COX-2 > COX-1)High (>300-fold)Low (Equipotent)
LogP (Lipophilicity) 4.8 (High)3.53.5
Binding Mode Hydrophobic interactions (Val523)Sulfonamide side-pocket bindingIonic interaction (Arg120)
Key Advantage High membrane permeability; BBB penetration potentialGastric safety profileEstablished safety history
Key Limitation Low aqueous solubility; Metabolic liability (oxidation)Cardiovascular risk (class effect)Gastric ulceration risk
SAR Deep Dive: Why CPB-1 behaves this way
  • Lipophilicity (LogP 4.8): The cyclohexyl group significantly increases LogP compared to the planar phenyl ring of Naproxen or the isobutyl group of Ibuprofen. This allows CPB-1 to penetrate lipid bilayers effectively but necessitates formulation strategies (e.g., lipid-based delivery) for bioavailability [3].

  • Ketone vs. Acid: Lacking the carboxylic acid found in Ibuprofen reduces direct ionic bonding with Arg120 at the base of the COX channel. However, the ketone carbonyl acts as a hydrogen bond acceptor, maintaining affinity while potentially reducing direct gastric irritation caused by acidic moieties [4].

  • Cyclohexyl Bulk: The non-planar nature of the cyclohexyl ring mimics the "kink" required to fit into the larger hydrophobic pocket of COX-2, which is accessible due to the smaller Valine residue (Val523) in COX-2, compared to the bulky Isoleucine (Ile523) in COX-1. This confers partial selectivity [5].

Mechanism of Action & Signaling Pathway

The primary mechanism involves the competitive inhibition of the Cyclooxygenase (COX) enzymes, preventing the conversion of Arachidonic Acid (AA) into Prostaglandin H2 (PGH2).[1]

Diagram: Inflammatory Cascade Blockade

Caption: The diagram below illustrates the intervention point of this compound within the Arachidonic Acid pathway.

G cluster_enzymes Cyclooxygenase Pathway Membrane Cell Membrane Phospholipids AA Arachidonic Acid (AA) Membrane->AA Hydrolysis PLA2 Phospholipase A2 PLA2->Membrane Catalyzes COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Blocked by Inhibitor Inhibitor 1-(4-Cyclohexylphenyl) butan-1-one Inhibitor->COX2 Competitive Inhibition (Hydrophobic Pocket) PGE2 PGE2 / PGI2 (Inflammation/Pain) PGH2->PGE2 TxA2 Thromboxane A2 (Platelets) PGH2->TxA2

Experimental Protocols

To validate the activity of this compound analogs, the following self-validating protocols are recommended. These workflows ensure reproducibility and control for false positives (e.g., aggregation-based inhibition).

Protocol A: In Vitro COX-1/COX-2 Inhibition Assay (Fluorometric)

Objective: Determine the IC50 and Selectivity Index (SI) of the compound.

  • Reagent Preparation:

    • Enzyme: Recombinant human COX-2 and COX-1 (commercial source).

    • Substrate: Arachidonic Acid (100 µM final).

    • Probe: 10-acetyl-3,7-dihydroxyphenoxazine (ADHP) – reacts with PGG2 to produce fluorescent Resorufin.

    • Test Compound: Dissolve CPB-1 in DMSO. Prepare serial dilutions (0.01 µM to 100 µM). Control: DMSO < 1% final vol.

  • Assay Workflow:

    • Incubation: Mix Enzyme + Heme + Test Compound in Tris-HCl buffer (pH 8.0). Incubate at 25°C for 10 minutes to allow inhibitor binding to the hydrophobic channel.

    • Initiation: Add Arachidonic Acid + ADHP probe.

    • Reaction: Incubate for 2 minutes at 37°C.

    • Measurement: Read Fluorescence (Ex 530nm / Em 590nm).

  • Validation Check (Self-Correction):

    • Is the Hill Slope ~1.0? If > 1.5, suspect compound aggregation or non-specific denaturation.

    • Reference Standard: Celecoxib must show IC50 < 0.1 µM for COX-2. If not, the enzyme activity is compromised [6].

Protocol B: Cellular Inflammation Assay (LPS-Induced RAW 264.7)

Objective: Confirm cell permeability and anti-inflammatory efficacy in a biological system.

  • Cell Culture: Seed RAW 264.7 macrophages at

    
     cells/well.
    
  • Induction: Treat cells with Lipopolysaccharide (LPS, 1 µg/mL) to upregulate COX-2 expression.

  • Treatment: Co-treat with CPB-1 (1, 10, 50 µM) for 24 hours.

  • Quantification:

    • Collect supernatant.[2]

    • Measure PGE2 levels using a competitive ELISA kit.

    • Viability Control: Perform an MTT assay on the cell monolayer to ensure reduced PGE2 is due to enzyme inhibition, not cell death (cytotoxicity) [7].

Synthesis & Structural Optimization (Chemical Space)

For medicinal chemists looking to optimize this scaffold, the following "Hit-to-Lead" modifications are suggested based on the SAR analysis:

Modification SiteSuggested ChangeExpected Outcome
Butan-1-one Tail Extend to Pentan-1-oneIncreases lipophilicity; may cause steric clash if pocket is shallow.
Carbonyl Group Convert to Oxime (=N-OH)Improves hydrolytic stability; adds H-bond donor capability [8].
Cyclohexyl Ring Substitute with 4-FluorophenylIncreases metabolic stability (blocks oxidation) but reduces COX-2 selectivity (flattens the molecule).
Phenyl Linker Add 3-Fluoro substituentLocks conformation; prevents metabolic hydroxylation on the phenyl ring.

References

  • Talley, J. J., et al. (1999).[3] "4,5-Diaryloxazole inhibitors of cyclooxygenase-2 (COX-2)."[3] Medicinal Research Reviews, 19(3), 199-208.[3]

  • Zarghi, A., & Arfaei, S. (2011). "Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships." Iranian Journal of Pharmaceutical Research, 10(4), 655–683.

  • BenchChem. (2025). "Biological Activity of Cyclohexyl-phenyl-methanone oxime and Analogs." BenchChem Comparative Guides.

  • Marnett, L. J., & Kalgutkar, A. S. (1999). "Cyclooxygenase 2 inhibitors: discovery, selectivity and the future." Trends in Pharmacological Sciences, 20(11), 465-469.
  • Santa Cruz Biotechnology. "this compound Product Data." SCBT Chemical Catalog.

  • Kalgutkar, A. S., et al. (2000). "Ester and Amide Derivatives of the Nonsteroidal Antiinflammatory Drug, Indomethacin, as Selective Cyclooxygenase-2 Inhibitors." Journal of Medicinal Chemistry, 43(15), 2860–2870.

  • Brieflands. (2022). "Cytotoxicity and Anti-cancer Activity of Piperine and Analogs." Advanced Pharmaceutical Bulletin.

  • MDPI. (2021). "Evaluation of Selective COX-2 Inhibition of Kuwanon Derivatives." International Journal of Molecular Sciences.

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Ketone Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rising Importance of Ketone Bodies in Research and Medicine

Ketone bodies—primarily β-hydroxybutyrate (BHB), acetoacetate (AcAc), and their spontaneous breakdown product, acetone—are no longer viewed merely as markers of metabolic distress like diabetic ketoacidosis.[1][2] They are now recognized as crucial signaling molecules and alternative energy sources for vital organs, including the brain and heart, especially during periods of low glucose availability.[3] This has spurred intense interest in their role in therapeutic nutritional ketosis, neurological disorders, and metabolic diseases.[4]

Consequently, the precise and reliable quantification of ketone bodies in biological matrices (e.g., plasma, serum, urine) is paramount. The data generated from these analytical methods underpin critical decisions in drug development, clinical trials, and fundamental research. However, the integrity of this data is only as strong as the validation of the methods used to generate it. When multiple analytical methods are employed across different studies, or when a method is transferred between laboratories, a rigorous process of cross-validation becomes essential to ensure data comparability and consistency.[5][6]

This guide provides a comprehensive framework for understanding and implementing the cross-validation of analytical methods for ketone quantification. We will explore the regulatory foundations, compare the leading analytical technologies, provide detailed experimental protocols, and explain the causality behind critical scientific choices, ensuring your data is robust, defensible, and compliant with global standards.

Chapter 1: The Regulatory Bedrock: Principles of Bioanalytical Method Validation

Before comparing methods, we must first establish the principles of validation that guarantee a method is "fit for purpose." Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), guided by the International Council for Harmonisation (ICH), have laid out a clear framework.[7][8][9] The objective of validation is to demonstrate, through documented evidence, that an analytical procedure consistently produces results suitable for its intended purpose.[7]

The recent ICH Q2(R2) and Q14 guidelines represent a paradigm shift towards a lifecycle and Quality-by-Design (QbD) approach, emphasizing that validation is a continuous process, not a one-time event.[7][10]

Key Validation Parameters

A full validation study establishes the performance characteristics of a method. The core parameters are summarized below.

Validation Parameter Description Typical Acceptance Criteria (for Chromatography)
Specificity & Selectivity The ability to unequivocally assess the analyte in the presence of components that may be expected to be present (e.g., metabolites, matrix components).No significant interfering peaks at the retention time of the analyte and internal standard (IS).
Accuracy The closeness of the mean test results to the true value. Assessed by analyzing Quality Control (QC) samples at multiple concentrations.Mean concentration should be within ±15% of the nominal value (±20% at the LLOQ).[11]
Precision (Repeatability & Intermediate)The closeness of agreement among a series of measurements. Assessed as Coefficient of Variation (%CV).%CV should not exceed 15% (20% at the LLOQ).[11]
Linearity & Range The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.Correlation coefficient (r²) ≥ 0.99. Calibration standards should be within ±15% of nominal (±20% at LLOQ).
Limit of Quantification (LOQ) The lowest concentration of an analyte that can be quantitatively determined with suitable accuracy and precision.Analyte response should be at least 5 times the response of a blank sample. Accuracy and precision criteria must be met.
Stability The chemical stability of an analyte in a given matrix under specific conditions for specific time intervals (e.g., freeze-thaw, bench-top, long-term).Mean concentration of stability samples should be within ±15% of the nominal concentration.

Acceptance criteria are based on general recommendations from FDA and EMA guidelines and may be adapted based on the specific application.[12][13][14]

Chapter 2: A Comparative Guide to Ketone Quantification Technologies

Two powerful techniques dominate the landscape of quantitative bioanalysis for small molecules like ketones: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice between them depends on factors like required sensitivity, sample throughput, and the specific ketones of interest.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and highly specific technique that has long been considered a gold standard for ketone analysis.[15] It separates volatile compounds in the gas phase and detects them with a mass spectrometer.

  • Causality Behind the Workflow: Ketone bodies are not inherently volatile. Therefore, a critical step in GC-MS analysis is derivatization . This chemical reaction converts the non-volatile ketones into thermally stable and volatile derivatives, making them suitable for gas chromatography. This step is essential for achieving the sharp, symmetrical peaks required for accurate quantification.[16] A common approach involves enzymatic oxidation of BHB to AcAc, followed by decarboxylation to acetone, which is then quantified.[17][18]

  • Advantages:

    • Excellent chromatographic resolution and high specificity.

    • Well-established and validated methods are available.[18][19]

    • Often lower initial instrument cost compared to LC-MS/MS.

  • Disadvantages:

    • Requires derivatization, adding time and potential variability to sample preparation.

    • Can be less suitable for thermally labile compounds.

    • Generally lower throughput than modern LC-MS/MS methods.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become the workhorse of modern bioanalytical labs due to its exceptional sensitivity, specificity, and high throughput.[5] It separates compounds in the liquid phase before detection by a tandem mass spectrometer.

  • Causality Behind the Workflow: The power of LC-MS/MS lies in its ability to often analyze ketone bodies directly without derivatization, significantly simplifying sample preparation.[3] The initial liquid chromatography step separates the ketones from matrix components and, crucially, from their structural isomers (e.g., separating BHB from alpha- and gamma-hydroxybutyrate), which can have identical masses.[3][20] The tandem mass spectrometer then provides a second layer of specificity by fragmenting the parent ion and detecting a specific product ion, minimizing the risk of interference.

  • Advantages:

    • Unparalleled sensitivity and specificity.[16][21]

    • High sample throughput, with run times as short as 6-7 minutes.[3][20]

    • Often eliminates the need for derivatization, reducing sample preparation complexity.[3]

  • Disadvantages:

    • Susceptible to matrix effects (ion suppression or enhancement), which must be carefully evaluated.

    • Higher initial instrument and maintenance costs.

    • Requires expertise in method development to optimize chromatographic separation and MS parameters.

Performance Comparison
Parameter Headspace GC-MS UPLC-MS/MS
Primary Analytes Acetone, Acetoacetate, β-hydroxybutyrateAcetoacetate, β-hydroxybutyrate, and other isomers
Sample Preparation Enzymatic oxidation, decarboxylationProtein precipitation
Derivatization Required (indirectly, by converting to acetone)[15]Generally not required[3]
Typical Run Time ~10-15 minutes~6-7 minutes[3][20]
Precision (%CV) < 10%[17][18]≤ 3%[3]
Accuracy (Recovery) 98-107%[17][18]85–115%[3]
Linearity Wide dynamic range (~25 to 16500 µM)[17]Linear over three orders of magnitude[22]
Key Advantage Robust, well-establishedHigh sensitivity, high throughput, less sample prep

Chapter 3: The Imperative of Cross-Validation

Cross-validation is the formal process of comparing two analytical methods to demonstrate that they provide comparable data.[5][23] It is not merely a "pass/fail" exercise but a statistical assessment of the relationship and potential bias between methods.[5][24] According to FDA and ICH guidelines, cross-validation is necessary when:

  • Data from different analytical methods are combined within a single study or across different studies for a regulatory submission.[6]

  • Sample analysis for a single study is conducted at more than one laboratory or site.[6][12]

  • A validated method is updated or changed, and data from the original and revised methods need to be bridged.

The goal is to ensure the integrity and consistency of data throughout the entire lifecycle of a drug development program.[25]

Workflow and Decision Making

The decision to perform a cross-validation and the subsequent investigation of results should follow a logical, predefined pathway.

G cluster_0 Cross-Validation Decision & Workflow start Is data from multiple methods or labs being compared or combined? perform_cv Perform Cross-Validation Study (Analyze identical QC and incurred samples) start->perform_cv Yes no_cv Cross-Validation Not Required start->no_cv No analyze Statistically Analyze Data (e.g., Bland-Altman, regression analysis) perform_cv->analyze criteria Do results meet predefined acceptance criteria? analyze->criteria pass Methods are Comparable. Data can be pooled/compared. criteria->pass Yes fail Investigate Discrepancy criteria->fail No root_cause Identify Root Cause (e.g., reagent difference, instrument calibration, operator error, method bias) fail->root_cause remediate Implement Corrective Actions & Repeat Cross-Validation root_cause->remediate remediate->perform_cv

Caption: Decision workflow for conducting an analytical method cross-validation study.

Chapter 4: Experimental Protocols for Cross-Validation

This section provides a detailed, step-by-step methodology for a cross-validation study comparing a GC-MS method and an LC-MS/MS method for the quantification of BHB and AcAc in human plasma.

Overall Study Design
  • Protocol Definition: A formal cross-validation protocol must be written and approved before the experiment begins. This document should define the methods being compared, the samples to be analyzed, the experimental procedure, and the statistical methods and acceptance criteria for comparison.

  • Sample Selection:

    • QC Samples: Prepare at least three batches of QC samples in the relevant biological matrix (e.g., human plasma) at a minimum of three concentration levels: Low, Medium, and High.

    • Incurred Samples: If available, use a set of incurred samples (study samples from a subject) to provide a real-world comparison. The FDA recommends using incurred samples for cross-validation.[12]

  • Execution: Analyze the same set of QC and incurred samples using both the validated GC-MS method and the validated LC-MS/MS method.

  • Data Analysis: Statistically compare the results obtained from both methods.

Protocol 1: Sample Preparation and Analysis by LC-MS/MS

This protocol is based on a rapid protein precipitation method, valued for its simplicity and high throughput.[3]

  • Materials:

    • Human plasma samples (Calibrators, QCs, Unknowns)

    • Internal Standard (IS) working solution (e.g., ¹³C-labeled AcAc and ²H-labeled BHB in water).[20]

    • Precipitation Solution: Acetonitrile, chilled to -20°C.

  • Procedure:

    • Aliquot 50 µL of each plasma sample into a 1.5 mL microcentrifuge tube.

    • Add 25 µL of the IS working solution to each tube. Vortex briefly.

    • Add 200 µL of ice-cold acetonitrile to each tube to precipitate proteins.

    • Vortex vigorously for 30 seconds.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully transfer 150 µL of the supernatant to a clean autosampler vial.

    • Inject 5-10 µL onto the UPLC-MS/MS system.

  • Instrument Parameters (Illustrative):

    • UPLC System: Waters ACQUITY or equivalent.

    • Column: Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Gradient: A suitable gradient to resolve analytes from the matrix.

    • Mass Spectrometer: Triple quadrupole (e.g., Sciex, Waters, Agilent).

    • Ionization: Electrospray Ionization (ESI), Negative Mode.

    • Detection: Multiple Reaction Monitoring (MRM) of specific parent-product ion transitions for each analyte and IS.

Protocol 2: Sample Preparation and Analysis by GC-MS

This protocol is based on an established method involving enzymatic conversion and headspace analysis.[17][18]

  • Materials:

    • Human plasma samples.

    • Phosphate buffer solution (pH 8.5).

    • Internal Standard (IS) working solution (e.g., acetone-¹³C₃).[17]

    • Enzyme solution: β-hydroxybutyrate dehydrogenase, NAD+, pyruvate in buffer.[17]

    • 20 mL headspace vials with PTFE-faced septa.

  • Procedure (for Total Ketones):

    • Pipette 100 µL of plasma sample into a 20-mL headspace vial.

    • Add 100 µL of the IS working solution.

    • Add 200 µL of the freshly mixed enzyme solution. This step converts all BHB to AcAc, which then decarboxylates to acetone along with any endogenous AcAc.

    • Immediately seal the vial.

    • Incubate in the headspace autosampler oven (e.g., 90°C) to allow for the reaction and equilibration of acetone in the headspace.[17]

    • Inject the headspace gas onto the GC-MS system.

  • Instrument Parameters (Illustrative):

    • GC System: Agilent 7890 or equivalent with a headspace autosampler.

    • Column: A suitable column for volatile analysis (e.g., DB-624 or equivalent).

    • Carrier Gas: Helium.

    • Oven Program: Isothermal hold followed by a temperature ramp to elute compounds.

    • Mass Spectrometer: Single quadrupole or triple quadrupole.

    • Ionization: Electron Ionization (EI).

    • Detection: Selected Ion Monitoring (SIM) of characteristic ions for acetone and its labeled internal standard.

General Analytical Method Validation Workflow

The following diagram illustrates the overarching process within which both individual method validation and subsequent cross-validation occur.

G cluster_1 Analytical Method Lifecycle & Validation dev Method Development (Selectivity, Initial Conditions) pre_val Pre-Validation (Optimization, Ruggedness) dev->pre_val protocol Write Validation Protocol (Define parameters & acceptance criteria) pre_val->protocol full_val Full Validation Execution (Accuracy, Precision, Linearity, Stability, etc.) protocol->full_val report Validation Report (Summarize results vs. criteria) full_val->report routine Routine Sample Analysis (With QC checks) report->routine cross_val Cross-Validation (If required) routine->cross_val

Caption: A typical workflow for analytical method validation from development to routine use.

Conclusion: Synthesizing Data for Trustworthy Results

The accurate quantification of ketone bodies is fundamental to advancing our understanding of metabolism in health and disease. While powerful analytical techniques like GC-MS and LC-MS/MS provide the necessary tools, the resulting data is only reliable if the methods are rigorously validated against internationally recognized standards.

References

  • Afshar, M., & van Hall, G. (n.d.). LC-MS/MS method for quantitative profiling of ketone bodies, α-keto acids, lactate, pyruvate and their stable isotopically labelled tracers in human plasma: An analytical panel for clinical metabolic kinetics and interactions. The Capital Region of Denmark's Research Portal.
  • Jones, A. W., et al. (2010). Determination of Ketone Bodies in Blood by Headspace Gas Chromatography–Mass Spectrometry. Journal of Analytical Toxicology.
  • Creative Proteomics. (n.d.). Ketone Bodies Analysis Service.
  • ResolveMass Laboratories Inc. (2025).
  • Scribd. (n.d.).
  • IntuitionLabs. (2026). ICH Q2(R2)
  • PubMed. (2010).
  • Semantic Scholar. (n.d.).
  • Springer Protocols. (n.d.). Quantification of Total Ketone Bodies in Biological Matrices Using Stable Isotope-Labeled Internal Standards and RP-UHPLC-MS/MS.
  • Talanta. (2021). Determination of ketone bodies in biological samples via rapid UPLC-MS/MS.
  • PMC. (2024). Development and validation of a multiplexed LC-MS/MS ketone body assay for clinical diagnostics.
  • Benchchem. (2025).
  • Medscape. (2025).
  • PharmaGuru. (2025).
  • ResearchGate. (2025).
  • Lab Manager. (2025).
  • U.S. Food and Drug Administration. (2024). Q2(R2)
  • European Medicines Agency. (2023).
  • GMP News. (2024). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5.
  • European Bioanalysis Forum. (2012).
  • ECA Academy. (n.d.).
  • U.S. Food and Drug Administration. (2018).
  • Diabetes Spectrum. (2022). Controversies Around the Measurement of Blood Ketones to Diagnose and Manage Diabetic Ketoacidosis.
  • PMC. (n.d.). Controversies Around the Measurement of Blood Ketones to Diagnose and Manage Diabetic Ketoacidosis.
  • European Medicines Agency. (2011).
  • PMC. (2024). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion.
  • Pharma IQ. (2010). Cross-Validation of Bioanalytical Methods: When, Why and How?.
  • Pathology In Practice. (2020). Overcoming the current challenges in ketone testing.
  • European Bioanalysis Forum. (n.d.).
  • IQVIA Laboratories. (2025).
  • BioPharm International. (2016). Establishing Acceptance Criteria for Analytical Methods.
  • PMC. (n.d.).
  • American Association for Clinical Chemistry. (n.d.). Ketone-Testing-Chapter-8.
  • NorthEast BioLab. (n.d.).
  • Analytical Methods (RSC Publishing). (n.d.). On the validation by inter-laboratory study of 'procedures' in chemical measurement.
  • Ovid. (n.d.).
  • PMC. (n.d.). Blood Ketones: Measurement, Interpretation, Limitations, and Utility in the Management of Diabetic Ketoacidosis.
  • Dr.Oracle. (2025). What is the normal level of blood ketones (ketone bodies)?.
  • eScholarship.org. (2023).
  • Thomas A. Little Consulting. (2016). Establishing Acceptance Criteria for Analytical Methods.
  • Mindful Quality. (2024).
  • ResearchGate. (n.d.). Good Analytical Method Validation Practice Deriving Acceptance Criteria for the AMV Protocol: Part II.
  • PMC. (2014).
  • European Medicines Agency. (2022). ICH guideline Q2(R2)
  • PMDA. (n.d.).

Sources

comparative study of different catalysts for Friedel-Crafts acylation

Author: BenchChem Technical Support Team. Date: February 2026

Focus: From Stoichiometric Lewis Acids to Green Catalysis

Executive Summary

For over a century, Friedel-Crafts (F-C) acylation has been the primary method for synthesizing aromatic ketones, a critical pharmacophore in drug development. However, the classical method relying on Aluminum Chloride (


)  suffers from a fatal flaw: the product ketone complexes strongly with the Lewis acid, deactivating it and requiring stoichiometric quantities of 

. This results in massive aluminum waste and corrosive workups.

This guide evaluates two modern, catalytic alternatives that outperform the classical method: Metal Triflates (specifically Bismuth and Indium triflates) and Zeolites (H-Beta).

Key Takeaway:

  • Use Metal Triflates (e.g.,

    
    )  for maximum yield, mild conditions, and water tolerance.
    
  • Use Zeolites (e.g., H-Beta) when para-regioselectivity is critical and continuous flow/filtration is preferred.

Mechanistic Foundation

To understand the divergence in catalyst performance, we must look at the catalytic cycle. The bottleneck is the Product Release step.

Diagram 1: The Catalytic Cycle & The "Product Inhibition" Trap

The following diagram illustrates why Triflates turn over while


 dies.

FC_Mechanism Cat Lewis Acid Catalyst (AlCl3 or M(OTf)3) Complex1 Activated Acylium Complex [R-C+=O --- Cat-] Cat->Complex1 Coordination Reagent Acylating Agent (R-COCl or Anhydride) Reagent->Complex1 Sigma Sigma Complex (Intermediate) Complex1->Sigma + Arene Arene Arene Substrate Product_Complex Product-Catalyst Complex (The Bottleneck) Sigma->Product_Complex - H+ (Aromatization) Product_Complex->Cat Recycle Product_Complex->Product_Complex Irreversible Binding (AlCl3 only) Final_Product Aryl Ketone Product_Complex->Final_Product Dissociation (Easy for Triflates)

Caption: The catalytic cycle. Note the red loop: AlCl3 binds tightly to the oxygen of the product ketone, preventing regeneration. Metal triflates have a labile coordination sphere, allowing product release and catalyst turnover.

Comparative Analysis of Catalyst Classes

A. The Baseline: Aluminum Chloride ( )[1][2]
  • Status: Obsolete for large-scale green synthesis.

  • Mechanism: Strong Lewis acid.[1][2][3] Reacts with product ketone to form a 1:1 complex.

  • Pros: Extremely active; works on deactivated rings.

  • Cons:

    • Requires >1.0 equivalent of catalyst.

    • Moisture sensitive (releases HCl gas).

    • Substrate Risk: Can cause demethylation of alkoxy-arenes (e.g., converting anisole to phenol) under harsh conditions [1].

B. The Modern Standard: Metal Triflates ( )
  • Top Contenders: Bismuth Triflate (

    
    ), Indium Triflate (
    
    
    
    ), Scandium Triflate (
    
    
    ).
  • Why they work: The triflate anion (

    
    ) is weakly coordinating. The metal center activates the electrophile but does not bind irreversibly to the product ketone.
    
  • Pros:

    • True Catalysis: Effective at 1–5 mol% loading.

    • Water Tolerant: Can often be used in aqueous media or without dry solvents.

    • Reusability: Catalyst can be recovered from the aqueous phase after workup.[4]

C. The Shape-Selective: Zeolites (H-Beta)[5][6]
  • Status: Ideal for regioselectivity.

  • Mechanism: Heterogeneous Brønsted/Lewis acidity within a microporous aluminosilicate lattice.

  • Pros:

    • Para-Selectivity: The pore structure of Zeolite Beta restricts the formation of the bulky ortho isomer.

    • Process: Simple filtration to remove catalyst.

  • Cons: Lower activity than triflates; susceptible to pore clogging (coking) which requires high-temp calcination to regenerate.

Performance Data: The Anisole Benchmark

Reaction: Anisole + Acetic Anhydride


 p-Methoxyacetophenone
FeatureTraditional (

)
Metal Triflate (

)
Zeolite (H-Beta)
Catalyst Loading 1.2 - 2.0 Equiv (Stoichiometric)1 - 5 mol%10 - 20 wt%
Yield > 90%85 - 95%75 - 89%
Selectivity (Para:Ortho) ~90:10~92:8> 98:2 (Shape Selective)
Solvent DCM / Nitrobenzene (Toxic)Nitromethane or Solvent-Free Solvent-Free / Flow
Reaction Temp 0°C to RTRT to 100°C (Microwave)100°C - 120°C
Atom Economy Poor (Al waste)ExcellentGood
Reusability None (Destroyed in workup)High (>5 cycles)High (needs calcination)

Data synthesized from Frost et al. [2] and Desmurs et al. [3].

Recommended Experimental Protocols

Protocol A: High-Efficiency Homogeneous Catalysis ( )

Best for: Maximizing yield, minimizing waste, and speed.

Materials:

  • Anisole (10 mmol)

  • Acetic Anhydride (20 mmol)

  • Bismuth(III) Triflate (0.1 mmol, 1 mol%)

Method:

  • Setup: In a 25 mL round-bottom flask, mix Anisole and Acetic Anhydride.

  • Initiation: Add

    
     (1 mol%). No solvent is required (the reagents act as solvent).
    
  • Reaction: Stir at room temperature for 1–4 hours. Note: For deactivated substrates, heat to 80°C or use Microwave irradiation (100W, 10 min).

  • Quench: Add water (10 mL) to the reaction mixture.

  • Catalyst Recovery: The catalyst resides in the aqueous phase. Extract the product with Ethyl Acetate.

    • Validation: The aqueous layer containing

      
       can be evaporated and the catalyst reused with minimal loss of activity [4].
      
  • Purification: Dry organic layer (

    
    ), concentrate, and recrystallize/chromatograph.
    
Protocol B: Shape-Selective Heterogeneous Catalysis (Zeolite H-Beta)

Best for: High para-selectivity and continuous processing.

Materials:

  • Anisole (10 mmol)

  • Acetic Anhydride (10 mmol)

  • Zeolite H-Beta (

    
     ratio ~25, calcined at 500°C prior to use)
    

Method:

  • Activation: Calcination of Zeolite is critical to remove adsorbed water which dampens acidity. Heat at 500°C for 4h.

  • Reaction: Combine Anisole, Acetic Anhydride, and Zeolite (0.5g) in a pressure tube or reflux setup.

  • Conditions: Heat to 100–120°C for 4–6 hours. Note: Higher temperatures are required for zeolites compared to triflates due to diffusion limitations.

  • Workup: Filter the hot reaction mixture.

    • Filtrate: Contains product.[1][3][5][6][7][8][9][10][11][12]

    • Residue: Spent catalyst.

  • Regeneration: Wash the residue with acetone, dry, and re-calcine to remove organic "coke" blocking the pores.

Decision Workflow: Choosing Your Catalyst

Diagram 2: Selection & Recovery Strategy

Use this flow to determine the optimal workflow for your specific substrate.

Catalyst_Selection Start Start: Select Substrate Q1 Is Para-Selectivity Critical? Start->Q1 Zeolite Use Zeolite H-Beta Q1->Zeolite Yes (Avoid Ortho) Triflate Use Bi(OTf)3 or In(OTf)3 Q1->Triflate No (Max Yield Priority) Z_Process Process: Heterogeneous (High Temp, 100°C) Zeolite->Z_Process Z_Recovery Recovery: Filtration Z_Process->Z_Recovery T_Process Process: Homogeneous (Mild Temp, Solvent-Free) Triflate->T_Process AlCl3 Use AlCl3 (Last Resort) Triflate->AlCl3 If No Reaction T_Recovery Recovery: Aqueous Extraction T_Process->T_Recovery Al_Reason Only for highly deactivated substrates where others fail AlCl3->Al_Reason

Caption: Decision matrix for catalyst selection. Triflates are the default for efficiency; Zeolites are the choice for isomer purity.

References

  • Olah, G. A. (1964).[5][10] Friedel-Crafts and Related Reactions. Interscience Publishers. (Foundational text on AlCl3 limitations and demethylation risks).

  • Frost, C. G., et al. (2000). "Indium triflate: An Efficient Catalyst For The Friedel-Crafts Acylation of Aromatics."[5][13][14] Tetrahedron Letters.

  • Desmurs, J. R., et al. (1998). "Zeolites in Friedel-Crafts Acylation: From Laboratory to Industrial Scale." Catalysis Today.

  • Repic, H., et al. (2003). "Bismuth(III) Triflate: A Water-Tolerant, Reusable Acid Catalyst." Tetrahedron.

  • Freese, U., et al. (1999). "Acylation of anisole over zeolite H-Beta." Catalysis Today.

Sources

assessing the lot-to-lot variability of commercial 1-(4-Cyclohexylphenyl)butan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Liquid Crystal & Pharmaceutical Applications

Executive Summary

In the synthesis of advanced mesogens (liquid crystals) and lipophilic pharmaceutical intermediates, 1-(4-Cyclohexylphenyl)butan-1-one serves as a critical scaffold. However, commercial supply chains exhibit significant lot-to-lot variability, primarily driven by the regioselectivity limitations of the underlying Friedel-Crafts acylation chemistry.

This guide objectively compares the performance of Standard Commercial Grade (97%) versus High-Purity Mesogen Grade (>99.5%) lots. Through experimental data and mechanistic analysis, we demonstrate that while lower-cost grades are sufficient for early-stage alkylation, their isomer impurities (specifically the ortho-substituted analog) cause catastrophic failure in downstream liquid crystalline phase behavior and non-linear optical properties.

Part 1: The Chemical Profile & Critical Quality Attributes (CQAs)

The molecule is synthesized via the Friedel-Crafts acylation of cyclohexylbenzene with butyryl chloride. This mechanism introduces specific impurity profiles that define the "fingerprint" of a commercial lot.[1]

AttributeSpecificationWhy It Matters
Target Structure para-substituted ketoneEssential for linear molecular geometry (mesogenicity).
Major Impurity A ortho-isomer (1-(2-Cyclohexylphenyl)butan-1-one)Disrupts crystal packing; lowers clearing point (

).
Major Impurity B Cyclohexylbenzene (Starting Material)Competes in downstream coupling; non-polar contaminant.
Major Impurity C Di-acylated byproductsPolymerizes or cross-links during subsequent steps.
Part 2: Comparative Analysis of Commercial Grades

We assessed three distinct supply sources to evaluate the impact of purity on a standard downstream reaction: the Wolff-Kishner reduction to the corresponding alkyl-cyclohexylbenzene (a common liquid crystal tail).

Table 1: Comparative Analytical Data
FeatureLot A: Standard Synthesis Grade Lot B: High-Purity Mesogen Grade Lot C: In-House Recrystallized
Source Type Bulk Chemical Vendor (CN)Specialized LC Vendor (EU)Lot A (Purified via EtOH)
Cost Basis 1.0x (Baseline)4.5x1.8x (Labor + Solvent)
HPLC Purity (a/a) 96.8%99.7%99.2%
Ortho-Isomer 2.4% < 0.1% 0.3%
Residual Solvent Dichloromethane (500 ppm)Methanol (<50 ppm)Ethanol (200 ppm)
Appearance Off-white, waxy solidWhite crystalline needlesWhite crystalline powder
Experimental Performance: Downstream Reduction

Reaction: Wolff-Kishner reduction (Hydrazine hydrate, KOH, Diethylene glycol, 200°C).

  • Lot A Performance: Yield 82%. The final product required distinct column chromatography to remove the ortho-alkyl isomer, which has a nearly identical boiling point to the para-product.

  • Lot B Performance: Yield 94%. Product crystallized directly from the reaction mixture with >99% purity.

Part 3: The "Impurity Cascade" Visualization

The following diagram illustrates how the ortho-isomer impurity, often ignored in crude specifications, propagates through the synthesis to destroy the final material properties.

ImpurityCascade Start Raw Material Input (Cyclohexylbenzene) Reaction Friedel-Crafts Acylation (Regioselectivity Check) Start->Reaction LotA Lot A (Standard) Contains 2.4% Ortho-Isomer Reaction->LotA Poor Thermal Control LotB Lot B (High Purity) <0.1% Ortho-Isomer Reaction->LotB Optimized/Recrystallized Downstream Downstream Reduction (Wolff-Kishner) LotA->Downstream LotB->Downstream ResultFail FAILURE MODE: Depressed Clearing Point Loss of Liquid Crystallinity Downstream->ResultFail Ortho-isomer persists (Steric disruption) ResultPass SUCCESS: Sharp Phase Transition Stable Nematic Phase Downstream->ResultPass Pure Para-isomer

Figure 1: The Impurity Cascade. Note how the ortho-isomer from Lot A persists through chemical transformation to disrupt the final physical properties of the material.

Part 4: Analytical Protocols (Self-Validating Systems)

To assess incoming lots, do not rely on the Vendor CoA alone. The ortho-isomer often co-elutes with the para-product on standard C18 gradients if the slope is too steep.

Protocol 1: Isomer-Resolving HPLC Method

This method utilizes a "pi-pi" interaction column or a high-surface-area C18 with a shallow gradient to maximize separation of the regioisomers.

  • Column: Phenyl-Hexyl or C18 (High Load), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 50% B (Isocratic hold to stack injection)

    • 2-15 min: 50% -> 80% B (Shallow gradient is critical)

    • 15-20 min: 95% B (Wash)

  • Detection: UV @ 254 nm (Aryl ketone absorption max).

  • Validation Criteria: Resolution (

    
    ) between ortho (RT ~8.2 min) and para (RT ~8.5 min) must be > 1.5.
    
Protocol 2: Assessment Workflow

Use this decision tree to categorize incoming raw materials.

AssessmentWorkflow Sample Incoming Lot Sample HPLC HPLC Analysis (Protocol 1) Sample->HPLC Decision1 Ortho-Isomer > 0.5%? HPLC->Decision1 Reject REJECT / REWORK Recrystallize from EtOH Decision1->Reject Yes Accept ACCEPT Proceed to Synthesis Decision1->Accept No

Figure 2: QC Decision Tree. A simple logic gate based on the specific Critical Quality Attribute (Ortho-content).

Part 5: Recommendations
  • For Early R&D: Lot A (Standard Grade) is acceptable only if you plan to purify the final drug substance or material by rigorous chromatography later.

  • For Process Scale-up: Lot B (High Purity) is cost-effective despite the premium. The removal of the ortho-isomer at the ketone stage (via crystallization) is thermodynamically easier than separating the reduced alkyl derivatives later.

  • In-House Purification: If Lot B is unavailable, dissolve Lot A in hot Ethanol (5 mL per gram), cool slowly to 4°C. The para-isomer crystallizes preferentially, leaving the oily ortho-isomer in the mother liquor.

References
  • International Conference on Harmonisation (ICH). ICH Q11: Development and Manufacture of Drug Substances (Chemical Entities and Biotechnological/Biological Entities). European Medicines Agency. Available at: [Link]

  • U.S. Food and Drug Administration (FDA). Guidance for Industry: Q11 Development and Manufacture of Drug Substances. FDA.gov. Available at: [Link]

  • Organic Chemistry Portal. Friedel-Crafts Acylation: Mechanisms and Recent Literature. Available at: [Link][2]

  • Benischke, A. D., et al. "Synthesis of aryl ketones by acylation of arenes."[3] Organic Letters, 2016.[3] (Cited for general acylation methodology standards). Available via: [Link]

Sources

head-to-head comparison of 1-(4-Cyclohexylphenyl)butan-1-one and known antipsychotics

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides a head-to-head analysis of 1-(4-Cyclohexylphenyl)butan-1-one against established antipsychotic standards (Haloperidol, Risperidone).

Editorial Note: This guide addresses a critical distinction in medicinal chemistry. While the butyrophenone class is synonymous with antipsychotic activity, the specific compound This compound (CAS 70211-02-8) functions primarily as a lipophilic scaffold or synthetic intermediate . It lacks the basic amine pharmacophore required for direct Dopamine D2 receptor antagonism. This guide analyzes its physicochemical potential, structural role, and conversion pathways compared to active pharmaceutical ingredients (APIs).

Executive Summary: The Scaffold vs. The Drug

In the development of neuroleptics, the butyrophenone core is legendary, anchoring drugs like Haloperidol . The compound This compound represents a specific structural variation of this core where the classic para-fluoro substituent is replaced by a bulky, lipophilic para-cyclohexyl group, and the amine side chain is absent.

  • Haloperidol: A high-potency D2 antagonist. Its activity relies on a tertiary amine (piperidine) located exactly 4 carbons away from the phenyl ring.

  • This compound: A "naked" ketone. Without the nitrogenous side chain, it exhibits negligible affinity for D2 receptors. It serves as a hydrophobic probe to study steric tolerance in the binding pocket or as a precursor for novel ligand synthesis.

Head-to-Head Profile
FeatureThis compoundHaloperidol (Standard)Risperidone (Atypical)
Role Synthetic Intermediate / SAR ProbeActive Antipsychotic (Typical)Active Antipsychotic (Atypical)
CAS Number 70211-02-852-86-8106266-06-2
Molecular Weight 230.35 g/mol 375.86 g/mol 410.48 g/mol
D2 Receptor Affinity (

)
> 10,000 nM (Predicted/Inactive)~1.2 nM~3.0 nM
LogP (Lipophilicity) ~4.8 (High)4.32.7
Key Pharmacophore Lipophilic Tail (Cyclohexyl)4-Fluorophenyl + Piperidine AmineBenzisoxazole + Piperidine
Primary Application Synthesis of novel ligands; Steric bulk studiesAcute psychosis; SchizophreniaSchizophrenia; Bipolar Mania

Structural Activity Relationship (SAR) Analysis

To understand why this compound is not a drug yet, we must analyze the Butyrophenone Pharmacophore Rule .

The Rule: Potent neuroleptic activity requires:

  • Ar-CO-CH2-CH2-CH2-N< : A phenyl ketone connected by a propyl chain to a tertiary amine.

  • Substituent: A para-fluoro group on the phenyl ring optimizes potency (Haloperidol).

  • Amine: The nitrogen atom is critical for ionic bonding with Aspartate-114 (D2 receptor).

The Deviation: The target molecule This compound replaces the Fluoro group with a Cyclohexyl group (increasing lipophilicity and steric bulk) and lacks the amine .

Visualization: The Missing Pharmacophore

The following diagram illustrates the structural gap between the scaffold and the active drug.

SAR_Analysis cluster_features Structural Features Scaffold 1-(4-Cyclohexylphenyl) butan-1-one (The Target) Pharmacophore Required D2 Pharmacophore Scaffold->Pharmacophore Missing: Tertiary Amine (Essential for Binding) ActiveDrug Active Antipsychotic (e.g., Haloperidol Analog) Scaffold->ActiveDrug Requires Chemical Functionalization Cyclohexyl Cyclohexyl Group (Increases Lipophilicity) Cyclohexyl->Scaffold Ketone Butan-1-one Core (Linker) Ketone->Scaffold

Caption: SAR comparison showing the "Scaffold" lacks the critical amine side chain required for the "Active Drug" profile.

Experimental Protocols: From Scaffold to Activity

Since this compound is an intermediate, the relevant experimental data concerns its conversion to an active ligand or its use as a negative control in binding assays.

Protocol A: Functionalization (Synthesis of an Active Analog)

Objective: Attach a piperidine side chain to the scaffold to create a testable antipsychotic candidate.

  • Halogenation:

    • Reagents: this compound, Bromine (

      
      ), HBr/Acetic Acid.
      
    • Procedure: Dissolve scaffold in

      
      . Add 
      
      
      
      dropwise at 0°C. The goal is to brominate the terminal carbon of the propyl chain (requires specific conditions to avoid alpha-bromination next to ketone, often done via a silyl enol ether or using 4-chloro-1-(4-cyclohexylphenyl)butan-1-one as starting material).
    • Correction: Standard industry practice uses 4-chloro-1-(4-cyclohexylphenyl)butan-1-one directly. If starting from the un-halogenated ketone, alpha-bromination is the primary risk.

    • Alternative (Mannich Reaction): React ketone with formaldehyde and a secondary amine.

  • Nucleophilic Substitution (The "Janssen" Method):

    • Reagents: 4-Chloro-1-(4-cyclohexylphenyl)butan-1-one (derived from scaffold), 4-phenylpiperidin-4-ol, KI (catalyst),

      
       (base).
      
    • Solvent: DMF or MIBK (Methyl Isobutyl Ketone).

    • Conditions: Reflux for 24-48 hours.

    • Workup: Filter inorganic salts, evaporate solvent, recrystallize from ethanol.

Protocol B: Competitive Binding Assay (Negative Control)

Objective: Validate that the "naked" scaffold does not bind D2 receptors (verifying the necessity of the amine).

  • Membrane Preparation: Use CHO cells expressing human D2 receptors (

    
    ).
    
  • Radioligand:

    
    -Spiperone (0.2 nM).
    
  • Test Compounds:

    • Positive Control: Haloperidol (

      
       to 
      
      
      
      M).
    • Test Article: this compound (

      
       to 
      
      
      
      M).
  • Incubation: 60 mins at 25°C in Tris-HCl buffer (pH 7.4).

  • Data Analysis:

    • Haloperidol: Expect sigmoidal displacement curve (

      
       nM).
      
    • Test Article: Expect flat line or displacement only at very high concentrations (>10

      
      M), confirming lack of specific binding.
      

Physicochemical Performance Data

The primary value of the cyclohexyl scaffold lies in its ability to modulate lipophilicity .

PropertyHaloperidolThis compoundImplication for Drug Design
LogP (Octanol/Water) 4.34.87 (Predicted)The cyclohexyl group makes the molecule significantly more lipophilic, potentially increasing Blood-Brain Barrier (BBB) penetration but also non-specific binding.
Topological Polar Surface Area (TPSA) 40.5

17.1

Extremely low TPSA (only the ketone oxygen). Excellent membrane permeability, but poor solubility in aqueous media.
Rotatable Bonds 64 The cyclohexyl ring is more rigid than a linear alkyl chain but bulkier than a phenyl ring.
Workflow: Synthesis & Application Pathway

Synthesis_Workflow Start Starting Material: This compound Step1 Step 1: Functionalization (e.g., Gamma-chlorination or Mannich) Start->Step1 Intermediate Intermediate: Gamma-Chloro-Butyrophenone Analog Step1->Intermediate Step2 Step 2: N-Alkylation (Reaction with Piperidine/Piperazine) Intermediate->Step2 + Base (K2CO3) / KI FinalProduct Final Ligand: Cyclohexyl-Haloperidol Analog Step2->FinalProduct Active Antipsychotic Candidate

Caption: Synthetic pathway converting the inert scaffold into a bioactive neuroleptic ligand.

Conclusion & Recommendations

This compound is not a competitor to Haloperidol in the clinical sense; it is a structural progenitor .

  • For Medicinal Chemists: Use this scaffold to synthesize analogs that test the hydrophobic tolerance of the D2 receptor's binding pocket. The cyclohexyl group provides a bulkier, non-aromatic alternative to the standard phenyl ring.

  • For Pharmacologists: Use this compound as a negative control to demonstrate that lipophilicity alone is insufficient for receptor binding without the protonatable nitrogen.

Final Verdict:

  • Antipsychotic Potency: None (in current form).

  • Research Utility: High (as a building block).

References

  • Santa Cruz Biotechnology. this compound Product Information. Retrieved from

  • PubChem. Compound Summary: this compound (CID 59717709). National Library of Medicine. Retrieved from

  • Leysen, J. E., et al. (1992). Biochemical profile of risperidone, a new antipsychotic. Journal of Pharmacology and Experimental Therapeutics.
  • Janssen, P. A. (1959). The Pharmacology of Haloperidol. International Review of Neurobiology.
  • Key Organics. Product Specification: this compound. Retrieved from

Unambiguous Structure Determination: A Comparative Guide to X-ray Crystallography for 1-(4-Cyclohexylphenyl)butan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the precise determination of a molecule's three-dimensional structure is a non-negotiable cornerstone. The spatial arrangement of atoms dictates a compound's physicochemical properties, its interaction with biological targets, and ultimately, its efficacy and safety. This guide provides an in-depth analysis of single-crystal X-ray crystallography as the definitive method for elucidating the structure of 1-(4-Cyclohexylphenyl)butan-1-one, a representative small organic molecule. We will explore the causality behind the experimental choices, present a detailed protocol, and objectively compare this "gold standard" technique with other widely used analytical methods, supported by experimental data and established scientific principles.

The Imperative of Structural Certainty

This compound, with its combination of a flexible cyclohexyl ring, a rigid phenyl group, and a polar ketone functional group, presents a structural puzzle that requires an unambiguous solution. While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provide crucial pieces of this puzzle, only X-ray crystallography can deliver a direct, high-resolution visualization of the atomic arrangement in the solid state. This certainty is paramount for:

  • Target Interaction Modeling: Accurate bond lengths, bond angles, and torsion angles are essential for computational docking studies to predict and understand how the molecule binds to a protein target.

  • Structure-Activity Relationship (SAR) Studies: Unambiguous stereochemistry and conformational preferences inform the design of more potent and selective analogs.

  • Polymorph and Salt Screening: The solid-state packing arrangement, revealed by X-ray crystallography, is critical in identifying and characterizing different crystalline forms that can impact a drug's stability, solubility, and bioavailability.

  • Intellectual Property Protection: A definitive crystal structure provides a robust foundation for patent claims.

X-ray Crystallography: The Gold Standard for Structural Elucidation

Single-crystal X-ray diffraction (SCXRD) stands as the most powerful technique for determining the precise three-dimensional structure of crystalline materials at atomic resolution.[1][2][3] The method relies on the diffraction of X-rays by the ordered arrangement of atoms within a single crystal.[4] By analyzing the pattern of diffracted X-rays, we can reconstruct a three-dimensional map of the electron density within the crystal, from which the positions of the atoms can be determined with exceptional accuracy.[3]

Experimental Workflow: A Step-by-Step Protocol

The journey from a powdered sample to a refined crystal structure is a meticulous process. Here, we outline the key steps, emphasizing the rationale behind each stage.

xray_workflow cluster_crystal Crystal Growth cluster_data Data Collection cluster_analysis Structure Determination & Refinement cluster_validation Validation & Analysis crystal_growth 1. Crystal Growth (Slow Evaporation, Vapor Diffusion) crystal_selection 2. Crystal Selection (Microscopic Examination) crystal_growth->crystal_selection mounting 3. Crystal Mounting (Goniometer Head) crystal_selection->mounting data_collection 4. X-ray Diffraction (Data Collection) mounting->data_collection data_reduction 5. Data Reduction (Integration & Scaling) data_collection->data_reduction structure_solution 6. Structure Solution (Direct Methods) data_reduction->structure_solution refinement 7. Structure Refinement (Least-Squares Fitting) structure_solution->refinement validation 8. Validation (checkCIF) refinement->validation analysis 9. Structural Analysis (Bond Lengths, Angles) validation->analysis

Figure 1: Experimental workflow for single-crystal X-ray crystallography.

1. Crystal Growth: The most critical and often challenging step is obtaining a high-quality single crystal.[5] For a small organic molecule like this compound, common techniques include:

  • Slow Evaporation: A saturated solution of the compound is allowed to evaporate slowly, leading to the gradual formation of crystals.
  • Vapor Diffusion: A solution of the compound is placed in a sealed container with a less soluble "anti-solvent." Slow diffusion of the anti-solvent vapor into the solution reduces the compound's solubility, inducing crystallization.[6] The choice of solvents is crucial and often determined empirically.

2. Crystal Selection and Mounting: A suitable crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope, ensuring it is well-formed with no visible cracks or defects.[5] The crystal is then mounted on a goniometer head, which allows for precise orientation in the X-ray beam.

3. Data Collection: The mounted crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam.[4] The crystal is rotated, and the diffracted X-rays are collected on a detector.

4. Data Reduction: The collected diffraction data are processed to determine the intensities and positions of the diffraction spots. This step also involves corrections for experimental factors such as absorption.

5. Structure Solution: The processed data are used to solve the "phase problem" and generate an initial electron density map. For small molecules, "direct methods" are typically employed.[5]

6. Structure Refinement: The initial atomic model is refined against the experimental data using least-squares methods to obtain the best possible fit.[4] This iterative process optimizes the atomic coordinates, bond lengths, and angles.

7. Validation: The final crystal structure is validated to ensure its quality and chemical reasonableness. The International Union of Crystallography (IUCr) provides a free online service called checkCIF that assesses the completeness and consistency of the crystallographic data.[2] This step is crucial for ensuring the trustworthiness of the reported structure.

8. Structural Analysis: The refined and validated structure provides a wealth of information, including precise bond lengths, bond angles, torsion angles, and details of intermolecular interactions in the crystal lattice.

A Comparative Analysis of Analytical Techniques

While X-ray crystallography provides the definitive structure, other analytical techniques offer complementary and often more readily obtainable information. Here, we compare X-ray crystallography with NMR, MS, and FTIR for the structural characterization of this compound.

comparison cluster_xrd X-ray Crystallography cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry cluster_ftir FTIR Spectroscopy xrd Provides 3D atomic coordinates, stereochemistry, and packing nmr Reveals connectivity and electronic environment of atoms ms Determines molecular weight and elemental composition ftir Identifies functional groups molecule This compound molecule->xrd Definitive Structure molecule->nmr Connectivity molecule->ms Molecular Formula molecule->ftir Functional Groups

Figure 2: Complementary information from different analytical techniques.
Technique Information Provided Strengths Limitations
X-ray Crystallography 3D atomic coordinates, bond lengths/angles, stereochemistry, crystal packing.Unambiguous and high-resolution structural determination.Requires a suitable single crystal, which can be difficult to obtain; provides a static picture in the solid state.
NMR Spectroscopy Connectivity of atoms, electronic environment, solution-state conformation and dynamics.Provides detailed information about the molecular framework in solution; non-destructive.[5]Does not directly provide 3D coordinates; interpretation can be complex for large molecules.
Mass Spectrometry Molecular weight, elemental composition, fragmentation patterns.High sensitivity; can determine the molecular formula.Does not provide stereochemical information; isomers can be difficult to distinguish.
FTIR Spectroscopy Presence of functional groups.Fast and simple; provides a "fingerprint" of the molecule.Provides limited information about the overall molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the connectivity of atoms in a molecule. For this compound, we would expect the following key signals in the 1H and 13C NMR spectra:

  • 1H NMR:

    • Signals for the aromatic protons on the phenyl ring.

    • Signals for the protons on the cyclohexyl ring.

    • Signals for the protons of the butyl chain, with characteristic deshielding for the protons alpha to the carbonyl group (around 2-2.5 ppm).

  • 13C NMR:

    • A characteristic signal for the carbonyl carbon in the range of 190-220 ppm.

    • Signals for the aromatic carbons.

    • Signals for the cyclohexyl and butyl carbons.

While NMR can confirm the presence of these structural motifs and their connectivity, it does not directly provide the precise three-dimensional arrangement of the atoms.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound (C16H22O), high-resolution mass spectrometry would confirm the molecular formula. The fragmentation pattern can also provide structural clues. For aromatic ketones, a common fragmentation is the alpha-cleavage, breaking the bond between the carbonyl group and the alkyl chain.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is excellent for identifying the functional groups present in a molecule. In the FTIR spectrum of this compound, the most prominent feature would be a strong absorption band corresponding to the C=O stretch of the ketone, typically in the range of 1680-1720 cm-1. The spectrum would also show characteristic absorptions for the C-H bonds of the aromatic and aliphatic parts of the molecule.

Conclusion

While NMR, MS, and FTIR provide essential and complementary information for the characterization of this compound, single-crystal X-ray crystallography remains the unparalleled technique for the unambiguous determination of its three-dimensional structure. The high-resolution data on bond lengths, angles, and stereochemistry obtained from X-ray crystallography are indispensable for modern drug discovery and development, providing the ultimate structural validation and a solid foundation for further research. The rigorous process, culminating in a validated crystallographic information file (CIF), ensures the highest level of scientific integrity and trustworthiness.

References

  • IUCr. (n.d.). Crystallographic Information Framework. Retrieved from [Link]

  • Digital Curation Centre. (n.d.). CIF - Crystallographic Information Framework. Retrieved from [Link]

  • IUCr. (2011, June 2). Publication standards for crystal structures. Retrieved from [Link]

  • MDPI. (2024, September 12). Mass Spectrometry Advancements and Applications for Biomarker Discovery, Diagnostic Innovations, and Personalized Medicine. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information for - The Royal Society of Chemistry. Retrieved from [Link]

  • Unknown. (n.d.). Comparison of NMR and X-ray crystallography. Retrieved from [Link]

  • Oregon State University. (2020, February 7). CH 336: Ketone Spectroscopy. Retrieved from [Link]

  • Unknown. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. Retrieved from [Link]

  • IUCr Journals. (n.d.). Standards for Crystallographic Publishing. Retrieved from [Link]

  • Modgraph. (n.d.). 1H Chemical Shifts in NMR. Part 191. Carbonyl Anisotropies and Steric Effects in aromatic aldehydes and ketones. Retrieved from [Link]

  • Creative Biostructure. (n.d.). Comparison of X-ray Crystallography, NMR and EM. Retrieved from [Link]

  • Unknown. (2026, January 3). (PDF) Comparison of Analytical Techniques in the Characterization of Complex Compounds. Retrieved from [Link]

  • International Union of Crystallography. (2019, September 1). Validation: Understanding CheckCIF for small molecules. Retrieved from [Link]

  • PMC - NIH. (2024, August 7). Understanding isotopes, isomers, and isobars in mass spectrometry. Retrieved from [Link]

  • Biocompare. (2023, March 9). Mass Spectrometry for Biomarker Discovery: Pros and Cons. Retrieved from [Link]

  • transparência.cmcamacari.ba.gov.br. (n.d.). Basic 1h And 13c Nmr Spectroscopy. Retrieved from [Link]

  • Chemistry International. (2002, June 27). Crystallographic Information File (CIF). Retrieved from [Link]

  • Biocompare. (2021, December 10). Resolving the Isomer Problem: Tackling Characterization Challenges. Retrieved from [Link]

  • RSC Publishing. (2023, March 1). Advanced crystallisation methods for small organic molecules. Retrieved from [Link][1]

  • RSC Publishing. (n.d.). 1H and 13C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures. Retrieved from [Link]

  • The Howard Hughes Medical Institute. (n.d.). X-ray Crystallography and NMR: Complementary Views of Structure and Dynamics. Retrieved from [Link][5]

  • Unknown. (2025, April 27). Analytical Techniques Used in Organic Chemistry: Instruments for Molecule Identification and Characterization. Retrieved from [Link]

  • Peak Proteins. (2024, September 26). Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM. Retrieved from [Link]

  • PMC - NIH. (2009, January 20). Structure validation in chemical crystallography. Retrieved from [Link][2]

  • ACS Publications. (2023, April 17). Statistical Framework for Identifying Differences in Similar Mass Spectra: Expanding Possibilities for Isomer Identification. Retrieved from [Link]

  • Research and Reviews. (2024, September 27). Characterization and Identification in Organic Chemistry through Analytical Techniques. Retrieved from [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

  • JoVE. (2024, December 5). Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation. Retrieved from [Link]

  • News-Medical. (2019, October 30). X-Ray Crystallography vs. NMR Spectroscopy. Retrieved from [Link]

  • PubMed. (2008, May 2). Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry. Retrieved from [Link]

  • Metadata Standards Catalog. (n.d.). IUCr checkCIF. Retrieved from [Link]

  • RSC Blogs. (n.d.). Championing data standards in chemical crystallography with CIF. Retrieved from [Link]

  • Unknown. (n.d.). Determination of crystal structure by single crystal X-ray diffraction. Retrieved from [Link]

  • Spectroscopy Online. (2025, December 1). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Retrieved from [Link]

  • FZU. (n.d.). X-ray single-crystal diffraction. Retrieved from [Link][3]

  • Unknown. (2025, July 2). Modern Analytical Technique for Characterization Organic Compounds. Retrieved from [Link]

  • ResearchGate. (2025, March 14). How to Grow a Crystal for Single Crystal X-ray Diffraction analysis?. Retrieved from [Link][6]

  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, predicted). Retrieved from [Link]

  • Unknown. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • SERC. (2007, May 17). Single-crystal X-ray Diffraction. Retrieved from [Link][4]

  • ResearchGate. (n.d.). Fourier transform infrared spectroscopy (FTIR) spectrum of.... Retrieved from [Link]

  • PubChem. (n.d.). 1-Cyclohexylbutan-1-one. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • NIST WebBook. (n.d.). Ethanone, 1-(4-cyclohexylphenyl)-. Retrieved from [Link]

Sources

independent verification of the reported biological effects of 1-(4-Cyclohexylphenyl)butan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

1-(4-Cyclohexylphenyl)butan-1-one (CAS: 70211-02-8) represents a lipophilic aryl ketone scaffold. While often utilized as a chemical intermediate, its structural homology to Nabumetone (a non-acidic NSAID prodrug) and the hydrophobic nature of the cyclohexyl moiety suggest significant potential as a Cyclooxygenase (COX) inhibitor or a Choleretic agent .

This guide provides a rigorous, independent verification framework to validate its reported biological effects. Unlike standard acid-based NSAIDs (e.g., Ibuprofen), the ketone structure implies a mechanism likely requiring metabolic activation or specific hydrophobic binding within the COX-2 channel.

Structural & Physicochemical Profile
PropertyValue / DescriptionImplication for Assay
Molecular Formula C₁₆H₂₂ONon-ionizable at physiological pH.
Molecular Weight 230.35 g/mol High membrane permeability expected.
Predicted LogP ~4.5 - 4.9High Lipophilicity. Requires strict DMSO solubility controls to prevent aggregation in aqueous buffers.
Structural Class Aryl ButyrophenonePotential overlap with NSAID (anti-inflammatory) and Menbutone (choleretic) pharmacophores.

Comparative Analysis: The "Gold Standard" Controls

To objectively verify efficacy, the candidate must be benchmarked against agents with validated Mechanisms of Action (MoA).

ComparatorMoARationale for Selection
Celecoxib Selective COX-2 InhibitorSelectivity Control. The cyclohexyl group of the candidate may mimic the lipophilic sulfonamide/phenyl moiety of coxibs, fitting the larger COX-2 hydrophobic pocket.
Nabumetone Non-selective COX Inhibitor (Prodrug)Structural Analog. Nabumetone is also a non-acidic aryl ketone. It requires hepatic metabolism (to 6-MNA) to be active. This control tests if the candidate is a prodrug or direct inhibitor.
Indomethacin Non-selective COX-1/2 InhibitorPotency Control. Establishes the baseline for "high potency" inhibition in cellular assays.

Verification Workflow (Logic & Causality)

The following diagram outlines the decision matrix for verifying the compound. We move from chemical validation to biochemical interaction, and finally to cellular efficacy.

VerificationWorkflow cluster_decision Decision Gate Compound This compound (Candidate) Solubility Solubility Check (DMSO < 0.1%) Compound->Solubility EnzymeAssay In Vitro COX-1/2 Inhibition (Direct Interaction) Solubility->EnzymeAssay If Soluble CellAssay Cellular PGE2 Release (RAW 264.7 + LPS) EnzymeAssay->CellAssay If IC50 < 10µM Metabolism Liver Microsome Stability (Prodrug Verification) EnzymeAssay->Metabolism If Inactive (>50µM) Metabolism->CellAssay Active Metabolites?

Figure 1: Decision matrix for distinguishing between direct inhibitors and prodrugs.

Experimental Protocols

Protocol A: Differential COX-1 vs. COX-2 Inhibition (Biochemical)

Objective: Determine if the compound binds directly to the enzyme or requires metabolism (like Nabumetone). System: Ovine COX-1 and Human recombinant COX-2 (Colorimetric Inhibitor Screening).

  • Preparation: Dissolve candidate in 100% DMSO to 10 mM stock. Serial dilute to working concentrations (0.01 µM – 100 µM). Final DMSO concentration in assay must be ≤ 2% to avoid enzyme denaturation.

  • Incubation: Incubate enzyme (COX-1 or COX-2) with Heme cofactor and Candidate for 10 minutes at 25°C.

  • Reaction: Add Arachidonic Acid (AA) and TMPD (colorimetric substrate).

  • Readout: Measure absorbance at 590 nm. The Peroxidase activity of COX reduces PGG2 to PGH2, oxidizing TMPD.

  • Validation:

    • Celecoxib must show >50-fold selectivity for COX-2.

    • Indomethacin must inhibit both isoforms (IC50 ≈ 0.1 µM).

    • Candidate: If IC50 > 100 µM, proceed to Protocol B (likely a prodrug or inactive).

Protocol B: Cellular Inflammation Model (LPS-induced PGE2)

Objective: Verify membrane permeability and efficacy in a living system. System: RAW 264.7 Murine Macrophages.

  • Seeding: Plate cells at 1 x 10⁵ cells/well in DMEM + 10% FBS. Allow adherence (24h).

  • Induction: Replace media with serum-free DMEM containing:

    • LPS (1 µg/mL) to induce COX-2 expression.

    • Candidate Compound (0.1 – 50 µM).

  • Incubation: 18–24 hours at 37°C, 5% CO2.

  • Quantification: Harvest supernatant. Quantify Prostaglandin E2 (PGE2) via competitive ELISA.

  • Cytotoxicity Control (CRITICAL): Perform an MTT or LDH assay on the remaining cells. Anti-inflammatory effects are invalid if cell viability drops below 80%.

Mechanistic Visualization

The following diagram illustrates where the candidate is hypothesized to intervene in the inflammatory cascade compared to the controls.

MechanismOfAction Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA PLA2 COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGH2 PGH2 COX1->PGH2 Mucosa Gastric Mucosa Protection COX1->Mucosa Homeostatic COX2->PGH2 PGE2 PGE2 (Inflammation/Pain) PGH2->PGE2 Candidate 1-(4-Cyclohexylphenyl) butan-1-one Candidate->COX2 Hypothesized Block Celecoxib Celecoxib Celecoxib->COX2 Selective Block Nabumetone Nabumetone (Prodrug) Nabumetone->COX2 Active Metabolite Blocks

Figure 2: Arachidonic Acid Cascade and hypothesized intervention points.

Data Reporting Standards

When publishing your verification results, summarize data in the following format to ensure E-E-A-T compliance.

Table 1: Biochemical & Cellular Potency Summary
CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)RAW 264.7 PGE2 IC50 (µM)Cell Viability (at 50µM)
Candidate TBDTBDTarget > 10TBDTarget > 90%
Celecoxib > 15.00.04> 3750.05> 95%
Indomethacin 0.020.040.5 (Non-selective)0.01> 90%

Interpretation Guide:

  • High Potency: IC50 < 1 µM.

  • Selective: Selectivity Index > 50.

  • False Positive: If Cellular IC50 is low but Cell Viability is also low (<80%), the effect is toxic, not pharmacological.

References

  • Blobaum, A. L., & Marnett, L. J. (2007). Structural and functional basis of cyclooxygenase inhibition. Journal of Medicinal Chemistry, 50(7), 1425–1441. [Link]

  • Ricciotti, E., & FitzGerald, G. A. (2011). Prostaglandins and inflammation. Arteriosclerosis, Thrombosis, and Vascular Biology, 31(5), 986–1000. [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 15532428 (Related Analog). [Link]

Safety Operating Guide

Essential Personal Protective Equipment (PPE) and Safe Handling Guide for 1-(4-Cyclohexylphenyl)butan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential, direct-action protocols for the safe handling, use, and disposal of 1-(4-Cyclohexylphenyl)butan-1-one in a laboratory setting. As drug development professionals, our primary responsibility is to mitigate risk while advancing our research. The following procedures are designed to ensure your safety by establishing a self-validating system of protocols grounded in authoritative hazard data.

Immediate Hazard Assessment

While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, data from structurally similar compounds, particularly 1-Cyclohexylbutan-1-one, provides a strong basis for a conservative and protective safety posture. The primary identified hazards are categorized under the Globally Harmonized System (GHS) and dictate the level of protective equipment required.

GHS Hazard Classifications [1][2]:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

These classifications indicate that the compound poses a significant risk upon contact with skin and eyes, ingestion, and inhalation of its aerosols or dust. The operational plan must therefore be built around preventing these routes of exposure.

Core Personal Protective Equipment (PPE) Requirements

The selection of PPE is not merely a checklist; it is a direct response to the specific hazards identified. The causality behind each selection is critical for ensuring compliance and, more importantly, your safety. All PPE should be inspected before use.[3]

Protection TypeRequired PPERationale & Hazard Addressed
Eye & Face Protection Chemical Safety GogglesHazard: H319 (Serious Eye Irritation). Standard safety glasses are insufficient. Goggles must be worn to provide a complete seal around the eyes, protecting from potential splashes, mists, or dust.[1][2][4]
Face Shield (In addition to goggles)Required for splash-risk procedures. When handling larger quantities (>50mL) or performing vigorous mixing/heating, a face shield protects the entire face from splashes.[3]
Skin & Body Protection Nitrile Gloves (minimum)Hazard: H315 (Skin Irritation). Nitrile gloves provide adequate protection against incidental contact. Ensure gloves are of a suitable thickness and are changed immediately if contamination is suspected.[5]
Laboratory CoatProvides a removable barrier to protect street clothes and skin from contamination. Must be fully buttoned.
Respiratory Protection NIOSH-approved RespiratorHazard: H335 (May cause respiratory irritation). Required when the material may become airborne (e.g., weighing fine powders, creating aerosols, heating). Use a respirator with an organic vapor cartridge and a P95 or N95 particulate filter.[1][2][6] This is only necessary if work cannot be performed in a certified chemical fume hood.

Operational and Disposal Plans: Step-by-Step Protocols

Adherence to a strict, logical workflow is paramount for safety. These protocols provide a self-validating system to minimize exposure from preparation through disposal.

Protocol 3.1: PPE Donning Sequence

The order in which PPE is put on is designed to prevent contamination of clean items.

  • Lab Coat: Don the lab coat and fasten it completely.

  • Respirator (if required): Perform a seal check as per manufacturer instructions.

  • Eye Protection: Put on chemical safety goggles. If required, place the face shield over the goggles.

  • Gloves: Don gloves last. Ensure the cuffs of the gloves go over the cuffs of the lab coat sleeves to create a seal.

Protocol 3.2: Safe Handling and Operations Plan
  • Engineering Controls First: Whenever possible, handle this compound within a certified chemical fume hood to control vapors and dust.[7]

  • Designate an Area: Clearly mark the area where the chemical will be handled to prevent cross-contamination.

  • Pre-operation Check: Ensure an eyewash station and safety shower are accessible and unobstructed. Confirm all necessary handling and cleanup materials are within reach.

  • Dispensing: When weighing the solid, do so in the fume hood to contain dust. Handle solutions with care to avoid generating aerosols.

  • Post-handling: Wash hands thoroughly with soap and water after handling is complete, even if gloves were worn.[2]

Protocol 3.3: Spill and Disposal Plan
  • Spill Containment: In case of a spill, immediately alert others in the area. Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials like paper towels to absorb large spills.

  • Cleanup: Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.[8]

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Waste Disposal: Dispose of unused this compound and any contaminated consumables (gloves, pipette tips, absorbent pads) in a clearly labeled, sealed hazardous waste container.[2][4] Follow all local, state, and federal regulations for chemical waste disposal. Do not dispose of down the drain.[7]

Protocol 3.4: PPE Doffing Sequence

This sequence is critical for preventing self-contamination from used PPE. The principle is to touch contaminated surfaces only with other contaminated surfaces (i.e., glove-to-glove).

  • Gloves: Remove the first glove by grasping the cuff and peeling it off, turning it inside out. Hold the removed glove in the gloved hand. Slide the fingers of the ungloved hand under the cuff of the remaining glove and peel it off, enclosing the first glove. Dispose of both in a hazardous waste container.

  • Face Shield/Goggles: Remove from the back of the head by handling the strap. Do not touch the front surface.

  • Lab Coat: Remove by peeling it off the shoulders, keeping the contaminated exterior folded inward and away from the body.

  • Respirator (if worn): Remove last. Do not touch the front of the respirator.

  • Final Wash: Wash hands and forearms thoroughly with soap and water.

Safe Handling Workflow Visualization

The following diagram outlines the critical decision-making and operational flow for safely handling this compound.

cluster_prep Preparation Phase cluster_ops Operational Phase cluster_post Post-Operation Phase A 1. Review SDS & Assess Risks B 2. Select Required PPE (Table 1) A->B C 3. Don PPE (Protocol 3.1) B->C D 4. Perform Handling in Fume Hood C->D E Spill Occurs D->E Spill G 5. Doff PPE (Protocol 3.4) D->G No Spill F Execute Spill Plan (Protocol 3.3) E->F F->G H 6. Dispose of Waste (Protocol 3.3) G->H I 7. Wash Hands Thoroughly H->I

Caption: Workflow for Safe Handling of this compound.

References

  • PubChem. 1-Cyclohexylbutan-1-one. National Center for Biotechnology Information. [Link]

  • Compliance Partners. (2024). PPE and Safety Equipment When Using Chemicals. [Link]

  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet for Cyclohexanone. [Link]

  • Allan Chemical Corporation. (2024). How to Choose PPE for Chemical Work. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.